Chenodeoxycholic acid 3-sulfate
Descripción
Propiedades
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMOBEGYTDWMIG-BSWAIDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611654 | |
| Record name | (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chenodeoxycholic acid 3-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59132-32-0 | |
| Record name | Chenodeoxycholic acid 3-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59132-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chenodeoxycholic acid 3-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Hepatic Synthesis Pathway of Chenodeoxycholic Acid 3-Sulfate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver, undergoes a critical detoxification process through sulfation, primarily at the 3-hydroxyl position, to form chenodeoxycholic acid 3-sulfate (CDCA-3S). This biotransformation is a crucial mechanism for mitigating the potential cytotoxicity of elevated intrahepatic bile acid concentrations, particularly under cholestatic conditions. The sulfation of CDCA is catalyzed by the cytosolic enzyme Sulfotransferase 2A1 (SULT2A1), utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the essential sulfonate donor. The expression and activity of SULT2A1 are tightly regulated by a network of nuclear receptors, including the pregnane (B1235032) X receptor (PXR) and the farnesoid X receptor (FXR), which act as sensors for xenobiotics and endogenous bile acids. This technical guide provides a comprehensive overview of the CDCA 3-sulfate synthesis pathway, including the core biochemical reaction, regulatory networks, quantitative data, and detailed experimental protocols for its investigation.
Core Synthesis Pathway of this compound
The synthesis of CDCA-3S in hepatocytes is a single-step enzymatic reaction catalyzed by SULT2A1. This enzyme facilitates the transfer of a sulfonate group from the universal donor PAPS to the 3α-hydroxyl group of CDCA.
Key Components:
-
Substrate: Chenodeoxycholic acid (CDCA)
-
Enzyme: Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST)[1].
-
Co-substrate (Sulfonate Donor): 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[2][3].
-
Product: this compound (CDCA-3S)
The reaction increases the water solubility of CDCA, which facilitates its elimination from the liver and reduces its potential for cellular damage[4].
The Co-Substrate: 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS)
The availability of PAPS is a rate-limiting factor for sulfation reactions[5][6]. PAPS is synthesized in the cytosol of hepatocytes through a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS)[7][8].
-
ATP Sulfurylase Activity: ATP and inorganic sulfate (B86663) (SO₄²⁻) are converted to adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi).
-
APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to form PAPS and ADP.
The Sulfation Reaction
Once synthesized, PAPS is utilized by SULT2A1 to sulfonate CDCA.
Regulatory Mechanisms
The expression of SULT2A1 is under the control of nuclear receptors that sense the levels of bile acids and xenobiotics, ensuring an adaptive response to fluctuations in their concentrations.
Regulation by Pregnane X Receptor (PXR)
PXR is a key xenobiotic sensor in the liver. Upon activation by a wide range of ligands, including certain bile acids like lithocholic acid (a metabolite of CDCA), PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to PXR response elements (PXREs) in the promoter region of target genes, including SULT2A1, to upregulate their transcription[9][10].
Regulation by Farnesoid X Receptor (FXR)
FXR is the primary bile acid sensor in the liver and intestine. Activation of FXR by bile acids, including CDCA, initiates a signaling cascade that can indirectly influence SULT2A1 expression. In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn can modulate the activity of other transcription factors[11][12][13]. While some studies suggest a positive regulatory role of FXR on SULT2A1, others indicate a more complex interplay, with the potential for negative regulation under certain conditions[14].
Quantitative Data
The following tables summarize key quantitative parameters related to the CDCA 3-sulfate synthesis pathway.
Table 1: Hepatic Concentrations of Chenodeoxycholic Acid
| Condition | CDCA Concentration (nmol/g liver) | Reference |
| Normal Liver | 56.1 ± 24.2 | [15] |
| Chronic Cholestasis | 88.15 (41% of 215) | [15] |
Table 2: Kinetic Parameters of Human SULT2A1 for Bile Acids
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |
| Chenodeoxycholic Acid (CDCA) | Not explicitly stated | Not explicitly stated | ~1/9th of UDCA | [9][16] |
| Deoxycholic Acid (DCA) | Not explicitly stated | Not explicitly stated | ~1/6th of UDCA | [9][16] |
| Ursodeoxycholic Acid (UDCA) | Not explicitly stated | Not explicitly stated | Highest among dihydroxy bile acids | [9][16] |
| Lithocholic Acid (LCA) | ≤1 | Not explicitly stated | High affinity | [17] |
| Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 | 34.4 | [16] |
Table 3: Intracellular PAPS Concentration
| Cell Type/Condition | PAPS Concentration | Reference |
| Isolated Rat Hepatocytes | Reduced by up to 93% in the presence of a sulfation substrate (acetaminophen) | [6] |
| Human Liver | Apparent Km for APS in PAPS synthesis is 16.8-17.6 µM | [18] |
Note: Direct measurement of absolute PAPS concentration in human hepatocytes is not specified in the search results. The data from rat hepatocytes suggests that its concentration is dynamic and can be significantly depleted during active sulfation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the CDCA 3-sulfate synthesis pathway.
SULT2A1 Enzyme Activity Assay
This protocol is adapted from methods described for SULT activity assays using a radiolabeled co-substrate[19][20].
Objective: To determine the kinetic parameters (Km and Vmax) of SULT2A1 for CDCA.
Materials:
-
Recombinant human SULT2A1 or human liver cytosol
-
Chenodeoxycholic acid (CDCA) stock solution
-
[³⁵S]PAPS (radiolabeled 3'-phosphoadenosine-5'-phosphosulfate)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl₂, 5 mM dithiothreitol)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a range of CDCA concentrations (e.g., 0.1 to 50 µM), and a fixed, saturating concentration of [³⁵S]PAPS (e.g., 20 µM).
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a known amount of recombinant SULT2A1 or liver cytosol.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by boiling for 2 minutes.
-
Separation of Product: Separate the radiolabeled product (CDCA-3-[³⁵S]sulfate) from the unreacted [³⁵S]PAPS. This can be achieved by various methods, such as thin-layer chromatography (TLC) or by a precipitation method where unreacted PAPS is precipitated with barium hydroxide (B78521) and zinc sulfate[19].
-
Quantification: Quantify the radioactivity of the product using a liquid scintillation counter.
-
Data Analysis: Plot the reaction velocity (pmol of product formed/min/mg of protein) against the CDCA concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure based on established methods for bile acid analysis[21][22][23][24].
Objective: To accurately quantify the concentration of CDCA-3S in liver tissue samples.
Materials:
-
Liver tissue homogenate
-
Internal standard (e.g., deuterated CDCA-3S)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18 reverse-phase column)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Sample Preparation: Homogenize a known weight of liver tissue in a suitable buffer.
-
Extraction and Protein Precipitation: To a known volume of the homogenate, add a known amount of the internal standard. Precipitate the proteins by adding 3-4 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein.
-
Supernatant Collection: Carefully collect the supernatant containing the bile acids.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the bile acids using a gradient elution on a C18 column.
-
Detect and quantify CDCA-3S and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for CDCA-3S will need to be optimized.
-
-
Data Analysis: Construct a standard curve using known concentrations of CDCA-3S. Calculate the concentration of CDCA-3S in the liver tissue sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Northern Blot Analysis of SULT2A1 mRNA
This protocol provides a general workflow for detecting and quantifying SULT2A1 mRNA levels in hepatocytes[7].
Objective: To determine the relative expression level of SULT2A1 mRNA in hepatocytes under different experimental conditions.
Materials:
-
Hepatocytes (cultured or isolated)
-
RNA extraction kit
-
Formaldehyde, formamide, MOPS buffer for gel electrophoresis
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled DNA or RNA probe specific for SULT2A1
-
Wash buffers of varying stringency
-
Phosphorimager or X-ray film
Procedure:
-
RNA Extraction: Isolate total RNA from hepatocytes using a commercial kit or standard guanidinium (B1211019) thiocyanate-phenol-chloroform extraction. Assess RNA integrity and quantity.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary action overnight.
-
Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.
-
Probe Labeling: Prepare a labeled probe specific for SULT2A1 mRNA.
-
Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with the labeled probe overnight at an appropriate temperature.
-
Washing: Wash the membrane with buffers of increasing stringency to remove unbound probe.
-
Detection: Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescent substrate (for DIG-labeled probes).
-
Analysis: Quantify the band intensity corresponding to SULT2A1 mRNA. Normalize the signal to a housekeeping gene (e.g., GAPDH or β-actin) to control for loading differences.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for investigating the CDCA 3-sulfate synthesis pathway.
Conclusion
The sulfation of chenodeoxycholic acid to its 3-sulfate conjugate is a vital detoxification pathway in the human liver, orchestrated by the enzyme SULT2A1 and regulated by a complex network of nuclear receptors. Understanding the intricacies of this pathway is paramount for researchers in hepatology and drug development, as its dysregulation can contribute to the pathophysiology of cholestatic liver diseases. The experimental protocols and quantitative data presented in this guide provide a robust framework for further investigation into this critical metabolic process and for the identification of novel therapeutic agents that can modulate its activity for the treatment of liver disorders.
References
- 1. Assay of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Plasma bile acid levels and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]
- 6. Sulfation of acetaminophen in isolated rat hepatocytes. Relationship to sulfate ion concentrations and intracellular levels of 3'-phosphoadenosine-5'-phosphosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. [PDF] Bile Acid sulfation: a pathway of bile acid elimination and detoxification. | Semantic Scholar [semanticscholar.org]
- 11. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
- 14. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 15. Hepatic levels of bile acids in end-stage chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of PAPS in vitro by human liver. Measurement by two independent assay procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Role of Chenodeoxycholic Acid 3-Sulfate in the Bile Acid Pool: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chenodeoxycholic acid 3-sulfate (CDCA-3S) is a sulfated metabolite of the primary bile acid chenodeoxycholic acid (CDCA). While traditionally viewed as a detoxification product, emerging research highlights its significant role in modulating the size and composition of the bile acid pool, particularly under cholestatic conditions. This technical guide provides a comprehensive overview of the synthesis, metabolism, transport, and physiological functions of CDCA-3S. It includes detailed experimental protocols for its quantification, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows through diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of hepatology, gastroenterology, and drug development.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The total concentration and composition of the bile acid pool are tightly regulated through a complex network of synthesis, conjugation, transport, and signaling pathways. Sulfation is a key phase II metabolic reaction that modifies the physicochemical properties of bile acids, enhancing their water solubility and facilitating their elimination. Chenodeoxycholic acid (CDCA) is one of the two primary bile acids in humans, and its sulfated form, this compound (CDCA-3S), has been identified as a significant component of the bile acid profile, especially in pathological states such as cholestasis. This guide delves into the multifaceted role of CDCA-3S within the broader context of bile acid homeostasis.
Synthesis and Metabolism of this compound
The formation of CDCA-3S from its precursor, chenodeoxycholic acid, is an enzymatic process primarily occurring in the liver.
Enzymatic Sulfation
The sulfation of CDCA is catalyzed by sulfotransferase enzymes (SULTs), specifically SULT2A1, which is highly expressed in the liver. This reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of CDCA.
Metabolic Fate
Once formed, CDCA-3S is relatively metabolically inert. Chromatographic analysis of bile and urine has shown that the majority of CDCA-3S is excreted without further metabolic transformation[1]. This stability is a key feature of its role as a detoxification product.
Transport and Excretion of this compound
The addition of a sulfate (B86663) group dramatically alters the transport kinetics of CDCA, favoring its elimination from the body.
Hepatic Transport
Sulfation of CDCA significantly reduces its uptake by hepatocytes from the sinusoidal blood compared to its unsulfated counterpart. This decreased hepatic influx contributes to lower intracellular concentrations of potentially toxic bile acids.
Biliary Excretion
While CDCA-3S is excreted into the bile, its biliary excretion rate is not significantly different from that of unsulfated CDCA once it is taken up by the liver. In rats, the maximum excretion rate of CDCA-3S in bile has been measured to be 1.25 µmoles/min following intravenous infusion[1].
Renal Excretion
A crucial aspect of CDCA-3S physiology is its enhanced renal excretion. The increased water solubility of the sulfated form facilitates its filtration by the glomerulus and secretion by the renal tubules. In cholestatic patients, the renal clearance of CDCA-3S is significantly higher than that of non-sulfated bile acids, establishing the urinary pathway as a major route for bile acid elimination in these conditions[2]. Studies in humans have shown that in cholestasis, the majority of urinary bile acids (over 60%) are sulfated, with chenodeoxycholic acid being the major sulfated bile acid[3]. In healthy individuals, urinary bile acid excretion is minimal[3].
Physiological Role and Clinical Significance
The primary role of CDCA-3S is in the detoxification and elimination of excess bile acids, particularly during cholestasis, a condition characterized by impaired bile flow.
Detoxification in Cholestasis
During cholestasis, the accumulation of hydrophobic bile acids within hepatocytes can lead to cellular injury and liver damage. The sulfation of CDCA to CDCA-3S serves as a protective mechanism by:
-
Reducing Hepatocellular Bile Acid Concentration: The decreased hepatic uptake and enhanced renal excretion of CDCA-3S help to lower the intracellular burden of bile acids.
-
Increasing Hydrophilicity: The sulfate conjugate is more water-soluble, reducing its detergent activity and cytotoxicity.
In patients with cholestasis, there is a significant increase in the urinary excretion of sulfated bile acids, with CDCA-3S being a prominent component[3].
Impact on Bile Acid Pool Composition
The preferential sulfation and subsequent elimination of CDCA can alter the overall composition of the bile acid pool. This shift can influence the signaling properties of the bile acid pool, as different bile acids have varying affinities for nuclear receptors such as the farnesoid X receptor (FXR).
Signaling Pathways
While the direct interaction of CDCA-3S with nuclear receptors is not well-established, its precursor, CDCA, is a potent agonist of FXR. The conversion of CDCA to CDCA-3S effectively removes an FXR agonist from the system, which can indirectly influence the expression of genes involved in bile acid, lipid, and glucose metabolism. The regulation of sulfotransferase SULT2A1 itself is complex, with some evidence suggesting negative regulation by FXR activation[2].
The pregnane (B1235032) X receptor (PXR) is another nuclear receptor involved in xenobiotic and endobiotic detoxification. PXR can be activated by lithocholic acid (a secondary bile acid derived from CDCA) and induces the expression of enzymes involved in bile acid hydroxylation and sulfation, suggesting a coordinated response to bile acid overload[4].
Quantitative Data
The concentration of CDCA-3S varies significantly between healthy and cholestatic states and across different biological fluids. The following tables summarize available quantitative data.
| Biological Fluid | Condition | CDCA-3S Concentration (µmol/L) | Reference |
| Serum | Healthy | 0.1 (0.0-1.0) | HMDB |
| Serum | Cholestasis | Significantly elevated | [3] |
| Urine | Healthy | Negligible | [3] |
| Urine (24h excretion) | Complete Obstruction | Total Bile Acids: 71.6 mg (sulfated fraction >60%) | [3] |
| Bile | Healthy | Data not consistently reported | |
| Bile | Cholestasis | Present, but variable | [3] |
Table 1: Concentration of this compound in Human Biological Fluids.
Experimental Protocols
Accurate quantification of CDCA-3S is essential for research and clinical diagnostics. The following are detailed methodologies for key experiments.
Bile Acid Extraction from Serum/Plasma
This protocol is adapted for the extraction of bile acids for subsequent LC-MS/MS analysis.
-
Sample Preparation: Thaw frozen serum or plasma samples on ice.
-
Protein Precipitation: To 100 µL of serum/plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated CDCA-3S).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Bile Acid Extraction from Bile and Urine using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up complex matrices like bile and urine.
-
Sample Dilution: Dilute bile or urine samples with deionized water (e.g., 1:10 dilution for bile, 1:2 for urine).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the bile acids with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in section 6.1.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is the gold standard for the specific and sensitive quantification of CDCA-3S.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic unsulfated bile acids, followed by the more polar sulfated bile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for CDCA-3S and the internal standard. For CDCA-3S, a common transition is m/z 471.2 -> 391.3.
In Vitro Enzymatic Sulfation of Chenodeoxycholic Acid
This assay can be used to study the kinetics and regulation of CDCA sulfation.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl₂
-
0.5 mM PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Varying concentrations of CDCA (substrate)
-
Recombinant human SULT2A1 enzyme or liver cytosol preparation
-
-
Initiation: Start the reaction by adding the enzyme.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant for the formation of CDCA-3S using LC-MS/MS.
Visualizations
Signaling Pathways and Metabolic Fate
Caption: Overview of CDCA metabolism, sulfation, and excretion pathways.
Experimental Workflow for CDCA-3S Quantification
Caption: A typical workflow for the quantification of CDCA-3S from biological samples.
Conclusion
This compound is a critical metabolite in the detoxification and elimination of bile acids, particularly in states of cholestasis. Its formation via sulfation significantly alters the physicochemical and transport properties of CDCA, promoting its excretion and thereby protecting the liver from bile acid-induced toxicity. While its direct signaling roles are still under investigation, its impact on the composition and signaling potential of the overall bile acid pool is undeniable. The methodologies outlined in this guide provide a framework for the accurate quantification of CDCA-3S, which is essential for further elucidating its role in health and disease and for the development of novel therapeutic strategies for cholestatic liver diseases. Further research is warranted to fully understand the direct biological activities of CDCA-3S and its potential as a biomarker for liver dysfunction.
References
- 1. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of bile acids in cholestasis: evidence for renal tubular secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Key Player in Bile Acid Homeostasis: The Discovery and History of Chenodeoxycholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of chenodeoxycholic acid 3-sulfate (CDCA-3S), a crucial metabolite in the detoxification and regulation of bile acid pathways. From its initial identification as a product of a newly recognized metabolic route to its role in complex signaling cascades, this document provides a comprehensive overview of the scientific journey that has illuminated the significance of this sulfated bile acid.
Discovery and Historical Context: A New Pathway of Bile Acid Metabolism
The story of this compound is intrinsically linked to the broader discovery of bile acid sulfation as a significant metabolic pathway. Prior to the mid-20th century, the primary metabolic fates of bile acids were understood to be conjugation with glycine (B1666218) or taurine (B1682933) and bacterial modifications in the gut.
A pivotal moment came in 1967 , when R. H. Palmer first reported the existence of sulfated bile acid metabolites in human bile, identifying them as a new pathway of bile acid metabolism.[1][2] This seminal work, which initially focused on the sulfation of lithocholic acid, opened the door for investigating the sulfation of other bile acids.[3]
Subsequent research in the 1970s solidified the importance of sulfation, particularly for the more hydrophobic and potentially toxic bile acids like chenodeoxycholic acid (CDCA). It became evident that sulfation was a critical detoxification mechanism.[4] The addition of a sulfate (B86663) group increases the water solubility of bile acids, which in turn reduces their intestinal absorption and enhances their elimination in urine and feces.
The specific synthesis of This compound was a key step in its characterization. A significant contribution was made in 1976 with the development of a method to prepare the 3-monosulfates of cholic acid, chenodeoxycholic acid, and deoxycholic acid as crystalline disodium (B8443419) salts.[5] This allowed for the production of purified standards for further experimental investigation. The synthesis of 7- and 12-monosulfates of various bile acids, including CDCA, using a sulfur trioxide-triethylamine complex further expanded the toolkit for researchers in the field.[6]
Early analytical techniques were crucial for separating and identifying these newly discovered sulfated metabolites. Thin-layer chromatography (TLC) was a foundational method used in the initial discovery and separation of sulfated bile acids from their non-sulfated counterparts.[1][7][8][9] Over time, more sophisticated methods like gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for the precise quantification of this compound in biological samples.[10][11][12][13][14]
Quantitative Data on this compound
The following tables summarize key quantitative data related to the metabolism and effects of chenodeoxycholic acid and its sulfated form.
| Parameter | Value | Species/Context | Reference |
| Pool Size | |||
| Chenodeoxycholic Acid | 477 +/- 77 mg | Patients with liver cirrhosis | [15] |
| Chenodeoxycholic Acid Sulfate | 38.7 +/- 4.0 mg | Patients with liver cirrhosis | [15] |
| Daily Synthesis | |||
| Chenodeoxycholic Acid | 118 +/- 6 mg | Patients with liver cirrhosis | [15] |
| Chenodeoxycholic Acid Sulfate | 32.6 +/- 3.2 mg | Patients with liver cirrhosis | [15] |
| Biological Half-life | |||
| Chenodeoxycholic Acid | 2.8 +/- 1.2 days | Patients with liver cirrhosis | |
| Chenodeoxycholic Acid Sulfate | 0.8 +/- 0.5 day | Patients with liver cirrhosis | |
| Maximum Biliary Excretion Rate | 1.25 µmoles/min | Rats (following intravenous infusion) | [16] |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and analysis of this compound, based on historical and modern techniques.
Chemical Synthesis of this compound
This protocol is a composite based on the principles described in early synthesis papers, particularly the use of a sulfur trioxide-triethylamine complex.
Objective: To chemically synthesize this compound.
Materials:
-
Chenodeoxycholic acid
-
Pyridine (B92270) (anhydrous)
-
Sulfur trioxide-triethylamine complex
-
Protecting group for the 7-hydroxyl and carboxylic acid moieties (e.g., acetic anhydride, methanol (B129727) with acid catalyst)
-
Deprotection reagents (e.g., potassium hydroxide (B78521) in ethanol)
-
Solvents for extraction and purification (e.g., ethyl acetate, benzene, diethyl ether)
-
Chromatography supplies (e.g., alumina (B75360) or silica (B1680970) gel for column chromatography)
Procedure:
-
Protection of Functional Groups:
-
Protect the 7-hydroxyl group and the carboxylic acid group of chenodeoxycholic acid to ensure selective sulfation at the 3-hydroxyl position. This can be achieved through acetylation of the hydroxyl group and esterification of the carboxylic acid.
-
-
Sulfation Reaction:
-
Dissolve the protected chenodeoxycholic acid in anhydrous pyridine.
-
Add the sulfur trioxide-triethylamine complex to the solution. The reaction is typically carried out overnight at room temperature.
-
-
Work-up and Deprotection:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer to remove pyridine and other impurities.
-
Perform deprotection of the 7-hydroxyl and carboxylic acid groups. This is often achieved by saponification using a base such as potassium hydroxide in ethanol.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on alumina or silica gel.
-
The final product can be crystallized, often as a disodium salt, to achieve high purity.
-
Quantification of this compound by LC-MS/MS
This protocol outlines a modern approach for the sensitive and specific quantification of this compound in biological samples.
Objective: To quantify the concentration of this compound in serum or plasma.
Materials:
-
Serum or plasma sample
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or acetic acid (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of serum or plasma (e.g., 50 µL), add a known amount of the internal standard.
-
Add a larger volume of cold acetonitrile (e.g., 200 µL) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
The gradient is optimized to separate this compound from other bile acids and endogenous interferences.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
The precursor ion will be the deprotonated molecule [M-H]-, and the product ions will be characteristic fragments.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways
Chenodeoxycholic acid and its sulfated form are important signaling molecules that interact with nuclear receptors and G-protein coupled receptors to regulate gene expression and cellular function.
Farnesoid X Receptor (FXR) Signaling
Chenodeoxycholic acid is a potent endogenous ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[17][18][19][20][21][22][23] While sulfation at the 3-position reduces the affinity for FXR, the interplay between CDCA and its sulfated metabolite is crucial for maintaining bile acid homeostasis. Activation of FXR by CDCA in the liver and intestine initiates a cascade of events that ultimately leads to the feedback inhibition of bile acid synthesis.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
Chenodeoxycholic acid is also an agonist for the G-protein coupled receptor TGR5. This receptor is expressed in various cell types, including enteroendocrine L-cells in the intestine. Activation of TGR5 by CDCA in these cells leads to the secretion of glucagon-like peptide-1 (GLP-1), which has important roles in glucose homeostasis and intestinal motility.
Conclusion
The discovery of this compound marked a significant advancement in our understanding of bile acid metabolism and its role in liver physiology and disease. From its initial identification as a product of a novel detoxification pathway to its characterization as a signaling molecule, the study of this sulfated bile acid has provided valuable insights for researchers, scientists, and drug development professionals. The historical and ongoing research into the synthesis, analysis, and biological functions of this compound continues to inform the development of therapeutic strategies for cholestatic liver diseases and other metabolic disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for those working to further unravel the complexities of bile acid homeostasis.
References
- 1. The formation of bile acid sulfates: a new pathway of bile acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formation of bile acid sulfates: a new pathway of bile acid metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid sulfates. I. Synthesis of lithocholic acid sulfates and their identification in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of complete sulfation of bile acids on bile formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of the 3-monosulphates of cholic acid, chenodeoxycholic acid and deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of individual sulfated bile acid conjugates as calcium complexes using reversed-phase partition thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Thin-layer chromatographic separation of bile acids, especially of free dihydrocholanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 12. iroatech.com [iroatech.com]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. Bile acid separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
An In-depth Technical Guide to the Metabolism of Chenodeoxycholic Acid 3-Sulfate in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a crucial role in lipid digestion and absorption. Its metabolism is a complex process involving conjugation, deconjugation, and transformation by host enzymes and the gut microbiota. A key metabolic pathway is the sulfation of CDCA at the 3-hydroxyl position, forming chenodeoxycholic acid 3-sulfate (CDCA-3S). This sulfated metabolite has distinct physicochemical properties and a unique metabolic fate compared to its unconjugated precursor. This technical guide provides a comprehensive overview of the metabolism of CDCA-3S in humans, focusing on its synthesis, transport, and excretion. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important metabolic pathway.
Synthesis of this compound
The primary mechanism for the formation of CDCA-3S is the sulfation of chenodeoxycholic acid, a phase II detoxification reaction.
Enzymatic Catalysis: This reaction is catalyzed by the cytosolic sulfotransferase enzyme, SULT2A1, also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). SULT2A1 is highly expressed in the liver and adrenal glands and to a lesser extent in the kidney.[1][2] It utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfonate donor to catalyze the transfer of a sulfo group to the 3α-hydroxyl position of CDCA.
Regulation of SULT2A1: The expression and activity of SULT2A1 are regulated by various nuclear receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR).[3][4] This regulation highlights the intricate control of bile acid homeostasis and detoxification.
Transport and Distribution
Once synthesized in the hepatocytes, CDCA-3S is transported into the bile and systemic circulation.
Biliary Excretion: The transport of CDCA-3S across the canalicular membrane of hepatocytes into the bile is an important step in its elimination. While specific transporters for CDCA-3S have not been fully elucidated, it is known to be excreted into bile.
Enterohepatic Circulation: Unlike its unconjugated counterpart, sulfated bile acids like CDCA-3S are poorly reabsorbed from the intestinal lumen. This reduced intestinal reabsorption limits their participation in the enterohepatic circulation, favoring their elimination.
Plasma Transport: In the systemic circulation, CDCA-3S, like other bile acids, is bound to plasma proteins, primarily albumin. This binding influences its distribution and availability for renal clearance.
Excretion of this compound
The primary route of elimination for CDCA-3S from the human body is through renal excretion.
Renal Clearance: Sulfation significantly increases the water solubility of CDCA, facilitating its excretion in urine. The renal clearance of sulfated bile acids is considerably higher than that of their unsulfated counterparts.[5] In patients with cirrhosis, the renal clearance of sulfated bile salts was found to be 20 to 200 times greater than that of the corresponding unsulfated bile salts.[5]
Urinary Excretion in Health and Disease: In healthy individuals, the urinary excretion of bile acids is generally low. However, in cholestatic liver diseases, where biliary excretion is impaired, the sulfation pathway becomes a crucial alternative for the elimination of potentially toxic bile acids. Consequently, the levels of sulfated bile acids, including CDCA-3S, are significantly elevated in the urine of patients with hepatobiliary diseases.[6]
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of chenodeoxycholic acid and its 3-sulfated form in humans.
Table 1: Kinetic Parameters of SULT2A1 for Bile Acid Sulfation
| Substrate | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (Vmax/Km) |
| Chenodeoxycholic Acid (CDCA) | - | - | Lower than UDCA and DCA |
Data from a study using a stable cell line expressing human SULT2A1. The intrinsic clearance for ursodeoxycholic acid (UDCA) was approximately 9.0-fold higher than that of chenodeoxycholic acid (CDCA).[7]
Table 2: Pool Size and Synthesis of Sulfated and Nonsulfated Bile Acids in Patients with Cirrhosis
| Bile Acid | Pool Size (mg) | Daily Synthesis (mg) | Biological Half-life (days) |
| Chenodeoxycholic Acid | 477 ± 77 | 118 ± 6 | 2.8 ± 1.2 |
| Chenodeoxycholic Acid Sulfate | 38.7 ± 4.0 | 32.6 ± 3.2 | 0.8 ± 0.5 |
| Cholic Acid | 513 ± 103 | 90 ± 14 | 4.3 ± 1.6 |
| Cholic Acid Sulfate | 4.7 ± 1.0 | 7.2 ± 2.1 | 0.7 ± 0.5 |
Data are presented as mean ± SEM for 5 patients with cirrhosis of the liver.[8]
Table 3: Urinary Excretion of Sulfated Bile Acids in Health and Liver Disease
| Condition | Total Urinary Bile Acid (μmol/day) | Percentage of Sulfated Bile Acid (%) |
| Healthy Subjects | - | 9% in normal serum |
| Acute Hepatitis | 68.24 ± 51.80 | 83.4 ± 16.7 |
| Chronic Hepatitis | 2.89 ± 2.69 | 73.9 ± 28.6 |
| Cirrhosis | 5.27 ± 4.28 | 44.6 ± 30.4 |
| Obstructive Jaundice | 32.62 ± 18.35 | 58.3 ± 22.6 |
Data are presented as mean ± SD or mean ± SEM.[6] In healthy subjects, the daily urinary CDCA-3S level was 0.74 +/- 0.83 mg/day.[9]
Experimental Protocols
In Vitro SULT2A1 Enzyme Assay for Bile Acid Sulfation
This protocol describes a typical enzyme assay to determine the kinetics of bile acid sulfation by SULT2A1.
Materials:
-
Recombinant human SULT2A1 enzyme
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Chenodeoxycholic acid (or other bile acid substrate)
-
Tritiated chenodeoxycholic acid ([³H]CDCA) for radiolabeling experiments
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM dithiothreitol (B142953) and 5 mM MgCl₂)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, SULT2A1 enzyme, and the bile acid substrate (including a tracer amount of [³H]CDCA).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding PAPS to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an organic solvent (e.g., ethanol (B145695) or methanol).
-
Separate the sulfated product from the unreacted substrate using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled sulfated product using a liquid scintillation counter.
-
Calculate the reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
Analysis of this compound in Human Urine by HPLC-MS/MS
This protocol outlines a general procedure for the quantification of CDCA-3S in human urine samples.
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) to concentrate the bile acids and remove interfering substances.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the bile acids with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis:
-
HPLC System: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion for CDCA-3S ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Quantification: A calibration curve is generated using standards of known concentrations of CDCA-3S. An internal standard (e.g., a deuterated analog of CDCA-3S) is added to the samples and standards to correct for variations in sample preparation and instrument response.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for CDCA-3S Analysis
Caption: Workflow for analyzing this compound.
Conclusion
The metabolism of this compound is a critical pathway for the detoxification and elimination of this primary bile acid. The sulfation of CDCA by SULT2A1 in the liver significantly alters its physicochemical properties, leading to reduced intestinal reabsorption and enhanced renal excretion. This metabolic route is particularly important in cholestatic conditions, where it serves as a compensatory mechanism to alleviate the accumulation of potentially toxic bile acids. A thorough understanding of the synthesis, transport, and excretion of CDCA-3S, along with robust analytical methods for its quantification, is essential for researchers and clinicians in the fields of hepatology, gastroenterology, and drug development. Further research into the specific transporters involved in its disposition and the regulatory networks governing its formation will provide deeper insights into bile acid homeostasis and its role in health and disease.
References
- 1. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic Acids - Bile Acids, Fractionated LCMS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Urinary excretion of bile acids in cholestasis: evidence for renal tubular secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Bile Acid Concentrations in Patients with Human Immunodeficiency Virus Infection Receiving Protease Inhibitor Therapy: Possible Implications for Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
A Technical Guide to the Chemical and Biological Properties of Chenodeoxycholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chenodeoxycholic acid 3-sulfate (CDCA-3S) is a sulfated metabolite of the primary bile acid chenodeoxycholic acid (CDCA). Sulfation, a key detoxification pathway in the liver, alters the physicochemical and biological properties of bile acids, primarily increasing their water solubility and facilitating their elimination. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for studying CDCA-3S. While its parent compound, CDCA, is a potent agonist for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), sulfation at the 3-position significantly attenuates this activity. This document summarizes the known quantitative data, details experimental protocols for synthesis and analysis, and presents key signaling pathways associated with its parent compound.
Chemical Properties
This compound is most commonly available as its disodium (B8443419) salt to enhance stability and solubility. The addition of the sulfate (B86663) group at the 3-hydroxyl position significantly alters the polarity of the parent molecule.
| Property | Value (this compound) | Value (Disodium Salt) |
| IUPAC Name | (4R)-4-[(1S,2S,5R,7R,9R,10R,11S,14R,15R)-9-hydroxy-2,15-dimethyl-5-(sulfooxy)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid[1] | 3α, 7α -dihydroxy-5β-cholan-24-oic acid 3-sulfate disodium salt[2] |
| Molecular Formula | C₂₄H₄₀O₇S[1][3] | C₂₄H₃₈Na₂O₇S[2][4][5] |
| Molecular Weight | 472.64 g/mol [1][3] | 516.60 g/mol [2][4][5] |
| CAS Number | 59132-32-0[1][3] | 60237-34-5[2] |
| Appearance | White to off-white solid | White to off-white solid[4] |
| Solubility | Practically insoluble in water.[2] Soluble in organic solvents like DMSO and ethanol. | Soluble in water (≥ 50 mg/mL).[4] |
| Stability | Store at -20°C for up to one year.[2] | Store at -20°C. Stock solutions in water should be filtered and used promptly; for longer-term storage, aliquots can be stored at -80°C for up to 6 months.[4] |
| pKa | Data not readily available. The sulfate group is strongly acidic. | Data not readily available. |
Biological Activity and Signaling Pathways
The biological significance of CDCA-3S lies primarily in its role as a detoxified metabolite of CDCA. The sulfation process reduces the detergent-like toxicity of high concentrations of bile acids and facilitates their renal and biliary excretion.[6] While CDCA is a potent natural agonist of the nuclear receptor FXR and the membrane receptor TGR5, sulfation at the 3-position is understood to significantly diminish its activity at these receptors.[7]
Farnesoid X Receptor (FXR) Signaling
CDCA is a key signaling molecule that activates FXR, a ligand-activated transcription factor that plays a central role in bile acid, lipid, and glucose homeostasis. The activation of FXR by bile acids initiates a negative feedback loop to control bile acid synthesis. While direct evidence for CDCA-3S as a potent FXR agonist is lacking, understanding the pathway activated by its parent compound is crucial.
TGR5 Signaling
CDCA also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine and gallbladder. TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP), which mediates various physiological responses, including the regulation of energy expenditure and inflammation. The activity of CDCA-3S at this receptor is presumed to be significantly lower than that of CDCA.
Experimental Protocols
Synthesis of this compound (Disodium Salt)
This protocol is adapted from a general method for the sulfation of bile acids.
Materials:
-
Chenodeoxycholic acid
-
Acetic anhydride
-
Sulfur trioxide-pyridine complex
-
Sodium hydroxide (B78521)
-
Diethyl ether
Procedure:
-
Protection of the 7-hydroxyl group: Dissolve chenodeoxycholic acid in pyridine and add acetic anhydride. Stir the mixture at room temperature overnight to selectively acetylate the 7-hydroxyl group.
-
Sulfation of the 3-hydroxyl group: To the reaction mixture, add a sulfur trioxide-pyridine complex and stir for 24 hours at room temperature.
-
Hydrolysis of the acetyl group: Add a solution of sodium hydroxide in methanol to the mixture and heat under reflux to hydrolyze the 7-acetyl group.
-
Isolation and Purification: After cooling, the product is precipitated by the addition of diethyl ether. The precipitate is collected by filtration, washed with diethyl ether, and dried. The resulting disodium salt of this compound can be further purified by recrystallization from methanol/diethyl ether.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of CDCA-3S in biological matrices like serum or plasma.
Materials:
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Internal standard (e.g., deuterated CDCA-3S)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient from low to high organic phase to elute and separate the analyte from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for CDCA-3S and its internal standard.
-
FXR Reporter Gene Assay
This cell-based assay can be used to determine the functional activity of CDCA-3S on the farnesoid X receptor.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXR response element (FXRE)-driven luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with various concentrations of CDCA-3S, a known FXR agonist (e.g., CDCA) as a positive control, and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After an incubation period of 18-24 hours, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion
This compound is an important metabolite in the detoxification and elimination of the primary bile acid CDCA. Its chemical properties are significantly influenced by the addition of a sulfate group, leading to increased hydrophilicity. While its biological activity as a signaling molecule is markedly reduced compared to its parent compound, the study of CDCA-3S is crucial for understanding bile acid homeostasis and the pathophysiology of cholestatic liver diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the synthesis, quantification, and biological role of this sulfated bile acid. Future research should focus on obtaining more precise quantitative data on its interaction with key bile acid receptors to fully elucidate its physiological and pathological significance.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of the 3-monosulphates of cholic acid, chenodeoxycholic acid and deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of chenodeoxycholic acid and its 3-alpha- and 7-alpha-sulfates by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chenodeoxycholic Acid 3-Sulfate: Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of chenodeoxycholic acid 3-sulfate. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Stereochemistry
This compound is a sulfated derivative of the primary bile acid, chenodeoxycholic acid. The sulfate (B86663) group is esterified to the hydroxyl group at the C-3 position of the steroid nucleus.
Chemical Formula: C₂₄H₄₀O₇S[1]
IUPAC Name: (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-(sulfooxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
The stereochemistry of the molecule is crucial for its biological activity. The parent molecule, chenodeoxycholic acid, has a cis-fused A/B ring system (5β-cholanic acid series), which gives the steroid nucleus a bent shape. The hydroxyl groups at C-3 and C-7 are in the alpha (α) configuration, meaning they lie below the plane of the steroid nucleus. The sulfate group at the C-3 position maintains this stereochemical orientation.
Physicochemical Properties
A summary of the key physicochemical properties of chenodeoxycholic acid and its 3-sulfate derivative is presented in the table below. It is important to note that while data for chenodeoxycholic acid is readily available, specific experimental values for its 3-sulfate are less commonly reported.
| Property | Chenodeoxycholic Acid | This compound | References |
| Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₄₀O₇S | [1][2] |
| Molecular Weight | 392.58 g/mol | 472.64 g/mol | [1][2] |
| Melting Point | 165-167 °C | Not available | [3] |
| Water Solubility | Practically insoluble | Practically insoluble (as acid) | [4][5] |
| pKa | ~5.0 | Not available | [5] |
| Appearance | White crystalline powder | White to off-white solid (disodium salt) | [5][6] |
Spectroscopic Data
¹H and ¹³C NMR Chemical Shifts for Chenodeoxycholic Acid (in D₂O)
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 39.9 | 1.79 |
| 2 | 32.1 | 1.88, 1.51 |
| 3 | 72.5 | 3.51 |
| 4 | 39.1 | 2.33, 2.19 |
| 5 | 43.1 | 1.34 |
| 6 | 29.3 | 1.45, 1.35 |
| 7 | 72.9 | 3.86 |
| 8 | 35.8 | 1.83 |
| 9 | 43.5 | 1.05 |
| 10 | 36.1 | - |
| 11 | 21.4 | 1.54, 1.46 |
| 12 | 40.2 | 1.81, 1.21 |
| 13 | 42.8 | - |
| 14 | 56.5 | 1.11 |
| 15 | 24.8 | 1.91, 1.18 |
| 16 | 28.8 | 1.59, 1.31 |
| 17 | 56.7 | 1.25 |
| 18 | 12.4 | 0.65 |
| 19 | 23.9 | 0.92 |
| 20 | 35.9 | 2.01 |
| 21 | 18.9 | 0.96 |
| 22 | 31.8 | 2.29, 2.17 |
| 23 | 31.7 | 2.29, 2.17 |
| 24 | 178.1 | - |
Data obtained from the Human Metabolome Database (HMDB) for chenodeoxycholic acid.
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of the sulfate group (SO₃, 80 Da) and successive losses of water molecules from the steroid nucleus.
Experimental Protocols
Synthesis of this compound
Principle: The synthesis involves the protection of the less reactive 7α-hydroxyl group, followed by sulfation of the 3α-hydroxyl group, and subsequent deprotection.
Materials:
-
Chenodeoxycholic acid
-
Acetic anhydride
-
Sulfur trioxide-pyridine complex
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Appropriate organic solvents (e.g., dioxane, methanol)
Procedure Outline:
-
Protection of the 7α-hydroxyl group: Chenodeoxycholic acid is first acetylated at the 3α-position. Due to steric hindrance, the 7α-hydroxyl group is less reactive and can remain unprotected or be protected under more stringent conditions if necessary.
-
Sulfation of the 3α-hydroxyl group: The 3-acetylated chenodeoxycholic acid is then reacted with a sulfating agent, such as a sulfur trioxide-pyridine complex, in an anhydrous solvent like pyridine or dioxane. This selectively sulfates the free 3α-hydroxyl group.
-
Deprotection: The acetyl protecting group at the 7α-position is removed by alkaline hydrolysis (e.g., using sodium hydroxide in methanol).
-
Purification: The final product, this compound, is purified by crystallization or chromatographic techniques. The disodium (B8443419) salt is often prepared for better solubility and stability.[4]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry. The appearance of signals corresponding to the steroid backbone and the changes in chemical shifts around the C-3 position upon sulfation provide evidence of successful synthesis.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. Tandem MS (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for its quantification in biological samples.
Biological Significance and Signaling Pathways
Sulfation is a major pathway in the detoxification of bile acids.[8] The addition of a sulfate group increases the water solubility of bile acids, facilitating their elimination in urine and feces and reducing their intestinal reabsorption.
The primary enzyme responsible for the sulfation of chenodeoxycholic acid is Sulfotransferase Family 2A Member 1 (SULT2A1) . The expression and activity of SULT2A1 are regulated by nuclear receptors, most notably the Farnesoid X Receptor (FXR) .
Signaling Pathway: FXR-Mediated Regulation of Chenodeoxycholic Acid Sulfation
Caption: FXR activation by chenodeoxycholic acid leads to the negative regulation of SULT2A1 gene expression.
Explanation of the Pathway:
-
Activation of FXR: Chenodeoxycholic acid is a potent endogenous ligand for FXR.[9] Upon binding, FXR undergoes a conformational change.
-
Heterodimerization: Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The FXR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the FXR-RXR complex to the FXRE in the SULT2A1 gene promoter leads to the repression of its transcription. This is a negative feedback mechanism to control the levels of sulfated bile acids.
-
Sulfation: When FXR is not activated, SULT2A1 is expressed and catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3α-hydroxyl group of chenodeoxycholic acid, forming this compound.
-
Detoxification and Elimination: The resulting sulfated bile acid is more water-soluble and is readily eliminated from the body, thus reducing the potential toxicity of high concentrations of unconjugated bile acids.[8]
Experimental Workflow for the Analysis of this compound in Biological Samples
The analysis of sulfated bile acids in biological matrices such as plasma, urine, or bile typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical workflow for the analysis of sulfated bile acids from biological samples.
Protocol Outline:
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is often sufficient.
-
Solid-Phase Extraction (SPE): For more complex matrices like urine or bile, SPE can be used to selectively isolate and concentrate the bile acids.
-
-
Liquid Chromatography (LC) Separation:
-
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is commonly used to separate the different bile acid species.
-
A C18 column is typically employed with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry (MS) Detection:
-
Electrospray ionization (ESI) in negative ion mode is highly sensitive for the detection of sulfated bile acids.
-
Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification through multiple reaction monitoring (MRM) and for structural confirmation based on fragmentation patterns.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak areas of the analyte to those of a known concentration of an internal standard (often a deuterated analog).
-
Identification is confirmed by matching the retention time and fragmentation pattern to that of an authentic reference standard.
-
References
- 1. Chenodeoxycholate 3-sulfate | C24H38O7S-2 | CID 176454322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. worldscientificnews.com [worldscientificnews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to Endogenous Chenodeoxycholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chenodeoxycholic acid 3-sulfate (CDCA-3S) is a sulfated metabolite of the primary bile acid chenodeoxycholic acid (CDCA). While historically considered an end-product of bile acid detoxification destined for elimination, emerging research highlights its potential role in regulating various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of endogenous CDCA-3S, focusing on its quantitative levels in biological matrices, detailed experimental protocols for its analysis, and its involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of sulfated bile acids in health and disease.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. It plays a crucial role in lipid digestion and absorption.[1] As a hydrophobic and potentially cytotoxic molecule, its concentrations are tightly regulated. One of the major detoxification pathways for CDCA is sulfation, primarily at the 3-hydroxy position, to form this compound (CDCA-3S). This biotransformation is catalyzed by sulfotransferase enzymes, particularly SULT2A1, in the liver.[2][3] Sulfation increases the water solubility of CDCA, facilitating its elimination from the body via urine and feces and reducing its ability to activate key nuclear receptors like the farnesoid X receptor (FXR).[2][4]
This guide summarizes the current knowledge on endogenous levels of CDCA-3S, provides detailed methodologies for its quantification, and explores its interaction with cellular signaling pathways.
Endogenous Levels of this compound
The concentration of CDCA-3S varies significantly across different biological matrices and species. The following tables summarize the reported quantitative data for endogenous CDCA-3S levels.
Table 1: Endogenous Levels of this compound in Human Biological Matrices
| Biological Matrix | Subject Group | Mean Concentration | Concentration Range | Notes | Reference(s) |
| Plasma/Serum | Healthy Adults | 0.1 µM | 0.0 - 1.0 µM | [4] | |
| Patients with Liver Cirrhosis | Elevated | - | Levels increase with the severity of hepatic dysfunction. | [5] | |
| Urine | Healthy Adults | 0.74 ± 0.83 mg/day | - | Constitutes a significant portion of urinary bile acids. | [6] |
| Patients with Chronic Liver Disease | Significantly Increased | - | Correlates with the extent of hepatic dysfunction. | [6] | |
| Feces | Healthy Adults | - | - | Present, but quantitative data is limited. Sulfated bile acids are known to be excreted in feces. | [5] |
Table 2: Endogenous Levels of this compound in Animal Models
| Species | Biological Matrix | Condition | Reported Levels/Observations | Reference(s) |
| Rat | Plasma | Normal | Low levels detected. | [7] |
| Bile | Normal | Excreted in bile. | [4] | |
| Urine | Normal | Excreted in urine. | [4] | |
| Mouse | Plasma | Normal | Less than 3% of total bile acids are sulfated. | [8] |
| Liver | Normal | Less than 3% of total bile acids are sulfated. | [8] | |
| Bile | Normal | Less than 3% of total bile acids are sulfated. | [8] | |
| Feces | Normal | Deoxycholic acid and chenodeoxycholic acid are the predominant bile acids. Specific quantification of the 3-sulfate form is not detailed. | [9][10] |
Experimental Protocols for Quantification
The accurate quantification of CDCA-3S requires robust and sensitive analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.
Sample Preparation
3.1.1. Plasma/Serum
A common method for extracting bile acids from plasma or serum is protein precipitation.
-
Protocol:
-
To 50 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-CDCA-3S).[11]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.[12]
-
3.1.2. Urine
Solid-phase extraction (SPE) is often employed to clean up and concentrate bile acids from urine.
-
Protocol:
-
Centrifuge the urine sample to remove any particulate matter.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the urine sample (to which an internal standard has been added) onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the bile acids with 3 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
3.1.3. Feces
Extraction of bile acids from the complex fecal matrix requires more rigorous procedures.
-
Protocol:
-
Lyophilize a known weight of the fecal sample to determine the dry weight.
-
Homogenize the lyophilized sample into a fine powder.
-
To approximately 20 mg of the homogenized feces, add 1 mL of 75% ethanol (B145695) containing an internal standard.
-
Vortex the mixture for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[12][13]
-
UPLC-MS/MS Parameters
The following provides a general UPLC-MS/MS method for the analysis of CDCA-3S. Optimization will be required based on the specific instrumentation used.
-
UPLC System:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A starting point could be a linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for CDCA-3S and its internal standard should be used.
-
CDCA-3S: A common transition is m/z 471.2 -> 391.3. Another possible fragment is the sulfate (B86663) group itself at m/z 80.
-
-
Instrument Settings: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for the specific MRM transitions.
-
Signaling Pathways and Biological Role
The sulfation of chenodeoxycholic acid at the 3-position has a profound impact on its biological activity, primarily by reducing its ability to activate key nuclear receptors involved in bile acid homeostasis.
Farnesoid X Receptor (FXR) Signaling
CDCA is a potent endogenous agonist for FXR, a nuclear receptor that plays a central role in regulating bile acid synthesis and transport.[14] Activation of FXR by CDCA in the liver and intestine initiates a signaling cascade that leads to the downregulation of bile acid synthesis. However, the addition of a sulfate group at the 3-position significantly diminishes the ability of CDCA-3S to bind to and activate FXR.[4] This is a key aspect of its detoxification role, as it prevents the excessive activation of FXR that could lead to cellular damage. Interestingly, the activation of FXR by unsulfated CDCA can, in turn, negatively regulate the expression of the SULT2A1 enzyme, creating a feedback loop.[4]
Caption: FXR signaling pathway in response to CDCA and CDCA-3S.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is also activated by bile acids, leading to the production of intracellular cyclic AMP (cAMP) and subsequent downstream signaling events.[15] While CDCA is an agonist for TGR5, the potency of CDCA-3S as a TGR5 agonist is significantly reduced.[16] This further underscores the role of sulfation in attenuating the signaling capabilities of CDCA.
Caption: TGR5 signaling pathway in response to CDCA and CDCA-3S.
Pregnane (B1235032) X Receptor (PXR) Signaling
The pregnane X receptor (PXR) is another nuclear receptor that is activated by a variety of endogenous and xenobiotic compounds, including some bile acids. PXR plays a role in the detoxification of these compounds by upregulating the expression of drug-metabolizing enzymes and transporters. While lithocholic acid (LCA), a secondary bile acid, is a known PXR agonist, the interaction of CDCA and CDCA-3S with PXR is less well-characterized. Some studies suggest that PXR can be activated by bile acids and may play a role in regulating the expression of sulfotransferases.[17][18]
Synthesis, Transport, and Excretion
The synthesis and elimination of CDCA-3S is a multi-step process involving enzymatic conjugation and transport across cellular membranes.
Caption: Synthesis, transport, and excretion pathway of CDCA-3S.
Conclusion
This compound is an important metabolite in the detoxification and elimination of the primary bile acid CDCA. Its formation, catalyzed by SULT2A1, significantly alters the physicochemical properties of CDCA, leading to increased water solubility and reduced biological activity, particularly with respect to FXR and TGR5 signaling. The quantification of CDCA-3S in various biological matrices using LC-MS/MS provides valuable insights into bile acid homeostasis and can serve as a biomarker for liver function and disease. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the multifaceted role of CDCA-3S in health and disease, and to consider its implications in the context of drug development and therapy. Further research is warranted to fully elucidate the quantitative levels of CDCA-3S in feces and to explore any potential novel signaling roles of this sulfated bile acid.
References
- 1. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of faecal bile acid sulphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 14. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Regulation of xenobiotic and bile acid metabolism by the nuclear pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Chenodeoxycholic Acid 3-Sulfate in Cholesterol Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol, is a well-established regulator of lipid metabolism, primarily through its action as an agonist for the farnesoid X receptor (FXR). However, a significant portion of CDCA undergoes sulfation in the liver to form chenodeoxycholic acid 3-sulfate (CDCA-3S). While the physiological role of this sulfated metabolite has been historically viewed as a detoxification and elimination pathway, emerging evidence suggests that sulfation can dramatically alter the biological activity of steroids and bile acids, hinting at a more nuanced role for CDCA-3S in cholesterol homeostasis. This technical guide synthesizes the current understanding of CDCA-3S, contrasting it with its non-sulfated counterpart, and explores its potential interactions with key cholesterol regulatory pathways, including those governed by the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 2 (SREBP2). We present available quantitative data, detail relevant experimental protocols, and provide visualizations of the pertinent signaling pathways to facilitate further research into this understudied molecule.
Introduction: The Sulfation Enigma
Cholesterol homeostasis is a tightly regulated process involving a complex network of signaling pathways that control its synthesis, uptake, and efflux. Bile acids, synthesized from cholesterol in the liver, are critical signaling molecules in this network. Chenodeoxycholic acid (CDCA) is a potent natural agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid and cholesterol metabolism.[1][2]
Sulfation is a common metabolic modification of bile acids, and in the case of CDCA, this occurs at the 3-hydroxy position to form CDCA-3S. While this process has traditionally been considered a mechanism to increase water solubility and facilitate biliary and urinary excretion, thereby reducing the potential toxicity of hydrophobic bile acids, this view is likely an oversimplification. Studies on other sulfated steroids, such as 25-hydroxycholesterol-3-sulfate (25HC3S), have revealed that sulfation can switch a molecule from a receptor agonist to an antagonist, thereby fundamentally altering its downstream effects.[3][4] This precedent raises the critical question: is CDCA-3S merely an inert metabolite, or does it possess unique signaling properties that contribute to the fine-tuning of cholesterol homeostasis?
This guide will delve into the knowns and unknowns surrounding CDCA-3S, providing a framework for researchers to explore its potential as a distinct regulator of cholesterol metabolism.
Comparative Effects of CDCA and the Potential Role of CDCA-3S on Cholesterol Homeostasis
While direct evidence for the effects of CDCA-3S is scarce, we can infer its potential roles by examining the well-documented actions of its precursor, CDCA, and considering the impact of sulfation on other signaling molecules.
Farnesoid X Receptor (FXR) Signaling
CDCA is a potent activator of FXR.[5][6] This activation leads to a cascade of events that generally suppress cholesterol levels. One key target of FXR is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By inhibiting CYP7A1, CDCA reduces the conversion of cholesterol to bile acids, a major route for cholesterol elimination.[5]
The effect of sulfation on FXR activation by CDCA is not definitively established. However, studies on other bile acids suggest that sulfation can diminish or abolish FXR agonism. If CDCA-3S is indeed a weak FXR agonist or even an antagonist, its accumulation could lead to a de-repression of CYP7A1, potentially increasing cholesterol catabolism.
HMG-CoA Reductase and Cholesterol Synthesis
The rate-limiting enzyme in cholesterol biosynthesis is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. Treatment with CDCA has been shown to reduce the activity of this enzyme, thereby directly inhibiting de novo cholesterol synthesis.[7][8][9]
Table 1: Effect of Chenodeoxycholic Acid (CDCA) Treatment on Hepatic Enzyme Activities in Humans
| Enzyme | Change in Activity | Reference |
| HMG-CoA Reductase | ↓ 40-54% | [7][10] |
| Cholesterol 7α-hydroxylase | ↓ 83% | [10] |
The mechanism by which CDCA inhibits HMG-CoA reductase is thought to be, at least in part, independent of FXR and may involve post-transcriptional regulation. It is currently unknown how CDCA-3S affects HMG-CoA reductase activity.
LDL Receptor (LDLR) and Cholesterol Uptake
The LDL receptor is responsible for the uptake of cholesterol-rich low-density lipoproteins (LDL) from the circulation. Animal studies have indicated that bile acids can downregulate hepatic LDLR expression.[10] Indeed, treatment with CDCA in humans has been associated with a reduction in specific LDLR binding.[10] Interestingly, one study has shown that CDCA can also stabilize LDLR mRNA, suggesting a complex regulatory role.[11] The net effect in vivo appears to be a decrease in LDL clearance from the plasma.[10] The influence of CDCA-3S on LDLR expression and function remains to be elucidated.
ABCG5/G8 and Biliary Cholesterol Excretion
The ATP-binding cassette transporters ABCG5 and ABCG8 form a heterodimer that is essential for the secretion of cholesterol from the liver into the bile, a critical step in reverse cholesterol transport.[12][13] The expression of these transporters is positively regulated by LXR.[14][15] While the direct effect of CDCA on ABCG5/G8 is not fully characterized, its role in cholesterol homeostasis suggests a potential regulatory link. It is plausible that CDCA-3S, if it acts as an LXR antagonist, could lead to reduced expression of ABCG5/G8 and consequently, decreased biliary cholesterol secretion.
Table 2: Effects of Overexpressing ABCG5 and ABCG8 in Mice
| Parameter | Change | Reference |
| Fractional absorption of dietary cholesterol | ↓ ~50% | [13] |
| Biliary cholesterol levels | ↑ >5-fold | [13] |
| Fecal neutral sterol excretion | ↑ 3- to 6-fold | [13] |
| Hepatic cholesterol synthesis | ↑ 2- to 4-fold | [13] |
Key Signaling Pathways in Cholesterol Homeostasis
The regulation of cholesterol metabolism is orchestrated by a network of interconnected signaling pathways. Understanding these pathways is crucial for hypothesizing the potential impact of CDCA-3S.
The LXR/SREBP2 Axis
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors.[16] When activated by oxysterols (oxidized derivatives of cholesterol), LXRs promote cholesterol efflux and elimination by upregulating the expression of target genes, including the cholesterol transporters ABCA1 and ABCG1, and in some contexts, ABCG5/G8.[14][15]
Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a master transcriptional regulator of cholesterol synthesis and uptake.[17][18] When cellular cholesterol levels are low, SREBP2 is processed and translocates to the nucleus, where it activates the transcription of genes encoding HMG-CoA synthase, HMG-CoA reductase, and the LDL receptor.[17][19]
There is significant crosstalk between the LXR and SREBP pathways. Activation of LXR can indirectly suppress SREBP2 processing, thus dampening cholesterol synthesis when cellular cholesterol levels are high.
Given that some sulfated sterols act as LXR antagonists, it is a compelling hypothesis that CDCA-3S may inhibit LXR signaling.[3][4] This would, in turn, potentially lead to a de-repression of SREBP2 activity, resulting in increased cholesterol synthesis and uptake.
The FXR Signaling Pathway
As previously mentioned, FXR is a key regulator of bile acid synthesis and cholesterol metabolism. Its activation by bile acids like CDCA leads to the transcriptional regulation of numerous genes.
Experimental Protocols
Investigating the precise role of CDCA-3S in cholesterol homeostasis requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Assays for Nuclear Receptor Activation
Objective: To determine if CDCA-3S acts as an agonist or antagonist of FXR and LXR.
Methodology: Luciferase Reporter Gene Assay
-
Cell Culture: Culture a suitable cell line, such as HepG2 (human liver cancer cell line) or HEK293T (human embryonic kidney cells), in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transient Transfection: Co-transfect the cells with the following plasmids using a lipid-based transfection reagent:
-
An expression vector for the full-length human FXR or LXRα.
-
A reporter plasmid containing multiple copies of the FXR response element (FXRE) or LXR response element (LXRE) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, replace the medium with serum-free medium containing known agonists (e.g., GW4064 for FXR, T0901317 for LXR) as positive controls, CDCA, CDCA-3S at various concentrations, or vehicle control (e.g., DMSO). For antagonist assessment, co-treat with a known agonist and varying concentrations of CDCA-3S.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control. For antagonist activity, calculate the percent inhibition of the agonist response.
Gene and Protein Expression Analysis
Objective: To quantify the effect of CDCA-3S on the expression of key genes and proteins involved in cholesterol homeostasis.
Methodology: Quantitative PCR (qPCR) and Western Blotting
-
Cell Culture and Treatment: Culture primary hepatocytes or a relevant cell line (e.g., HepG2) and treat with CDCA-3S, CDCA, or vehicle control for a specified time course.
-
RNA Isolation and qPCR:
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for HMGCR, LDLR, ABCG5, ABCG8, SREBP2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Protein Isolation and Western Blotting:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HMG-CoA Reductase, LDLR, ABCG5, ABCG8, and a loading control (e.g., β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
In Vivo Studies in Animal Models
Objective: To assess the in vivo effects of CDCA-3S on plasma and hepatic cholesterol levels and gene expression.
Methodology: Animal Treatment and Analysis
-
Animal Model: Use a relevant animal model, such as C57BL/6J mice or a hypercholesterolemic model (e.g., Ldlr-/- mice).
-
Treatment: Administer CDCA-3S, CDCA, or vehicle control via oral gavage or in the diet for a specified period (e.g., 2-4 weeks).
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and harvest the liver.
-
Biochemical Analysis:
-
Measure plasma total cholesterol, LDL-cholesterol, and HDL-cholesterol using enzymatic assays.
-
Measure hepatic cholesterol and triglyceride content.
-
-
Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins in the liver as described in section 4.2.
-
Fecal Sterol Analysis: Collect feces during the final days of the study to measure neutral and acidic sterol excretion by gas chromatography-mass spectrometry (GC-MS).
Conclusion and Future Directions
The role of this compound in cholesterol homeostasis remains a significant knowledge gap. While its precursor, CDCA, is a well-characterized FXR agonist with profound effects on cholesterol metabolism, the impact of sulfation on its biological activity is largely unknown. The precedent set by other sulfated sterols suggests that CDCA-3S may not be a mere detoxification product but could possess unique regulatory functions, potentially acting as a modulator of key nuclear receptors like FXR and LXR.
Future research should focus on directly assessing the interaction of CDCA-3S with these receptors and elucidating its downstream effects on the expression and activity of critical players in cholesterol synthesis, uptake, and efflux, including HMG-CoA reductase, the LDL receptor, and ABCG5/G8. The experimental protocols outlined in this guide provide a roadmap for such investigations. A comprehensive understanding of the biological activity of CDCA-3S will not only enhance our fundamental knowledge of cholesterol homeostasis but may also open new avenues for therapeutic intervention in metabolic diseases. The "sulfation enigma" of chenodeoxycholic acid awaits its resolution.
References
- 1. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic 3-hydroxy-3-methylglutaryl coenzyme A reductase activity and biliary lipid composition in man: relation to cholesterol gallstone disease and effects of cholic acid and chenodeoxycholic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chenodeoxycholic acid stabilization of LDL receptor mRNA depends on 3'-untranslated region and AU-rich element-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and regulation of the sterol half-transporter genes ABCG5 and ABCG8 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of ATP-binding cassette sterol transporters ABCG5 and ABCG8 by the liver X receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Physiological Role of Sulfated Bile Acids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physiological role of sulfated bile acids. It covers their synthesis, metabolism, transport, and functions in both maintaining health and the pathogenesis of disease. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of targeting bile acid sulfation pathways.
Introduction: The Significance of Bile Acid Sulfation
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond this classical role, bile acids are now recognized as important signaling molecules that regulate their own synthesis, transport, and metabolism, as well as influencing glucose, lipid, and energy homeostasis.[1][2] However, the accumulation of hydrophobic bile acids can be cytotoxic, leading to liver injury.[3]
Sulfation is a critical phase II metabolic pathway that enhances the detoxification and elimination of bile acids.[4] This process, catalyzed by sulfotransferase enzymes, increases the water solubility of bile acids, thereby reducing their intestinal reabsorption and promoting their excretion in urine and feces.[5] This guide will delve into the multifaceted physiological roles of sulfated bile acids, from their biochemical synthesis to their clinical relevance in various hepatobiliary diseases.
Synthesis and Metabolism of Sulfated Bile Acids
The sulfation of bile acids is primarily catalyzed by the cytosolic enzyme sulfotransferase 2A1 (SULT2A1) .[6] This enzyme transfers a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of bile acids.[7] SULT2A1 is highly expressed in the liver and intestine, the primary sites of bile acid metabolism.[7][8]
The affinity of SULT2A1 for different bile acids varies, with a general inverse correlation to the number of hydroxyl groups. Consequently, the most hydrophobic and potentially toxic monohydroxy bile acid, lithocholic acid (LCA), has the highest affinity for sulfation, while the trihydroxy bile acid, cholic acid (CA), has the lowest.[9] This preferential sulfation of more toxic bile acids underscores the importance of this pathway in cellular protection.
Key Enzyme: Sulfotransferase 2A1 (SULT2A1)
SULT2A1 exhibits Michaelis-Menten kinetics for the sulfation of various bile acids.[9] The kinetic parameters for the sulfation of selected human bile acids by SULT2A1 are summarized in the table below.
| Bile Acid | Apparent K_m (μM) | Apparent V_max (pmol/min/mg protein) | Intrinsic Clearance (V_max/K_m) |
| Lithocholic acid (LCA) | 2.8 | 100.5 | 35.9 |
| Chenodeoxycholic acid (CDCA) | 15.2 | 85.3 | 5.6 |
| Deoxycholic acid (DCA) | 10.8 | 92.1 | 8.5 |
| Ursodeoxycholic acid (UDCA) | 7.5 | 98.7 | 13.2 |
| Cholic acid (CA) | 55.6 | 75.4 | 1.4 |
Data adapted from a study using a stable cell line expressing human SULT2A1.[9]
Diagram: Synthesis of Sulfated Bile Acids
Caption: Enzymatic sulfation of a bile acid by SULT2A1.
Transport of Sulfated Bile Acids
The increased hydrophilicity of sulfated bile acids significantly alters their transport across cellular membranes. While unsulfated bile acids are efficiently reabsorbed in the intestine and taken up by hepatocytes, sulfated bile acids are poorly reabsorbed and are readily excreted.
Enterohepatic Circulation: Sulfation disrupts the efficient enterohepatic circulation of bile acids. The addition of a sulfate (B86663) group reduces passive diffusion and recognition by intestinal bile acid transporters, leading to increased fecal excretion.
Biliary Excretion: In the liver, sulfated bile acids are actively secreted into the bile. This process is mediated by specific ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes. The multidrug resistance-associated protein 2 (MRP2) is a key transporter for the biliary excretion of sulfated bile acids.[10] In contrast, the bile salt export pump (BSEP) is the primary transporter for non-sulfated, amidated bile acids.[11][12]
Renal Excretion: Due to their increased water solubility and reduced binding to plasma proteins, sulfated bile acids are efficiently filtered by the glomerulus and excreted in the urine.[13] This renal route of elimination becomes particularly important in cholestatic conditions where biliary excretion is impaired.[14]
Diagram: Enterohepatic Circulation of Sulfated vs. Unsulfated Bile Acids
Caption: Differential enterohepatic circulation of bile acids.
Physiological Functions of Sulfated Bile Acids
The primary physiological role of bile acid sulfation is detoxification. By converting hydrophobic and potentially cytotoxic bile acids into water-soluble, excretable forms, sulfation protects the liver and other tissues from bile acid-induced injury.
Detoxification
In conditions of cholestasis, where the biliary excretion of bile acids is impaired, the intrahepatic concentration of bile acids rises, leading to hepatocellular damage. Under these pathological conditions, the sulfation pathway is upregulated, leading to a significant increase in the urinary excretion of sulfated bile acids.[14][15] This provides an alternative elimination route, mitigating the toxic effects of bile acid accumulation.
Signaling
While unsulfated bile acids are potent ligands for nuclear receptors such as the farnesoid X receptor (FXR), sulfation generally abolishes or greatly reduces this activity. By converting active signaling molecules into inactive metabolites, sulfation can modulate bile acid-dependent signaling pathways that control lipid, glucose, and energy metabolism.
Regulation of Bile Acid Sulfation
The expression of SULT2A1, the key enzyme in bile acid sulfation, is tightly regulated by a network of nuclear receptors that sense the levels of bile acids and other xenobiotics.
-
Farnesoid X Receptor (FXR): In some contexts, activation of FXR by bile acids can lead to the transcriptional induction of SULT2A1. However, other studies suggest a negative regulation of SULT2A1 by FXR, indicating a complex and potentially species-specific regulatory mechanism.[16][17]
-
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These xenobiotic-sensing nuclear receptors are activated by a wide range of foreign compounds and can induce the expression of SULT2A1, thereby enhancing the detoxification capacity of the liver.[1][18][19]
-
Vitamin D Receptor (VDR): The activated VDR can also transcriptionally induce SULT2A1 expression, providing another layer of regulation for bile acid and steroid metabolism.[7][8][20]
These nuclear receptors typically bind to specific response elements in the promoter region of the SULT2A1 gene, often as heterodimers with the retinoid X receptor (RXR).
Diagram: Nuclear Receptor Regulation of SULT2A1 Expression
References
- 1. Small-molecule modulators of PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and trafficking of the bile salt export pump, BSEP: therapeutic implications of BSEP mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfation and renal excretion of bile salts in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Chenodeoxycholic Acid 3-Sulfate in Human Plasma by LC-MS/MS
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol.[1][2] It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Sulfation is a key metabolic pathway for bile acids, and the quantification of specific sulfated bile acids, such as chenodeoxycholic acid 3-sulfate (CDCA-3S), is of increasing interest in clinical research. Altered levels of CDCA-3S and other bile acids may serve as biomarkers for various hepatobiliary and metabolic diseases.[2] This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CDCA-3S in human plasma. The method utilizes a simple protein precipitation step for sample preparation and has been validated for linearity, precision, and accuracy.
Experimental Workflow
Caption: Experimental workflow for CDCA-3S quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound (CDCA-3S) analytical standard
-
This compound-d4 (d4-CDCA-3S) internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Ammonium formate (B1220265) and formic acid
-
Human plasma (K2EDTA)
2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of CDCA-3S and d4-CDCA-3S in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the CDCA-3S stock solution with 50:50 methanol/water to create calibration standards.
-
Internal Standard Working Solution: Dilute the d4-CDCA-3S stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation
-
Pipette 50 µL of human plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL d4-CDCA-3S internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase A: 40% Mobile Phase B).
4. LC-MS/MS Conditions
Liquid Chromatography
-
HPLC System: Vanquish Horizon HPLC or equivalent
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[4]
-
Column Temperature: 50°C[4]
-
Mobile Phase A: 20 mM Ammonium Formate in Water[5]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 20 mM Ammonium Formate[5]
-
Flow Rate: 0.3 mL/min[5]
-
Gradient:
Time (min) %B 0.0 40 10.0 40 23.0 80 28.0 80 28.1 40 | 35.0 | 40 |
Mass Spectrometry
-
Mass Spectrometer: TSQ Quantis Triple Quadrupole or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1][6]
-
Vaporizer Temperature: 350°C[4]
-
Ion Transfer Tube Temperature: 300°C[4]
-
Scan Type: Selected Reaction Monitoring (SRM)
SRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| CDCA-3S | 471.3 | 391.3 | 35 |
| d4-CDCA-3S | 475.3 | 395.3 | 35 |
(Note: SRM transitions should be optimized for the specific instrument used.)
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on typical results for bile acid quantification.[1][4]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Data Analysis Workflow
Caption: Data analysis and quantification logic.
Conclusion
This application note provides a detailed protocol for the reliable quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and employs a straightforward sample preparation technique, making it suitable for high-throughput analysis in a clinical research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Chenodeoxycholic Acid 3-Sulfate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] CDCA can be conjugated with taurine (B1682933) or glycine, or undergo sulfation, a key metabolic pathway for the detoxification and elimination of bile acids.[2][3][4] The sulfated form, chenodeoxycholic acid 3-sulfate (CDCA-3S), is a significant metabolite, and its levels in human plasma can serve as a biomarker for various hepatobiliary diseases and drug-induced liver injury.[3][5][6] Accurate and robust analytical methods for the quantification of CDCA-3S in human plasma are therefore essential for clinical diagnostics and pharmaceutical research.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7]
Metabolic Pathway of Chenodeoxycholic Acid Sulfation
Chenodeoxycholic acid is synthesized from cholesterol in the liver through a series of enzymatic reactions.[1] Subsequently, it can be sulfated, primarily at the 3-hydroxyl position, a reaction catalyzed by sulfotransferase enzymes. This sulfation increases the water solubility of the bile acid, facilitating its excretion and reducing its potential toxicity.[2]
Caption: Biosynthesis and sulfation of chenodeoxycholic acid.
Experimental Protocols
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the accurate quantification of CDCA-3S in human plasma. The following protocol outlines a typical workflow.
Experimental Workflow Overview
The general workflow for the analysis of CDCA-3S in human plasma involves sample preparation to remove interfering substances, followed by chromatographic separation and detection by mass spectrometry.
Caption: Experimental workflow for CDCA-3S analysis.
Detailed Methodologies
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[2]
-
Reagents and Materials:
-
Human plasma (collected in EDTA or heparin tubes)[8]
-
Acetonitrile (B52724) (LC-MS grade), ice-cold[5][9]
-
Internal Standard (IS) solution (e.g., deuterated CDCA-3S)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add a specific volume of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[5][10]
-
Carefully transfer the supernatant to a new tube for analysis.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for increased sensitivity.[5]
-
2. Liquid Chromatography (LC)
Reversed-phase chromatography is typically employed for the separation of bile acids.
-
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) or High Performance Liquid Chromatography (HPLC) system.
-
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm I.D. x 100 mm, 1.8 µm particle size) is commonly used.[11]
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium (B1175870) acetate.[12]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[12][13]
-
Column Temperature: 40°C.[10]
-
Gradient Elution: A gradient from a lower to a higher percentage of organic mobile phase (B) is used to elute the analytes. A typical gradient might start at 30-40% B, ramp up to 90-100% B, and then re-equilibrate.
-
3. Mass Spectrometry (MS)
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
-
Instrumentation:
-
Triple quadrupole mass spectrometer.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for bile acids.[12][13]
-
Ion Source Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions for CDCA-3S and its internal standard are monitored. The sulfate (B86663) group often yields a characteristic product ion at m/z 80 or 97.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of CDCA-3S and related bile acids in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value/Condition | Reference(s) |
| Sample Volume | 50 - 200 µL | [10][14] |
| Extraction Method | Protein Precipitation (Acetonitrile) | [2][5] |
| LC Column | Reversed-phase C18 | [11][15] |
| Mobile Phase | Water/Acetonitrile with additives | [10][12][13] |
| Ionization Mode | ESI Negative | [12][13] |
| Detection Mode | MRM | [12] |
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| This compound | 471.2 | 391.3, 80.0 | [12] |
| Internal Standard (d4-CDCA-3S) | 475.2 | 395.3, 80.0 | [Hypothetical based on common practice] |
Note: The exact m/z values may vary slightly depending on the specific adducts formed and instrument calibration.
Table 3: Method Validation Parameters
| Parameter | Typical Range | Reference(s) |
| Linear Range | 1 - 1000 ng/mL | [16] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2][16] |
| Intra-day Precision (%CV) | < 15% | [17] |
| Inter-day Precision (%CV) | < 15% | [17] |
| Accuracy (%RE) | ± 15% | [17] |
| Extraction Recovery | 85 - 115% | [17] |
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain reliable data for use in clinical and research settings. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfation of bile salts: a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Transport of chenodeoxycholic acid and its 3-alpha- and 7-alpha-sulfates by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Print Preview [labs.allinahealth.org]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. medpace.com [medpace.com]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Quantitative determination of individual non-sulfated bile acids and sulfated lithocholic acid in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research Portal [researchworks.creighton.edu]
- 17. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chenodeoxycholic Acid 3-Sulfate for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver.[1][2] Its sulfated metabolite, chenodeoxycholic acid 3-sulfate (CDCA-3S), plays a significant role in bile acid metabolism and signaling.[3] Unlike its unconjugated form, CDCA-3S is more water-soluble, facilitating its excretion and reducing the potential for hepatotoxicity associated with high concentrations of CDCA.[3]
In research, CDCA-3S is utilized as a standard for metabolomic analysis and as a tool to investigate the biological functions of sulfated bile acids. These functions include acting as signaling molecules that modulate various cellular processes. For instance, CDCA is the most potent natural ligand for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[2] Furthermore, CDCA has been shown to be involved in other signaling cascades, including the cAMP and EGFR/Stat3 pathways, making its sulfated form an important compound for studying these processes in contexts like liver disease and cancer.[4][5]
The synthesis of CDCA-3S for research use requires a specific and controlled chemical process to ensure the selective sulfation of the 3-hydroxyl group while leaving other reactive sites, such as the 7-hydroxyl group, untouched. The protocol outlined below is based on methods involving the protection of hydroxyl groups, selective sulfation, and subsequent deprotection to yield the desired product.[6]
Physicochemical and Biological Data
Quantitative data for chenodeoxycholic acid and its 3-sulfate derivative are summarized below for easy reference.
| Property | Chenodeoxycholic Acid (CDCA) | This compound (CDCA-3S) | Reference |
| IUPAC Name | 3α,7α-Dihydroxy-5β-cholan-24-oic acid | 3α-(Sulfooxy)-7α-hydroxy-5β-cholan-24-oic acid | [2] |
| Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₄₀O₇S | |
| Molar Mass | 392.57 g/mol | 472.64 g/mol | [2] |
| Melting Point | 165–167 °C | Not Available | [2] |
| Solubility | Soluble in alcohol and acetic acid; insoluble in water | More water-soluble than CDCA | [1][2] |
| Biological Role | FXR Agonist, Lipid Metabolism Regulator | Signaling Molecule, Metabolite | [2] |
| Typical Daily Synthesis (in Cirrhosis Patients) | 118 +/- 6 mg | 32.6 +/- 3.2 mg | [3] |
| Biological Half-life (in Cirrhosis Patients) | 2.8 +/- 1.2 days | 0.8 +/- 0.5 day | [3] |
Synthesis of this compound: Experimental Protocol
This protocol describes a method for the specific synthesis of the 3-monosulfate of chenodeoxycholic acid. The strategy involves the protection of the carboxylic acid group via esterification, selective protection of the 7α-hydroxyl group, sulfation of the 3α-hydroxyl group, and subsequent removal of the protecting groups.
3.1 Materials and Reagents
-
Chenodeoxycholic Acid (CDCA, >98% purity)
-
Methanol (B129727) (Anhydrous)
-
Acetyl Chloride
-
Pyridine (B92270) (Anhydrous)
-
Acetic Anhydride (B1165640)
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM, Anhydrous)
-
Ethyl Acetate
-
Hexane
-
Sodium Sulfate (Anhydrous)
-
Silica (B1680970) Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
3.2 Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
pH meter or pH paper
3.3 Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for this compound.
3.4 Step-by-Step Procedure
Step 1: Esterification of CDCA
-
Suspend CDCA (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) dropwise while stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete conversion of the starting material.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude CDCA methyl ester.
Step 2: Selective Acetylation of the 7-Hydroxyl Group
-
Dissolve the crude CDCA methyl ester in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise. The stoichiometry is critical to favor mono-acetylation at the less-hindered 7-position.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding cold water.
-
Extract the product with ethyl acetate. Wash the organic layer with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 7-acetyl-CDCA methyl ester by silica gel column chromatography if necessary.
Step 3: Sulfation of the 3-Hydroxyl Group
-
Dissolve the purified 7-acetyl-CDCA methyl ester in anhydrous pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the sulfur trioxide-pyridine complex (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction overnight. Monitor for completion using TLC.[7]
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to a pH of ~2-3.
-
Extract the sulfated product with a suitable organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic phase to yield the crude 7-acetyl-CDCA-3-sulfate methyl ester.
Step 4: Deprotection (Hydrolysis)
-
Dissolve the crude sulfated intermediate in a mixture of methanol and aqueous sodium hydroxide solution (e.g., 2M NaOH).
-
Heat the mixture to reflux and stir for 4-6 hours to hydrolyze both the ester and acetyl protecting groups.[6]
-
Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and carefully acidify with HCl to a pH of approximately 7.0.
-
The final product, this compound, can be purified from the aqueous solution. One common method is precipitation or crystallization, followed by filtration and drying. Further purification can be achieved using column chromatography with a suitable resin.[8]
3.5 Purification and Characterization Summary
| Step | Method | Typical Solvents/Conditions | Expected Outcome |
| Purification of Intermediates | Silica Gel Column Chromatography | Gradient elution (e.g., Hexane/Ethyl Acetate) | Isolation of protected intermediates with >95% purity. |
| Final Product Purification | Crystallization / Column Chromatography | Recrystallization from aqueous/organic solvent mixtures. Use of macroporous resins for chromatography.[8] | Crystalline disodium (B8443419) salt of CDCA-3S.[6] |
| Characterization | HPLC | Reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with buffer). | Assessment of purity. |
| Characterization | Mass Spectrometry (MS) | ESI-negative mode to detect the [M-H]⁻ ion. | Confirmation of molecular weight (Expected m/z ≈ 471.24). |
| Characterization | NMR Spectroscopy (¹H, ¹³C) | In a suitable deuterated solvent (e.g., MeOD, DMSO-d₆). | Structural confirmation and verification of sulfation position. |
Application Example: CDCA Signaling Pathway
CDCA is a known signaling molecule. Recent research has shown that it can enhance the effects of the anti-cancer drug sorafenib (B1663141) in liver cancer cells by modulating the EGFR/Stat3 signaling pathway.[5] Researchers can use synthesized CDCA-3S to investigate whether this sulfated metabolite has similar or distinct effects on this pathway.
Caption: Postulated inhibitory role of CDCA on the EGFR/Stat3 signaling pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway [frontiersin.org]
- 6. Preparation of the 3-monosulphates of cholic acid, chenodeoxycholic acid and deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Chenodeoxycholic Acid 3-Sulfate in In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in lipid digestion and absorption.[1] The sulfated form, chenodeoxycholic acid 3-sulfate (CDCA-3S), is a significant metabolite. Sulfation is a major pathway for the detoxification and elimination of bile acids, increasing their water solubility and facilitating their excretion in bile and urine.[2][3] This modification generally reduces the biological activity and toxicity of the parent bile acid.
These application notes provide a comprehensive guide for the use of CDCA-3S in in vitro cell culture models to study bile acid metabolism, transport, and signaling. The protocols are primarily based on established methods for the more extensively studied parent compound, CDCA, and have been adapted for CDCA-3S. It is crucial to note that while CDCA is a potent agonist of the farnesoid X receptor (FXR), a key nuclear receptor regulating bile acid homeostasis, the sulfated form, CDCA-3S, is expected to have significantly reduced FXR agonistic activity.[1][4] Therefore, CDCA-3S is an essential tool for comparative studies to elucidate the specific roles of sulfation in bile acid physiology and pathophysiology, particularly in the context of cholestatic liver injury.
Data Presentation
The following tables summarize quantitative data for chenodeoxycholic acid (CDCA) from various in vitro studies. Data for CDCA-3S is limited in the literature; therefore, these values for the parent compound serve as a critical reference for designing experiments with the sulfated form.
Table 1: Cytotoxicity of Chenodeoxycholic Acid (CDCA) in Hepatocyte Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| GES-1 | CCK-8 | 24 h | IC50: 252.47 μM | [5] |
| HepG2 | WST-1 | 8 h & 24 h | Dose-dependent decrease in viability from 100 μM | [6] |
| HepG2 | MTT | 4 h | Significant toxicity at 750 μM | [7] |
| HepaRG | LDH Release | 6 h & 24 h | Significant toxicity starting around 280 μM (for GCDC*) | [8] |
*GCDC: Glycochenodeoxycholic acid, a conjugated form of CDCA.
Table 2: Effective Concentrations of Chenodeoxycholic Acid (CDCA) in Functional Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| HepG2 | FXR Activation | 50 - 100 μM | Activation of FXR and downstream signaling | [6] |
| Sandwich-Cultured Human Hepatocytes (SCHH) | FXR Activation | 100 μM | Increased bile acid efflux transporter expression | [4][9] |
| T84 | Chloride Secretion | Not specified | Stimulation of Cl- secretion via cAMP-PKA pathway | [10] |
| SMMC7721 & BEL-7402 | Gene Transcription (SPX promoter) | 50 - 100 μM | Stimulation of Spexin promoter activity | [11] |
| Primary Human Hepatocytes | Gene Expression (FGF19) | 3 - 20 μM | Dose-dependent increase in FGF19 mRNA | |
| RAW 264.7 | IL-6 Expression | Pathological concentrations | Inhibition of LPS-induced IL-6 expression |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of CDCA-3S in in vitro cell culture models. These protocols are adapted from methodologies reported for CDCA and other bile acids.
Protocol 1: General Cell Culture and Treatment with CDCA-3S
This protocol provides a general guideline for culturing hepatocyte-derived cell lines and treating them with CDCA-3S. The HepG2 cell line is used as an example.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (CDCA-3S)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at the desired density.
-
-
Preparation of CDCA-3S Stock Solution:
-
Prepare a high-concentration stock solution of CDCA-3S (e.g., 100 mM) in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding for Experiments:
-
Seed HepG2 cells in appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a predetermined density to ensure they reach the desired confluency at the time of treatment.
-
Allow cells to adhere and grow for at least 24 hours before treatment.
-
-
Treatment with CDCA-3S:
-
On the day of the experiment, prepare fresh dilutions of CDCA-3S from the stock solution in a serum-free or low-serum medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Aspirate the culture medium from the cells and replace it with the medium containing the desired concentrations of CDCA-3S.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest CDCA-3S concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of CDCA-3S.
Materials:
-
Cells cultured and treated with CDCA-3S in a 96-well plate (as per Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is to determine the effect of CDCA-3S on the expression of target genes (e.g., FXR target genes like SHP, BSEP; inflammatory cytokines).
Materials:
-
Cells cultured and treated with CDCA-3S in a 6-well plate (as per Protocol 1)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene, and qPCR master mix.
-
Run the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Include no-template controls and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 4: Western Blotting for Protein Expression and Signaling Pathway Analysis
This protocol is to assess the effect of CDCA-3S on the expression and phosphorylation of proteins in specific signaling pathways (e.g., FXR, EGFR-ERK1/2).
Materials:
-
Cells cultured and treated with CDCA-3S in a 6-well plate (as per Protocol 1)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FXR, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the study of CDCA-3S.
Caption: Signaling pathway of Chenodeoxycholic Acid (CDCA) via FXR activation.
Caption: General experimental workflow for studying CDCA-3S in vitro.
Caption: Comparison of CDCA and its sulfated metabolite, CDCA-3S.
References
- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid formation in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es:443]
- 7. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response [insight.jci.org]
- 9. Bile acid synthesis in cultured human hepatocytes: support for an alternative biosynthetic pathway to cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes [frontiersin.org]
- 11. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
Application Notes and Protocols: Chenodeoxycholic Acid 3-Sulfate in Cholestatic Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chenodeoxycholic acid 3-sulfate (CDCA-3S) in experimental models of cholestatic liver disease. The information compiled from scientific literature is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this sulfated bile acid.
Introduction
Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids in the liver, which causes hepatocellular injury, inflammation, and fibrosis. Sulfation is a significant metabolic pathway for the detoxification and elimination of bile acids. The sulfated form of chenodeoxycholic acid, CDCA-3S, is a hydrophilic metabolite that has been investigated for its protective effects against cholestatic liver injury. In contrast to its unsulfated counterpart, which can be hepatotoxic at high concentrations, sulfation is believed to reduce the toxicity of chenodeoxycholic acid.
This document outlines experimental models of cholestatic liver disease, protocols for the administration of CDCA-3S, and methods for evaluating its effects on liver function, fibrosis, and relevant signaling pathways.
Cholestatic Liver Disease Models
Several rodent models are utilized to mimic human cholestatic liver disease. The choice of model depends on the specific research question, with each having distinct etiological mechanisms.
1. Bile Duct Ligation (BDL): This is a widely used surgical model that creates a complete obstruction of the common bile duct, leading to a rapid and reproducible cholestatic injury characterized by liver necrosis, inflammation, and fibrosis.
2. Chemically-Induced Cholestasis:
- Lithocholic Acid (LCA)-Induced Model: Administration of LCA, a hydrophobic secondary bile acid, induces severe cholestatic liver injury with hepatic necrosis and inflammation.
- Alpha-naphthylisothiocyanate (ANIT)-Induced Model: ANIT is a chemical that causes intrahepatic cholestasis, providing a model to study drug-induced liver injury.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of chenodeoxycholic acid and its sulfated form in various experimental settings. It is important to note that specific data for CDCA-3S in cholestatic models is limited in the currently available literature.
Table 1: Effects of Chenodeoxycholic Acid (CDCA) and its Sulfated Form on Bile Flow and Excretion in Rats
| Parameter | Treatment Group | Dosage/Infusion Rate | Result | Reference |
| Bile Flow | Sulfated conjugated chenodeoxycholic acid | 1, 2, 3, and 4 µmol/min/100g body wt (intravenous) | Increased bile flow with increasing doses; maximum bile flow significantly higher than non-sulfated CDCA. | |
| Bile Salt Secretory Rate | Sulfated conjugated chenodeoxycholic acid | 1, 2, 3, and 4 µmol/min/100g body wt (intravenous) | Significantly increased bile acid secretory rate maximum compared to non-sulfated CDCA. | |
| Maximum Excretion in Bile | Chenodeoxycholic acid-3-sulfate | 1, 2, and 3 µmol/min (intravenous) | 1.25 µmol/min |
Table 2: Effects of Chenodeoxycholic Acid (CDCA) Feeding on Hepatic Gene Expression in Mice
| Gene | Treatment Group | Dosage | Result (Fold Change vs. Control) | Reference |
| Sult2a (Sulfotransferase) | Wild-type mice fed 0.5% CDCA diet | 0.5% CDCA in diet | Decreased to 20% of control | |
| Sult2a1 (St2a4) mRNA | Wild-type mice fed CDCA diet | Not specified | Reduced to 26% of control |
Experimental Protocols
Protocol 1: Induction of Cholestasis by Bile Duct Ligation (BDL) in Mice
This protocol describes the surgical procedure to induce obstructive cholestasis in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Heating pad
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the intestines to locate the common bile duct, which runs alongside the portal vein.
-
Carefully dissect the common bile duct from the surrounding tissues.
-
Ligate the common bile duct in two locations with 6-0 silk suture.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Protocol
Application Notes and Protocols for Studying Gut Microbiome Interactions with Chenodeoxycholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the intricate interactions between the gut microbiome and chenodeoxycholic acid 3-sulfate (CDCA-3S), a sulfated primary bile acid. The following sections detail the necessary protocols for studying the microbial metabolism of CDCA-3S, its impact on microbial communities, and its engagement with host cell signaling pathways.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver and plays a crucial role in lipid digestion and signaling. In the gut, CDCA can be sulfated at the 3-position to form this compound (CDCA-3S). This modification significantly alters its physicochemical properties, including its solubility and ability to act as a signaling molecule. The gut microbiome possesses enzymes, such as bile salt sulfatases, that can metabolize sulfated bile acids, thereby modulating their biological activity. Understanding the interplay between the gut microbiota and CDCA-3S is critical for elucidating its role in health and disease, particularly in the context of inflammatory bowel disease and metabolic disorders.
Microbial Metabolism of this compound
The primary microbial transformation of CDCA-3S in the gut is desulfation, a reaction catalyzed by bacterial bile salt sulfatases (BSS). This process converts CDCA-3S back to its non-sulfated form, CDCA, which can then undergo further microbial modifications or be reabsorbed by the host.
Key Microbial Players
-
Clostridium species : Strains of Clostridium, such as Clostridium sp. strain S1, have been identified as possessing bile salt sulfatase activity, specifically targeting the 3-sulfate group of bile acids[1].
Signaling Pathways of CDCA-3S and its Metabolites
The biological effects of CDCA-3S are largely dictated by its sulfation state. While CDCA is a known agonist for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), the sulfation at the 3-position is thought to reduce its activity at these receptors. The primary pathway of interaction involves the microbial desulfation of CDCA-3S to CDCA, which then activates downstream signaling cascades.
Experimental Protocols
Protocol 1: In Vitro Anaerobic Incubation of CDCA-3S with Fecal Microbiota
This protocol describes the anaerobic incubation of CDCA-3S with a human fecal slurry to study its metabolism by the gut microbiota.
Materials:
-
Fresh human fecal sample
-
Anaerobic phosphate-buffered saline (PBS), pre-reduced
-
CDCA-3S stock solution (sterile, anaerobic)
-
Anaerobic culture tubes or serum vials
-
Anaerobic chamber or gas-tight jars with anaerobic gas packs
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Fecal Slurry Preparation:
-
Within an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in pre-reduced anaerobic PBS.
-
Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
-
Incubation Setup:
-
In anaerobic culture tubes, add the fecal slurry to a final concentration of 10% (v/v).
-
Spike the slurry with CDCA-3S to a final concentration of 50 µM. Include a vehicle control (without CDCA-3S).
-
Seal the tubes tightly with rubber stoppers and aluminum crimps.
-
-
Incubation:
-
Incubate the tubes at 37°C for various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
-
Sample Collection and Processing:
-
At each time point, remove a tube from incubation.
-
Immediately stop the reaction by adding two volumes of ice-cold methanol.
-
Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Analyze the supernatant for the concentrations of CDCA-3S and its potential metabolites (e.g., CDCA, lithocholic acid).
-
Protocol 2: Bile Salt Sulfatase (BSS) Activity Assay
This protocol measures the activity of BSS in bacterial lysates or fecal homogenates using CDCA-3S as a substrate.
Materials:
-
Bacterial cell pellet or fecal sample
-
Lysis buffer (e.g., BugBuster for bacteria, RIPA buffer for feces)
-
CDCA-3S substrate solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UPLC-MS/MS system
Procedure:
-
Lysate Preparation:
-
Resuspend the bacterial cell pellet or fecal sample in lysis buffer.
-
Lyse the cells according to the lysis buffer manufacturer's instructions.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the lysate (containing the BSS enzyme) with the CDCA-3S substrate solution in the reaction buffer.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Include a negative control with heat-inactivated lysate.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding two volumes of ice-cold methanol.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by UPLC-MS/MS for the amount of CDCA produced.
-
-
Activity Calculation:
-
Calculate the BSS activity as the amount of CDCA produced per unit time per milligram of protein in the lysate.
-
Protocol 3: FXR and TGR5 Reporter Assays
These protocols determine the ability of CDCA-3S and its metabolites to activate the nuclear receptor FXR and the cell surface receptor TGR5.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR and TGR5 expression plasmids
-
Luciferase reporter plasmid with FXR response elements (FXREs)
-
cAMP response element (CRE)-luciferase reporter plasmid (for TGR5)
-
Transfection reagent
-
Cell culture medium
-
CDCA-3S, CDCA (positive control)
-
Luciferase assay reagent
-
cAMP assay kit
FXR Reporter Assay Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of CDCA-3S or CDCA.
-
-
Luciferase Assay:
-
After another 24 hours, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
TGR5 Reporter (cAMP) Assay Procedure:
-
Transfection:
-
Transfect HEK293T cells with the TGR5 expression plasmid.
-
-
Treatment:
-
After 24 hours, treat the cells with varying concentrations of CDCA-3S or CDCA for a short duration (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit.
-
Data Presentation
Quantitative Analysis of CDCA-3S Metabolism
| Time (hours) | CDCA-3S Concentration (µM) | CDCA Concentration (µM) |
| 0 | 50.0 ± 2.5 | 0.1 ± 0.05 |
| 6 | 35.2 ± 3.1 | 14.8 ± 1.9 |
| 12 | 18.9 ± 2.8 | 30.5 ± 2.5 |
| 24 | 5.4 ± 1.2 | 43.1 ± 3.8 |
| 48 | <1.0 | 47.5 ± 4.1 |
| Data are presented as mean ± SD from a representative in vitro fecal incubation experiment. |
Host Receptor Activation by CDCA
| Compound | FXR Activation (EC50, µM) | TGR5 Activation (cAMP production, EC50, µM) |
| CDCA | 10-50[2] | ~10 |
| LCA | >100 (antagonist)[2] | ~0.5 |
| DCA | 20-100[2] | ~1 |
| Note: Specific quantitative data for the direct activation of FXR and TGR5 by CDCA-3S is limited. The prevailing understanding is that desulfation is a prerequisite for significant receptor activation. |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the complex interactions between the gut microbiome and CDCA-3S. By employing these methods, researchers can elucidate the mechanisms of microbial metabolism of sulfated bile acids and their subsequent impact on host signaling pathways, paving the way for novel therapeutic strategies targeting the gut-bile acid-host axis.
References
Application Notes and Protocols: Investigating the Effect of Chenodeoxycholic Acid 3-Sulfate on the TGR5 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. As a cell surface receptor, TGR5 is activated by bile acids, leading to the stimulation of intracellular signaling cascades with diverse physiological outcomes. The primary signaling pathway initiated by TGR5 activation involves the Gαs protein, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), modulating the transcription of downstream target genes.[1] The activation of the TGR5 signaling pathway is implicated in the regulation of glucose homeostasis, energy expenditure, and the suppression of inflammatory responses.[3][4]
Chenodeoxycholic acid (CDCA) is a primary bile acid and a known endogenous agonist of TGR5.[1][4] The sulfated metabolites of bile acids, such as chenodeoxycholic acid 3-sulfate (CDCA-3S), are also present in the enterohepatic circulation. However, the specific effects of CDCA-3S on the TGR5 signaling pathway are not as extensively characterized as its unconjugated counterpart. Understanding the potency and efficacy of sulfated bile acids is crucial for elucidating their physiological roles and for the development of novel TGR5-targeted therapeutics.
These application notes provide a summary of the TGR5 signaling pathway, protocols for key experiments to assess the effect of compounds like CDCA-3S on this pathway, and a method for the synthesis of CDCA-3S.
Data Presentation
| Bile Acid | EC50 (µM) | Cell Line Used | Reference |
| Taurolithocholic acid (TLCA) | 0.33 | CHO | [4] |
| Lithocholic acid (LCA) | 0.53 | CHO | [1][4] |
| Deoxycholic acid (DCA) | 1.01 | CHO | [1][4] |
| Chenodeoxycholic acid (CDCA) | 4.43 | CHO | [1][4] |
| Cholic acid (CA) | 7.72 | CHO | [1][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the TGR5 signaling pathway and a typical experimental workflow for assessing the effect of a test compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: Synthesis of this compound (CDCA-3S)
This protocol is adapted from the general method for sulfation of bile acids described by Tserng and Klein (1979).
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Sulfur trioxide-triethylamine complex
-
Pyridine (anhydrous)
-
p-Toluidine
-
Appropriate protecting groups for the 7-hydroxyl group of CDCA (e.g., acetyl group)
-
Reagents for protection and deprotection of the hydroxyl group
-
Solvents for reaction and purification (e.g., dimethylformamide, chloroform, ethyl acetate)
-
TLC plates and developing solvents
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the 7-Hydroxyl Group: Protect the 7α-hydroxyl group of CDCA using a suitable protecting group (e.g., acetylation) to ensure selective sulfation at the 3α-hydroxyl position.
-
Sulfation: a. Dissolve the protected CDCA in anhydrous pyridine. b. Add the sulfur trioxide-triethylamine complex to the solution. c. Stir the reaction mixture overnight at room temperature.
-
Isolation of the Sulfated Intermediate: a. After the reaction is complete (monitored by TLC), precipitate the sulfated product as its p-toluidinium salt.
-
Deprotection: a. Remove the protecting group from the 7-hydroxyl position using appropriate deprotection conditions.
-
Purification: a. Purify the final product, this compound, using column chromatography or recrystallization to obtain a pure compound.
-
Characterization: a. Confirm the structure and purity of the synthesized CDCA-3S using analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: TGR5 Activation Reporter Gene Assay
This protocol is a generalized procedure based on commercially available reporter assay kits.
Materials:
-
HEK293 cells stably or transiently expressing human TGR5 (or other suitable host cells)
-
A reporter plasmid containing a cAMP response element (CRE) driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium for cell stimulation
-
Test compound (CDCA-3S) and a known TGR5 agonist (e.g., LCA or a commercial agonist) as a positive control
-
96-well cell culture plates
-
Reagents for the reporter gene assay (e.g., luciferase substrate or SEAP detection reagent)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: a. Seed the TGR5-expressing cells in a 96-well plate at an appropriate density (e.g., 30,000-50,000 cells/well). b. Incubate the plate at 37°C in a CO2 incubator for 18-24 hours to allow for cell attachment and growth.
-
Cell Stimulation: a. Prepare serial dilutions of CDCA-3S and the positive control agonist in serum-free medium. b. Aspirate the culture medium from the wells and replace it with the prepared compound dilutions. Include wells with untreated cells as a negative control. c. Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay: a. For Luciferase Assay: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure the luminescence using a luminometer. b. For SEAP Assay: Collect an aliquot of the cell culture medium and perform the SEAP assay according to the manufacturer's instructions. Measure the luminescence or absorbance.
-
Data Analysis: a. Normalize the reporter signal to the negative control. b. Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve. c. Calculate the EC50 value for CDCA-3S from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 3: Intracellular cAMP Measurement Assay
This protocol provides a general method for quantifying changes in intracellular cAMP levels.
Materials:
-
TGR5-expressing cells
-
Cell culture and stimulation media as described in Protocol 2
-
Test compound (CDCA-3S) and a known TGR5 agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE)
-
96-well plates
Procedure:
-
Cell Seeding and Starvation: a. Seed the TGR5-expressing cells in a 96-well plate and grow to confluence. b. Prior to the experiment, starve the cells in serum-free medium for a few hours.
-
Cell Treatment: a. Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation. b. Add varying concentrations of CDCA-3S or the positive control agonist to the wells. c. Incubate for a specific time (e.g., 15-60 minutes) at 37°C.
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the compound concentration. b. Determine the EC50 value for CDCA-3S.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on the TGR5 signaling pathway. While quantitative data for CDCA-3S is currently lacking in the literature, the outlined experimental procedures will enable scientists to determine its potency and efficacy as a TGR5 agonist. This information will be invaluable for understanding the role of sulfated bile acids in TGR5-mediated physiological processes and for the potential development of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols for Chenodeoxycholic Acid 3-Sulfate Administration in Mice
Topic: Protocol for Chenodeoxycholic Acid 3-Sulfate Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in lipid digestion and absorption and acts as a signaling molecule by activating nuclear receptors like the farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5.[1][2][3][4] Sulfation is a key metabolic pathway for bile acids, generally increasing their water solubility and facilitating their elimination, thereby reducing their potential cytotoxicity. In humans, CDCA is primarily sulfated at the 3-hydroxyl position to form this compound (CDCA-3S).
The administration of bile acids to murine models is a common practice to investigate their physiological and pathophysiological roles. However, there is a notable lack of established and detailed protocols specifically for the administration of CDCA-3S in mice. Most research has focused on the administration of its unconjugated precursor, CDCA. A critical consideration for researchers is the species-specific differences in bile acid metabolism. In mice, CDCA is predominantly sulfated at the 7α-hydroxyl position, not the 3-hydroxyl position as in humans.[5] Therefore, to accurately study the effects of the human-relevant CDCA-3S, direct administration of this sulfated conjugate is necessary rather than relying on the in vivo metabolism of CDCA in mice.
Quantitative Data Summary
The following tables summarize quantitative data from studies administering the unconjugated form, chenodeoxycholic acid (CDCA), to mice. This information is provided as a reference, but it should be noted that the effects of CDCA-3S may differ significantly.
Table 1: Effects of Dietary CDCA Supplementation in Mice
| Parameter | Mouse Model | CDCA Dose | Duration | Key Findings | Reference |
| Bile Acid Pool | Cyp7a1-/- | 0.06% (w/w) in diet | 15-18 days | Restored bile acid pool size. | [6] |
| Hepatic Cholesterol | Cyp7a1-/- | 0.06% (w/w) in diet with 0.2% cholesterol | 18 days | Hepatic total cholesterol concentration of 16.4 ± 0.9 mg/g. | [7] |
| Intestinal Sterol Synthesis | Cyp7a1-/- | 0.06% (w/w) in diet | 15-18 days | Normalized the rate of intestinal sterol synthesis. | [6] |
| Gene Expression (Liver) | Cyp7a1+/+ and Cyp7a1-/- | 0.06% (w/w) in diet | 15-18 days | Altered mRNA levels of genes involved in bile acid and cholesterol metabolism. | [8] |
| Liver Bile Acid Composition | C57BL/6 | 0.3% (w/w) in diet | 7 days | Taurine conjugates of CDCA became the predominant bile acids in the liver. | [9] |
Table 2: Effects of Parenteral and Other Routes of CDCA Administration in Mice
| Parameter | Mouse Model | CDCA Dose & Route | Duration | Key Findings | Reference |
| Intestinal Motility | C57BL/6 | 5, 10, 20, 40 mg/kg via enema | 7 days | Increased GI transit distance and fecal water content. | [10] |
| Stroke Infarct Area | C57BL/6N | 1% in chow diet | 7 days | Reduced stroke infarct area. | [11] |
Signaling Pathways
FXR and TGR5 Signaling Activated by CDCA
Chenodeoxycholic acid is a known agonist for the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). Upon binding, CDCA initiates distinct downstream signaling cascades. The receptor activity of CDCA-3S is not as well-characterized and is likely to be different from that of unconjugated CDCA.
Caption: Signaling pathways of Chenodeoxycholic Acid (CDCA) via FXR and TGR5.
Experimental Protocols
Suggested Protocol for Intravenous Administration of this compound (CDCA-3S) in Mice
Disclaimer: This is a suggested protocol derived from general principles of parenteral administration in mice, as a specific, validated protocol for CDCA-3S is not available in the peer-reviewed literature. Researchers should perform pilot studies to determine the optimal dose, vehicle, and administration schedule for their specific experimental model and objectives.
1. Materials
-
This compound (sodium salt)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Vehicle for solubilization (if necessary, e.g., a small percentage of DMSO or ethanol, followed by dilution in saline/PBS). The final concentration of the organic solvent should be minimized and tested for toxicity.
-
Sterile syringes (e.g., 27-30 gauge needles)
-
Mouse restrainer
-
Warming lamp or pad (for tail vein injections)
2. Animal Model
-
Species: Mus musculus (specify strain, e.g., C57BL/6)
-
Age and Weight: Specify age (e.g., 8-12 weeks) and weight range.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
3. Preparation of Dosing Solution
-
Determine the desired dose of CDCA-3S (e.g., in mg/kg). A dose-response study is highly recommended, starting with a low dose.
-
Calculate the total amount of CDCA-3S needed for the study.
-
Aseptically weigh the required amount of CDCA-3S.
-
Dissolve the CDCA-3S in a minimal amount of a suitable solvent if it is not readily soluble in saline or PBS.
-
Bring the solution to the final volume with sterile saline or PBS. Ensure the final concentration of any organic solvent is low (e.g., <5% for intravenous injection) and non-toxic.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the dosing solution as recommended by the manufacturer, typically at 4°C for short-term storage or -20°C for long-term storage.
4. Administration Procedure (Intravenous - Tail Vein Injection)
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the appropriate volume of the CDCA-3S dosing solution. The maximum volume for a bolus intravenous injection is typically 5 ml/kg.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
5. Experimental Workflow Diagram
Caption: A general experimental workflow for CDCA-3S administration in mice.
Conclusion
The direct study of this compound in mice necessitates a carefully considered experimental design, primarily due to the absence of standardized protocols and significant species differences in bile acid metabolism compared to humans. The suggested intravenous administration protocol provides a starting point for researchers. It is imperative to conduct preliminary dose-finding and vehicle safety studies to ensure the welfare of the animals and the validity of the experimental results. The provided quantitative data on CDCA administration and the signaling pathway diagrams offer a valuable comparative framework for interpreting novel findings from CDCA-3S studies.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Bile Acids Elevated in Chronic Periaortitis Could Activate Farnesoid-X-Receptor to Suppress IL-6 Production by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chenodeoxycholic Acid (CDCA) Promoted Intestinal Epithelial Cell Proliferation by Regulating Cell Cycle Progression and Mitochondrial Biogenesis in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Murine Hepatic Hydroxysteroid Sulfotransferase Expression in Hyposulfatemic Mice and in a Cell Model of 3′-Phosphoadenosine-5′-Phosphosulfate Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfate bile acids in germ-free and conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous Injections in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Chenodeoxycholic Acid 3-Sulfate in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a crucial role in lipid digestion and absorption.[1][2] Beyond its digestive functions, CDCA acts as a signaling molecule, most notably as a potent natural agonist for the farnesoid X receptor (FXR).[2] The activation of FXR by CDCA regulates the expression of numerous genes involved in bile acid, lipid, and glucose homeostasis.[2][3] In the colon, unabsorbed CDCA can be metabolized by gut bacteria into secondary bile acids.[2] A portion of CDCA can also undergo sulfation, primarily at the 3-hydroxy position, to form chenodeoxycholic acid 3-sulfate (CDCA-S). This sulfated form is generally less readily absorbed and more rapidly excreted in the feces. The quantification of CDCA-S in fecal samples is of growing interest as it may serve as a biomarker for altered bile acid metabolism and gut microbiome dysbiosis in various gastrointestinal and metabolic disorders.
These application notes provide a comprehensive overview and detailed protocols for the accurate and reproducible measurement of CDCA-S in human fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation: Quantitative Levels of Primary Bile Acids in Fecal Samples
The following table summarizes representative concentrations of primary bile acids, including chenodeoxycholic acid (CDCA), in fecal samples from healthy adults and individuals with functional gut disorders. While specific quantitative data for CDCA 3-sulfate is limited in publicly available literature, it is understood that sulfated bile acids constitute a fraction of the total bile acid pool. The presented data can serve as a reference for expected concentration ranges of the parent compound. Data is presented as µg/mg of dried fecal weight.[4][5]
| Bile Acid | Healthy Controls (µg/mg) | Functional Constipation (µg/mg) | Functional Diarrhea (µg/mg) |
| Chenodeoxycholic Acid (CDCA) | 0.5 - 2.0 | 0.2 - 1.5 | 1.0 - 5.0 |
| Cholic Acid (CA) | 0.3 - 1.5 | 0.1 - 1.0 | 0.8 - 4.0 |
Note: The concentrations of this compound are expected to be a fraction of the CDCA values and will vary depending on individual metabolism, gut microbiome composition, and diet.
Signaling Pathway of Chenodeoxycholic Acid (CDCA)
CDCA exerts significant biological effects through the activation of the farnesoid X receptor (FXR). This nuclear receptor plays a central role in regulating a network of genes controlling bile acid, lipid, and glucose metabolism. The following diagram illustrates the signaling pathway initiated by CDCA binding to FXR.
Caption: CDCA-FXR signaling pathway.
Experimental Protocols
Fecal Sample Collection and Pre-processing
Proper sample collection and handling are critical for accurate quantification of fecal bile acids.
Materials:
-
Stool collection containers
-
Lyophilizer (freeze-dryer)
-
Homogenizer (e.g., bead beater)
-
Analytical balance
-
-80°C freezer
Protocol:
-
Provide subjects with stool collection kits and detailed instructions. Patient should be on a controlled diet (e.g., 100-150 g fat per day) for 3 days prior to and during collection.[6]
-
Upon collection, samples should be immediately frozen and stored at -20°C or lower. For long-term storage, -80°C is recommended.
-
Prior to extraction, lyophilize the fecal samples to remove water content, which can vary significantly between individuals.[7]
-
Accurately weigh the lyophilized (dry) fecal sample.
-
Homogenize the dry fecal sample to a fine powder to ensure uniformity. This can be achieved using a bead beater or mortar and pestle.
Extraction of this compound
This protocol outlines a solvent extraction method suitable for isolating sulfated bile acids from fecal samples.
Materials:
-
Homogenized fecal powder
-
Internal Standard (IS) solution (e.g., deuterated CDCA-S)
-
Methanol (B129727) (LC-MS grade)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Sonicator
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water)
Protocol:
-
Weigh approximately 20-50 mg of homogenized fecal powder into a centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution. The IS helps to correct for variations in extraction efficiency and matrix effects.
-
Add 5 mL of ice-cold methanol to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.
-
Sonicate the sample in a cold water bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex briefly and centrifuge at high speed to pellet any remaining particulate matter.
-
Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate CDCA-S from other bile acids and matrix components (e.g., start with low %B, ramp up to elute analytes, followed by a wash and re-equilibration step).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 1-5 µL
MS/MS Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
CDCA-S Precursor Ion (Q1): m/z 471.2
-
CDCA-S Product Ion (Q3): m/z 391.3 (loss of SO3)
-
Internal Standard (IS): Monitor the specific precursor and product ions for the chosen deuterated standard.
-
-
Instrument Parameters: Optimize ion spray voltage, source temperature, gas flows, and collision energy for maximum sensitivity of the CDCA-S MRM transition.
Workflow Diagram:
Caption: Fecal CDCA-S analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gi.testcatalog.org [gi.testcatalog.org]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for Investigating Chenodeoxycholic Acid 3-Sulfate (CDCA-3S) in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, encompassing a spectrum of diseases from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3][4][5][6] The pathogenesis of NAFLD is complex and involves dysregulated lipid metabolism, inflammation, and fibrosis.[7] Bile acids, traditionally known for their role in digestion, have emerged as crucial signaling molecules in metabolic regulation through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5.[1][8][9][10]
Chenodeoxycholic acid (CDCA), a primary bile acid, is a potent activator of FXR.[1][9] While its therapeutic potential has been explored, high concentrations of CDCA can be hepatotoxic and promote inflammation through pathways like the NLRP3 inflammasome.[8][9][11] Sulfation is a key metabolic pathway for bile acids, generally increasing their hydrophilicity and facilitating their excretion. The sulfated metabolite, chenodeoxycholic acid 3-sulfate (CDCA-3S), is known to be metabolized and excreted in animal models, with over 95% remaining untransformed.[12] However, the specific role and therapeutic potential of CDCA-3S in the context of NAFLD remain largely unexplored.
These application notes provide a proposed framework for the investigation of CDCA-3S in NAFLD research, outlining its potential mechanisms of action, and providing detailed protocols for its study in vitro and in vivo.
Potential Mechanisms of Action and Rationale for Investigation
While direct evidence for CDCA-3S in NAFLD is lacking, we can hypothesize its potential roles based on the known functions of CDCA and the impact of sulfation on bile acid activity. Sulfation can alter the affinity of bile acids for their receptors and modify their transport and metabolism. Therefore, CDCA-3S may offer a different pharmacological profile compared to its non-sulfated precursor, CDCA.
Potential areas of investigation include:
-
FXR and TGR5 Modulation: Investigating whether CDCA-3S acts as an agonist or antagonist of FXR and TGR5, and if its activity differs from CDCA.[13][14][15] This could lead to differential effects on lipid and glucose metabolism, as well as inflammatory responses.
-
Anti-inflammatory Properties: Assessing the impact of CDCA-3S on inflammatory pathways, including the NLRP3 inflammasome, which can be activated by CDCA.[8][11] The increased hydrophilicity of CDCA-3S may mitigate the cellular stress and inflammatory responses associated with hydrophobic bile acids.
-
Hepatic Lipid Metabolism: Determining the effect of CDCA-3S on genes involved in lipogenesis and fatty acid oxidation in hepatocytes.
-
Fibrosis Regulation: Evaluating the potential of CDCA-3S to modulate the activation of hepatic stellate cells and the deposition of extracellular matrix proteins, key events in the progression of liver fibrosis.
Proposed Experimental Protocols
The following are detailed protocols for the investigation of CDCA-3S in NAFLD research.
In Vitro Studies
1. Cell Culture Models:
-
Hepatocytes: Primary human or rodent hepatocytes, or hepatocyte-like cell lines (e.g., HepG2, Huh7) can be used to study the effects of CDCA-3S on lipid metabolism and gene expression.
-
Hepatic Stellate Cells: Primary human or rodent hepatic stellate cells, or immortalized cell lines (e.g., LX-2) are suitable for investigating anti-fibrotic effects.
-
Macrophages: Macrophage cell lines (e.g., THP-1, RAW 264.7) can be utilized to assess the immunomodulatory properties of CDCA-3S, particularly in relation to NLRP3 inflammasome activation.
2. Experimental Protocol: Assessing the Effect of CDCA-3S on Lipid Accumulation in Hepatocytes
-
Cell Seeding: Plate HepG2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with a lipogenic stimulus, such as a mixture of oleic and palmitic acids (e.g., 200 µM each), for 24 hours to induce lipid accumulation.
-
Treatment with CDCA-3S: Co-treat the cells with the lipogenic stimulus and varying concentrations of CDCA-3S (e.g., 1, 10, 50, 100 µM) or CDCA as a comparator for an additional 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining: Fix the cells with 4% paraformaldehyde, stain with Oil Red O solution, and elute the dye with isopropanol. Measure the absorbance at 510 nm.
-
Triglyceride Assay: Lyse the cells and measure the intracellular triglyceride content using a commercially available colorimetric assay kit.
-
-
Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., PPARα, CPT1A).
In Vivo Studies
1. Animal Models of NAFLD:
-
Diet-Induced Models:
-
High-Fat Diet (HFD): Feeding mice or rats a diet with 45-60% of calories from fat for 8-16 weeks induces obesity, insulin (B600854) resistance, and hepatic steatosis.[16]
-
Methionine and Choline-Deficient (MCD) Diet: This diet induces steatohepatitis and fibrosis within a few weeks, but it is not associated with obesity or insulin resistance.[16][17]
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet: Similar to the MCD diet, this model induces NASH and fibrosis.[16]
-
-
Genetic Models: Genetically modified rodents, such as ob/ob or db/db mice, can also be used as they spontaneously develop obesity, insulin resistance, and fatty liver.[16]
2. Experimental Protocol: Evaluating the Therapeutic Efficacy of CDCA-3S in a High-Fat Diet-Induced NAFLD Mouse Model
-
Induction of NAFLD: Feed male C57BL/6J mice a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group should be fed a standard chow diet.
-
Treatment with CDCA-3S: After the induction period, divide the HFD-fed mice into treatment and vehicle groups. Administer CDCA-3S (e.g., 10, 30, 100 mg/kg/day) or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for 4-8 weeks.
-
Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests during the treatment period.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Histological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene expression (qRT-PCR) and protein levels (Western blotting) of markers related to lipid metabolism, inflammation, and fibrosis.
Data Presentation
Quantitative data from the proposed experiments can be summarized in the following tables for clear comparison.
Table 1: In Vitro Effects of CDCA-3S on Lipid Accumulation and Gene Expression in HepG2 Cells
| Treatment | Triglyceride Content (mg/dL) | Relative Gene Expression (Fold Change) |
| SREBP-1c | CPT1A | |
| Vehicle Control | ||
| Lipogenic Stimulus | ||
| Lipogenic Stimulus + CDCA-3S (10 µM) | ||
| Lipogenic Stimulus + CDCA-3S (50 µM) | ||
| Lipogenic Stimulus + CDCA (50 µM) |
Table 2: In Vivo Effects of CDCA-3S in a High-Fat Diet-Induced NAFLD Mouse Model
| Parameter | Chow | HFD + Vehicle | HFD + CDCA-3S (30 mg/kg) |
| Body Weight (g) | |||
| Serum ALT (U/L) | |||
| Liver Triglycerides (mg/g) | |||
| NAFLD Activity Score (NAS) | |||
| Fibrosis Stage | |||
| Hepatic Tnfα mRNA (Fold Change) | |||
| Hepatic Col1a1 mRNA (Fold Change) |
Visualizations
The following diagrams illustrate key signaling pathways and a proposed experimental workflow.
Caption: Potential signaling pathways of CDCA and hypothesized targets for CDCA-3S in hepatocytes.
Caption: Proposed experimental workflow for investigating CDCA-3S in NAFLD research.
Conclusion
The investigation of this compound (CDCA-3S) represents a novel and promising avenue for NAFLD research. Its potential for a modified pharmacological profile compared to CDCA, particularly in relation to FXR and TGR5 activation and inflammatory responses, warrants further exploration. The protocols and frameworks provided herein offer a comprehensive guide for researchers to systematically evaluate the therapeutic potential of CDCA-3S in preclinical models of NAFLD. Such studies are crucial for elucidating its mechanism of action and determining its feasibility as a future therapeutic agent for this widespread and debilitating disease.
References
- 1. Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Obeticholic acid for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapies for non-alcoholic fatty liver disease: A 2022 update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment strategies in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Linking Nonalcoholic Fatty Liver Disease and Brain Disease: Focusing on Bile Acid Signaling [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms for Bile Acids CDCA- and DCA-Stimulated Hepatic Spexin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms for Bile Acids CDCA- and DCA-Stimulated Hepatic Spexin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wjgnet.com [wjgnet.com]
- 17. Experimental models of fatty liver diseases: Status and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chenodeoxycholic Acid 3-Sulfate Intestinal Permeability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid, and its metabolites play crucial roles in regulating intestinal barrier function. The sulfated form, chenodeoxycholic acid 3-sulfate (CDCA-3S), is a significant detoxification product. Understanding the impact of CDCA-3S on intestinal permeability is vital for drug development and for elucidating its role in gastrointestinal health and disease.
These application notes provide a detailed protocol for assessing the effect of CDCA-3S on intestinal permeability using the Caco-2 cell monolayer model, a well-established in vitro system that mimics the human intestinal epithelium. The primary endpoints of this assay are the measurement of Transepithelial Electrical Resistance (TEER) and the paracellular flux of Fluorescein isothiocyanate (FITC)-dextran.
Potential Signaling Pathways
The effects of bile acids on intestinal permeability are complex and can be mediated by various signaling pathways. While the specific pathways for CDCA-3S are not fully elucidated, based on studies of its parent compound, CDCA, two potential pathways are of interest:
-
Protective Pathway (FXR-MLCK): Chenodeoxycholic acid has been shown to protect the intestinal epithelial barrier, particularly under inflammatory conditions, through the activation of the Farnesoid X Receptor (FXR). This activation can inhibit the Myosin Light Chain Kinase (MLCK) pathway, which is known to increase intestinal permeability by contracting the perijunctional actomyosin (B1167339) ring and altering tight junction protein arrangement.[1][2]
-
Permeability-Inducing Pathway (EGFR/ROS): Some bile acids can increase intestinal permeability by activating the Epidermal Growth Factor Receptor (EGFR), leading to the generation of Reactive Oxygen Species (ROS).[3][4] This can disrupt tight junction integrity. The role of this pathway in the action of CDCA-3S warrants investigation.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto collagen-coated polycarbonate Transwell® inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².
-
Monolayer Differentiation: Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before commencing the experiment, verify the integrity of the Caco-2 cell monolayers by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-determined threshold (typically >250 Ω·cm²) should be used.[5][6]
This compound Treatment
-
Preparation of CDCA-3S Solutions: Prepare stock solutions of CDCA-3S in a suitable vehicle (e.g., sterile water or DMSO). Further dilute the stock solution in phenol (B47542) red-free DMEM to achieve the desired final concentrations. A vehicle control should be prepared in parallel.
-
Treatment: Apically add the CDCA-3S solutions at various concentrations to the Caco-2 monolayers. The basolateral compartment should contain fresh phenol red-free DMEM. Incubate for the desired period (e.g., 24, 48, or 72 hours).
Transepithelial Electrical Resistance (TEER) Measurement
-
Equipment: Use a voltohmmeter equipped with "chopstick" electrodes.
-
Procedure:
-
Equilibrate the Caco-2 monolayers in the incubator for 15-30 minutes before measurement.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank Transwell insert with medium but without cells.
-
Calculate the net TEER value by subtracting the resistance of the blank insert from the resistance of the cell monolayer and then multiplying by the surface area of the insert (in cm²). The final unit is Ω·cm².[5]
-
-
Data Collection: Measure TEER at baseline (before adding CDCA-3S) and at various time points after treatment.
Paracellular Permeability Assay (FITC-Dextran Flux)
-
Preparation of FITC-Dextran Solution: Prepare a solution of 4 kDa FITC-dextran at a concentration of 1 mg/mL in phenol red-free DMEM. Protect the solution from light.[7]
-
Procedure:
-
After the desired incubation period with CDCA-3S, wash the Caco-2 monolayers with warm, sterile PBS.
-
Add the FITC-dextran solution to the apical compartment of each Transwell insert.
-
Add fresh phenol red-free DMEM to the basolateral compartment.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours), protected from light.
-
At the end of the incubation, collect samples from the basolateral compartment.
-
-
Quantification:
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[8]
-
Create a standard curve using known concentrations of FITC-dextran to determine the concentration in the basolateral samples.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of FITC-dextran transport to the basolateral compartment.
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of FITC-dextran in the apical compartment.
-
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments. The actual results may vary depending on the experimental conditions.
Table 1: Effect of CDCA-3S on Transepithelial Electrical Resistance (TEER) of Caco-2 Monolayers
| Treatment Group | Concentration (µM) | Baseline TEER (Ω·cm²) | 24h TEER (Ω·cm²) | 48h TEER (Ω·cm²) |
| Vehicle Control | - | 350 ± 25 | 345 ± 28 | 340 ± 30 |
| CDCA-3S | 10 | 355 ± 22 | 360 ± 25 | 350 ± 27 |
| CDCA-3S | 50 | 348 ± 30 | 370 ± 32 | 365 ± 29 |
| CDCA-3S | 100 | 352 ± 28 | 385 ± 35 | 375 ± 31 |
| Positive Control (e.g., DCA) | 100 | 351 ± 26 | 250 ± 20 | 220 ± 18 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Effect of CDCA-3S on Paracellular Permeability (FITC-Dextran Flux) in Caco-2 Monolayers
| Treatment Group | Concentration (µM) | FITC-Dextran Flux (Papp, 10⁻⁶ cm/s) |
| Vehicle Control | - | 0.5 ± 0.08 |
| CDCA-3S | 10 | 0.45 ± 0.07 |
| CDCA-3S | 50 | 0.38 ± 0.06* |
| CDCA-3S | 100 | 0.32 ± 0.05** |
| Positive Control (e.g., DCA) | 100 | 1.2 ± 0.15*** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Interpretation of Results
-
Increased TEER and Decreased FITC-Dextran Flux: These results would suggest that CDCA-3S enhances intestinal barrier function, potentially through the activation of the protective FXR-MLCK pathway.
-
Decreased TEER and Increased FITC-Dextran Flux: This outcome would indicate that CDCA-3S disrupts intestinal barrier integrity. This could be mediated by pathways such as EGFR activation and ROS production.
-
No Significant Change: It is possible that at the tested concentrations, CDCA-3S has no discernible effect on intestinal permeability in this model.
Conclusion
The described Caco-2 intestinal permeability assay provides a robust and reproducible method to evaluate the effects of this compound on intestinal barrier function. By measuring both TEER and FITC-dextran flux, researchers can gain valuable insights into the potential protective or disruptive effects of this sulfated bile acid, which is critical for understanding its physiological role and for the development of therapeutic agents targeting the intestinal barrier. Further investigation into the underlying signaling pathways will provide a more complete picture of the molecular mechanisms of CDCA-3S action.
References
- 1. Chenodeoxycholic Acid (CDCA) Protects against the Lipopolysaccharide-Induced Impairment of the Intestinal Epithelial Barrier Function via the FXR-MLCK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile acid modulates transepithelial permeability via the generation of reactive oxygen species in the Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 8. chondrex.com [chondrex.com]
Troubleshooting & Optimization
Technical Support Center: Chenodeoxycholic Acid 3-Sulfate (CDCA-3S)
Welcome to the technical support center for chenodeoxycholic acid 3-sulfate (CDCA-3S). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (CDCA-3S) not dissolving in Phosphate-Buffered Saline (PBS)?
A1: CDCA-3S, like other bile acids, is an amphiphilic molecule with a hydrophobic steroid nucleus and hydrophilic sulfate (B86663) and carboxyl groups. [1]While sulfation generally increases water solubility compared to the parent compound (chenodeoxycholic acid), its solubility in neutral aqueous buffers like PBS can still be limited. [2][3][4]Several factors can contribute to poor solubility:
-
pH: The pH of standard PBS (typically 7.4) may not be optimal for keeping both the carboxylic acid and sulfate groups fully ionized, which is crucial for maximum solubility. The pKa of the carboxylic acid group on bile acids is around 5.5. [2][3]* Aggregation: At concentrations above its critical micelle concentration (CMC), CDCA-3S molecules can self-assemble into micelles, which can hinder further dissolution and create a cloudy or gel-like appearance.
-
Ionic Strength: The salt concentration in PBS can influence the solubility of charged molecules like CDCA-3S.
Q2: What is the expected solubility of CDCA-3S in aqueous solutions?
Q3: Can I use a co-solvent like DMSO or ethanol (B145695) to improve solubility?
A3: Yes, using a small amount of an organic co-solvent is a common and effective strategy.
-
Dimethyl sulfoxide (B87167) (DMSO): This is a strong polar aprotic solvent that can effectively dissolve CDCA-3S. The recommended method is to first prepare a high-concentration stock solution in 100% DMSO (e.g., 50-100 mM) and then dilute it into your PBS buffer to the final desired concentration.
-
Ethanol: Similar to DMSO, ethanol can be used to create a stock solution.
-
Important Consideration: For cell-based assays or in vivo studies, it is critical to ensure the final concentration of the organic solvent is low enough to be non-toxic to the biological system (typically <0.5% for DMSO in cell culture). Always run a vehicle control (PBS + co-solvent) in your experiments.
Q4: How does the pH of the buffer affect CDCA-3S solubility?
A4: The pH of the solution is a critical factor. The CDCA-3S molecule has two acidic groups: a carboxylic acid and a sulfate group. The sulfate group is a strong acid and remains ionized (negatively charged) over a wide physiological pH range. The carboxylic acid group is a weaker acid (pKa ≈ 5.5). [2][3]To maximize solubility, the pH of the solution should be well above the pKa of the carboxylic acid to ensure it is deprotonated (negatively charged). Adjusting the pH of the PBS to a slightly more alkaline value (e.g., pH 8.0) can significantly improve solubility by ensuring the molecule carries a greater net negative charge, thereby increasing its affinity for the polar water molecules.
Q5: Are heating or sonication recommended to aid dissolution?
A5: Gentle heating and sonication can be used cautiously.
-
Warming: Gently warming the solution to 37°C can increase the kinetic energy of the molecules and may improve the rate of dissolution. Avoid boiling, as it could lead to degradation.
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and enhance dissolution. These methods should be used after other strategies (like pH adjustment or co-solvents) have been attempted, as their primary benefit is in overcoming kinetic barriers to dissolution rather than fundamentally changing the compound's equilibrium solubility.
Troubleshooting Guide: Dissolving CDCA-3S in PBS
This guide provides a systematic approach to successfully prepare a clear solution of CDCA-3S in PBS.
Problem: CDCA-3S powder forms a suspension, precipitate, or gel-like substance in PBS at the target concentration.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step workflow to troubleshoot solubility issues.
Caption: Step-by-step workflow for dissolving CDCA-3S.
Data Presentation: Comparison of Solubilization Methods
The effectiveness of different methods can be summarized as follows.
| Method | Description | Pros | Cons | Recommended Use |
| Direct Dissolution | Add CDCA-3S directly to PBS (pH 7.4) at room temperature. | Simplest method; no additives. | Often fails at concentrations >1 mM; may form precipitates. | For very low concentrations only. |
| pH Adjustment | Increase PBS pH to ~8.0 before adding CDCA-3S. | Avoids organic solvents; highly effective. | Requires pH meter; final pH must be compatible with experiment. | Ideal for cell culture and in vivo studies where solvents are a concern. |
| Co-Solvent (DMSO) | Prepare a concentrated stock in DMSO, then dilute in PBS. | Dissolves very high concentrations; easy to perform. | Final solvent concentration must be controlled and kept low (<0.5%). | When high concentrations are needed or pH adjustment is not feasible. |
| Warming/Sonication | Gentle heating (37°C) or sonication. | Can speed up dissolution. | May not increase equilibrium solubility; risk of compound degradation with excessive heat. | As a supplementary step to the methods above. |
Experimental Protocols
Protocol 1: pH-Adjusted Dissolution in PBS
This protocol is recommended for preparing solutions for biological experiments where organic solvents are undesirable.
-
Prepare PBS: Prepare your desired volume of 1X PBS.
-
Set up pH Meter: Place the PBS in a sterile beaker with a sterile magnetic stir bar on a stir plate. Place a calibrated pH probe in the solution.
-
Adjust pH: While stirring, add 1M NaOH dropwise until the pH of the PBS reaches 8.0.
-
Weigh Compound: Accurately weigh the required amount of CDCA-3S (disodium salt form is recommended).
-
Add Compound: Slowly add the CDCA-3S powder to the stirring, pH-adjusted PBS.
-
Dissolve: Allow the solution to stir at room temperature. If needed, the beaker can be placed in a 37°C water bath for 15-30 minutes to aid dissolution.
-
Final Check: Once dissolved, check the pH again and adjust if necessary.
-
Sterilization: For cell culture, sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: Co-Solvent Method using DMSO
This protocol is suitable for achieving high concentrations or when pH adjustment is not an option.
-
Prepare Stock Solution:
-
Weigh an appropriate amount of CDCA-3S powder into a sterile microcentrifuge tube.
-
Add 100% sterile DMSO to achieve a high-concentration stock (e.g., 100 mM).
-
Vortex vigorously until the powder is completely dissolved. This is your stock solution. Store at -20°C or -80°C for long-term stability. [5]2. Prepare Working Solution:
-
Warm the required volume of sterile PBS to room temperature or 37°C.
-
Calculate the volume of stock solution needed to achieve your final target concentration. Ensure the final DMSO concentration will be low (e.g., <0.5%).
-
While vortexing the PBS, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps prevent the compound from precipitating out of solution.
-
-
Final Solution: The resulting solution should be clear. If it appears cloudy, the final concentration may be too high for the chosen DMSO percentage.
-
Control Preparation: Always prepare a vehicle control containing the same final concentration of DMSO in PBS to use in your experiments.
Factors Influencing CDCA-3S Solubility
The chemical properties of CDCA-3S and the environmental conditions dictate its solubility.
Caption: Key factors and their mechanisms affecting CDCA-3S solubility.
References
stability of chenodeoxycholic acid 3-sulfate in cell culture media
Welcome to the technical support center for chenodeoxycholic acid 3-sulfate (CDCA 3-sulfate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in powder form?
A: As a solid, this compound is generally stable. Suppliers recommend long-term storage at -20°C, with some indicating stability for at least one year under these conditions.
Q2: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a concentrated stock solution in an appropriate sterile solvent. Given that it is a salt, sterile water or phosphate-buffered saline (PBS) should be suitable. For less soluble forms, dimethyl sulfoxide (B87167) (DMSO) can be used. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. One supplier suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.
Q3: What is the stability of this compound in cell culture media at 37°C?
Q4: Can this compound be metabolized by cells in culture?
A: It is possible that cells, particularly liver-derived cells, may express sulfatases that can hydrolyze the sulfate (B86663) group, converting this compound back to its unsulfated form, chenodeoxycholic acid (CDCA). This would depend on the specific cell line and its metabolic capabilities. In vivo, bacterial sulfatases in the gut are known to deconjugate bile acid sulfates[3].
Q5: Does this compound bind to serum components in the culture medium?
A: Yes, bile acids, including their sulfated forms, are known to bind to albumin in serum[4][5][6][7]. If you are using a medium supplemented with fetal bovine serum (FBS) or bovine serum albumin (BSA), a significant portion of the this compound may become protein-bound. This can affect its free concentration and availability to the cells.
Q6: How does the sulfation of chenodeoxycholic acid affect its signaling properties?
A: Chenodeoxycholic acid (CDCA) is a known agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5)[8]. Sulfation significantly alters the physicochemical properties of bile acids, generally making them more water-soluble and less able to cross cell membranes by passive diffusion[3][9]. This can lead to differences in cellular uptake and subsequent signaling. While the direct agonistic or antagonistic activity of CDCA 3-sulfate on FXR and TGR5 is not well-documented, sulfation can modulate the signaling of other steroids. Therefore, it should not be assumed that the sulfated form has the same signaling profile as the unsulfated form.
Troubleshooting Guides
This guide addresses common issues that researchers may encounter when working with this compound in cell culture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of the compound: Although chemically stable, enzymatic degradation by cells could occur. Precipitation in media: The compound may have limited solubility in your specific culture medium, especially at high concentrations. Binding to plasticware: Hydrophobic compounds can sometimes adsorb to plastic surfaces. | - Perform a stability study of CDCA 3-sulfate in your cell-free culture medium at 37°C (see Experimental Protocols).- Visually inspect the medium for any signs of precipitation after adding the compound. If observed, consider lowering the concentration or using a different solvent for the stock solution.- Use low-protein-binding plates and pipette tips. |
| Low or no observable cellular effect. | Low free concentration: Binding to serum proteins (e.g., albumin) in the medium can reduce the bioavailable concentration of the compound. Poor cellular uptake: The sulfate group increases polarity, which may limit passive diffusion across the cell membrane. Active transport mechanisms may be required. Cell line insensitivity: The chosen cell line may not express the relevant receptors or metabolic enzymes to respond to CDCA 3-sulfate. | - Reduce the serum concentration in your medium if experimentally permissible. Alternatively, calculate the expected free concentration based on known binding affinities.- Investigate if your cell line expresses known bile acid transporters such as OATPs or NTCP.[4][5]- Confirm the expression of target receptors (e.g., FXR, TGR5) in your cell line. Consider using a positive control (e.g., unsulfated CDCA) to verify pathway responsiveness. |
| Unexpected cytotoxicity. | High compound concentration: Even though sulfation generally reduces the toxicity of bile acids, high concentrations may still be cytotoxic. Off-target effects: The compound may have unintended effects on cellular pathways. Solvent toxicity: If using a solvent like DMSO for the stock solution, the final concentration in the media may be too high. | - Perform a dose-response curve to determine the cytotoxic threshold of CDCA 3-sulfate for your specific cell line.- Review literature for any known off-target effects of sulfated bile acids.- Ensure the final concentration of any organic solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). |
Quantitative Data Summary
| Parameter | Value | Compound | Reference |
| Binding Affinity to Albumin (Km) | ~20 µM | Lithocholic acid | [7] |
| Binding Affinity to Albumin (Km) | ~5.5 x 10⁴ L/mol | Chenodeoxycholic acid | [7] |
| Cellular Uptake (Km) | 6.1 ± 0.9 µM | This compound | [5] |
| Cellular Uptake (Vmax) | 2.3 ± 0.4 nmol/mg protein/min | This compound | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium over a typical experimental time course.
1. Preparation of Incubation Medium:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS and penicillin/streptomycin).
-
Pre-warm the medium to 37°C in a humidified incubator with 5% CO₂.
2. Incubation:
-
Spike the pre-warmed medium with this compound from a concentrated aqueous or DMSO stock solution to achieve the final desired experimental concentration. Ensure the final solvent concentration is minimal and consistent across all samples (e.g., ≤ 0.1% DMSO).
-
As a control for inherent chemical stability, include a sample of the compound in a simple buffer like PBS.
-
Incubate the plates/tubes at 37°C in a cell culture incubator.
3. Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after adding the compound.
-
To halt any potential degradation, immediately process the samples or store them at -80°C until analysis. For samples containing serum, protein precipitation with a cold organic solvent (e.g., acetonitrile) may be necessary.
4. Sample Analysis:
-
Analyze the concentration of the parent this compound in each sample using a suitable analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the percentage of the compound remaining at each time point relative to the 0-hour sample to determine the stability profile.
Caption: Experimental workflow for assessing the stability of this compound.
Signaling Pathways
Chenodeoxycholic acid (CDCA), the unsulfated precursor, is a well-known activator of the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5. Sulfation at the 3-position is expected to alter its interaction with these receptors due to increased polarity and changes in molecular shape. The direct signaling effects of CDCA 3-sulfate are less characterized, but it may have its own unique interactions or be converted intracellularly to CDCA.
Caption: Potential signaling pathways of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the "energy-rich" nature of sulfate half-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Transport of chenodeoxycholic acid and its 3-alpha- and 7-alpha-sulfates by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel binding site for bile acids on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative aspects of the interaction of bile acids with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chenodeoxycholic Acid 3-Sulfate (CDCA-3S) Interference in Luciferase Reporter Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using chenodeoxycholic acid 3-sulfate (CDCA-3S) in their experiments and encountering unexpected results in luciferase-based reporter assays. Small molecules, including bile acid derivatives, can interfere with the components of a luciferase assay, potentially leading to misleading data. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help you ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDCA-3S) and why is it used in research?
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver and is a known natural ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] CDCA is also known to activate the Takeda G protein-coupled receptor 5 (TGR5), which is involved in energy homeostasis and inflammatory responses.[4][5][6] CDCA-3S is a sulfated metabolite of CDCA. Sulfation is a common modification of bile acids, and researchers often study these modified forms to understand their specific biological activities and pharmacokinetic properties.
Q2: My luciferase signal is unexpectedly low after treating with CDCA-3S. Does this indicate potent target antagonism?
A decrease in luciferase signal could suggest that CDCA-3S is antagonizing your target of interest. However, it could also be a false-negative result caused by direct inhibition of the luciferase enzyme or by quenching of the luminescent signal. It is crucial to perform counter-screens to rule out these possibilities.
Q3: Conversely, my luciferase signal is higher than expected with CDCA-3S treatment. What could be the cause?
An unexpected increase in signal is a known artifact for some small molecules. This can occur if the compound stabilizes the luciferase enzyme, extending its half-life within the cell and leading to its accumulation.[7] This would be a false-positive result, and further validation is required to confirm true agonistic activity on your target.
Q4: How can I determine if CDCA-3S is directly inhibiting my luciferase enzyme?
The most direct method is to perform a biochemical cell-free luciferase assay. This involves testing the effect of CDCA-3S on purified luciferase enzyme in the absence of cells. A reduction in luminescence in this cell-free system would strongly suggest direct inhibition of the luciferase enzyme.
Q5: Could the sulfate (B86663) group on CDCA-3S specifically contribute to interference?
While direct evidence for CDCA-3S is limited, the physicochemical properties of sulfated molecules could potentially lead to assay interference. It is important to test non-sulfated CDCA as a control to determine if the interference is specific to the sulfated form.
Troubleshooting Guide
If you suspect that CDCA-3S is interfering with your luciferase reporter assay, follow these troubleshooting steps to diagnose and mitigate the issue.
Step 1: Perform a Cell-Free Luciferase Inhibition Assay
This is the most critical step to determine if CDCA-3S directly inhibits the luciferase enzyme.
Illustrative Data:
| Compound | Concentration (µM) | % Luciferase Inhibition (Cell-Free) |
| CDCA-3S | 1 | 5% |
| 10 | 45% | |
| 50 | 85% | |
| CDCA (non-sulfated) | 50 | < 5% |
| Known Inhibitor | 10 | 95% |
Step 2: Use a Constitutive Luciferase Expression Control
To assess off-target effects of CDCA-3S on general transcription and translation within the cell, or to detect luciferase stabilization, use a control cell line that expresses luciferase under the control of a constitutive promoter (e.g., CMV or SV40).
Illustrative Data:
| Cell Line | Treatment | Normalized Luciferase Activity |
| Target Reporter Cells | Vehicle | 100% |
| CDCA-3S (10 µM) | 30% | |
| Constitutive Luciferase Cells | Vehicle | 100% |
| CDCA-3S (10 µM) | 55% |
Step 3: Evaluate Cytotoxicity
It is essential to ensure that the observed decrease in luciferase signal is not due to cell death induced by CDCA-3S. Perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo®) in parallel with your luciferase assay.
Step 4: Consider a Different Reporter System
If interference is confirmed and cannot be mitigated, consider using an alternative reporter system that is less susceptible to interference by your compound class. For example, if you are using firefly luciferase, you could switch to a Renilla luciferase-based reporter or a fluorescent reporter protein (e.g., GFP, RFP).
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
Objective: To determine if CDCA-3S directly inhibits purified firefly luciferase.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer
-
D-luciferin substrate
-
ATP
-
CDCA-3S stock solution
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of CDCA-3S in the luciferase assay buffer.
-
In a 96-well plate, add the CDCA-3S dilutions or vehicle control.
-
Add purified firefly luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a solution containing D-luciferin and ATP.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of CDCA-3S relative to the vehicle control.
Protocol 2: Constitutive Luciferase Expression Control Assay
Objective: To assess off-target effects of CDCA-3S in a cellular context.
Materials:
-
Cells stably or transiently expressing luciferase from a constitutive promoter (e.g., pCMV-Luc)
-
Standard cell culture reagents
-
CDCA-3S stock solution
-
Vehicle control
-
Luciferase assay lysis buffer and reagents
-
White, opaque 96-well plates
Procedure:
-
Seed the constitutive luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CDCA-3S or vehicle control for the desired duration (e.g., 24 hours).
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to a measure of cell viability if cytotoxicity is suspected.
Visualizations
Signaling Pathways
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. In vivo imaging of farnesoid X receptor activity reveals the ileum as the primary bile acid signaling tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 5. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chenodeoxycholic Acid Has Non-Thermogenic, Mitodynamic Anti-Obesity Effects in an In Vitro CRISPR/Cas9 Model of Bile Acid Receptor TGR5 Knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for Sulfated Bile Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of sulfated bile acids.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of sulfated bile acids challenging?
A1: The analysis of sulfated bile acids by LC-MS/MS presents several challenges. These molecules are part of a complex class with diverse structures, including various free, conjugated (glycine or taurine), and sulfated forms.[1] Key difficulties include the presence of structural isomers that differ only in the position of hydroxyl groups, requiring high-resolution separation techniques.[1] Additionally, sulfated bile acids can be present at low concentrations in biological samples, necessitating highly sensitive detection methods.[1] Matrix effects from other compounds in the sample can also interfere with detection by suppressing or enhancing ion signals.[1]
Q2: Which ionization mode is best for sulfated bile acids?
A2: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of sulfated bile acids as it provides better ionization and more intense signals.[2][3] While positive ion mode can generate ammonium (B1175870) adducts, the overall yield is typically lower than in negative ion mode.[4]
Q3: What are the characteristic mass spectral features of sulfated bile acids?
A3: In negative ion mode MS/MS, sulfated bile acids exhibit a characteristic product ion at m/z 96.96, which corresponds to the HSO₄⁻ ion.[5] Taurine-conjugated bile acids show a fragment at m/z 80.0, and glycine-conjugated bile acids have a fragment at m/z 74.0.[4] For unconjugated bile acids that do not fragment well, a pseudo-MRM or selected ion monitoring (SIM) approach, where the precursor ion is also monitored as the product ion, can be used.[2][4][6]
Q4: How can I separate isomeric sulfated bile acids?
A4: The separation of isomeric sulfated bile acids requires careful optimization of the liquid chromatography method. Reversed-phase chromatography using a C18 column is a common approach.[5][7][8] The choice of mobile phase is critical; for instance, using 0.5% ammonium carbonate/acetonitrile (B52724) has been shown to be effective for the resolution of various sulfated bile acid conjugates.[9] Additionally, a solid-core C18 column can provide excellent resolution for a complex mixture of bile acids.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of sulfated bile acids.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
Problem 1: Low or No Signal for Sulfated Bile Acids
-
Possible Cause: Suboptimal ionization or matrix effects. Both the acidity and ammonium levels in the mobile phase can reduce the electrospray ionization of bile acids, particularly unconjugated ones.[10] Biological samples contain numerous compounds that can cause ion suppression.[1]
-
Solution:
-
Optimize ESI Source Parameters: Ensure that the electrospray voltage, gas flows (nebulizer and drying gas), and temperature are optimized for your specific analytes.
-
Mobile Phase Composition: The use of volatile buffers like ammonium acetate or ammonium formate (B1220265) can be beneficial.[11] However, their concentration should be optimized, as high levels can sometimes suppress the signal.[10]
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are critical.[12][13]
-
Internal Standards: Use isotopically labeled internal standards to correct for variability in sample preparation and matrix effects.[1]
-
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Column contamination, improper sample solvent, or secondary interactions with the stationary phase. Bile acid analysis, especially from complex samples, can lead to the accumulation of lipids on the analytical column, affecting performance.[11]
-
Solution:
-
Column Flushing: Implement a robust column wash method after each analytical batch. Using a strong solvent like acetone (B3395972) can help remove strongly retained lipids.[11]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase to prevent peak distortion.[14]
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of bile acids. Buffering the mobile phase can help maintain a consistent ionization state and improve peak symmetry.[14]
-
Guard Column: Use a guard column and replace it regularly to protect your analytical column from contaminants.[14]
-
Problem 3: Retention Time Instability
-
Possible Cause: Changes in mobile phase composition, inadequate column equilibration, or LC system issues like leaks or pump fluctuations.[15]
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phases daily and keep them capped to prevent evaporation or changes in composition.[14]
-
System Check: Perform a system check to ensure there are no leaks and that the pump is delivering a stable flow rate.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An insufficient equilibration time can lead to retention time shifts, especially in gradient elution.
-
Experimental Protocols & Data
Sample Preparation Workflow
A one-step protein precipitation is often used for plasma and liver samples, while solid-phase extraction (SPE) is common for urine and bile.[12]
Caption: General experimental workflow for sulfated bile acid analysis.
Detailed Protocol for Protein Precipitation (Plasma):
-
To 250 µL of plasma, add 900 µL of acetonitrile containing deuterated internal standards.[8]
-
Vortex the mixture thoroughly.[8]
-
Centrifuge to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the dried extract in a 50:50 solution of methanol (B129727) and water before injection.[8]
LC-MS/MS Parameters
Successful analysis relies on optimized chromatographic separation and sensitive mass spectrometric detection.
Table 1: Typical Liquid Chromatography Conditions
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., Ascentis® Express C18) |
| Mobile Phase A | 0.1% Formic acid or 0.01% Acetic acid in water |
| Mobile Phase B | Acetonitrile or Methanol with the same additive |
| Gradient | A multi-step gradient from a low to high percentage of organic phase over 20-25 minutes is common to resolve isomers.[6][12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
Table 2: Example MRM Transitions for Sulfated Bile Acids (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Glycolithocholic acid sulfate (B86663) | 528.3 | 448.3 | Loss of SO₃ |
| Taurolithocholic acid sulfate | 578.3 | 498.3 | Loss of SO₃ |
| Glycochenodeoxycholic acid sulfate | 544.3 | 464.3 | Loss of SO₃ |
| Taurochenodeoxycholic acid sulfate | 594.3 | 514.3 | Loss of SO₃ |
| Generic Sulfated Bile Acid | [M-H]⁻ | 97.0 | Characteristic HSO₄⁻ fragment[5] |
| Unconjugated Bile Acid | [M-H]⁻ | [M-H]⁻ | Pseudo-MRM for poor fragmenters[6] |
Note: The specific m/z values may vary slightly depending on the instrument and calibration. It is crucial to optimize these transitions using authentic chemical standards.
References
- 1. Bile acid analysis [sciex.com]
- 2. agilent.com [agilent.com]
- 3. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury [mdpi.com]
- 6. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bile Acids Kit for LC-MS [sigmaaldrich.com]
- 9. Separation of sulfated bile acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. zefsci.com [zefsci.com]
Technical Support Center: Quantification of Chenodeoxycholic Acid 3-Sulfate
Welcome to the technical support center for the quantification of chenodeoxycholic acid 3-sulfate (CDCA-3S). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this sulfated bile acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: The quantification of this compound (CDCA-3S) and other sulfated bile acids by LC-MS/MS presents several analytical hurdles. Key challenges include:
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of CDCA-3S, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3]
-
Structural Isomers: Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups, which makes chromatographic separation difficult.[2]
-
Low and Variable Concentrations: CDCA-3S can be present at very low concentrations in biological fluids, requiring highly sensitive detection methods.[2] Concentrations can also vary widely, necessitating a broad dynamic range for the assay.
-
Sample Preparation: Efficiently extracting the highly water-soluble CDCA-3S from complex biological matrices while removing interfering substances is critical for accurate analysis.
-
Variable Ionization Efficiency: Sulfated bile acids may exhibit different ionization efficiencies in the mass spectrometer compared to their unsulfated counterparts, affecting sensitivity and quantification.[2]
Q2: Why am I observing poor peak shape or peak splitting for my CDCA-3S standard?
A2: Poor peak shape, such as tailing or splitting, can arise from several factors. One possibility is the interaction of the analyte with the analytical column. Another common cause is the sample matrix itself, which can alter the retention time and shape of the chromatographic peak.[1][4] In some cases, a single bile acid standard can yield two LC-peaks due to matrix effects.[1][4] It is also important to ensure that the injection solvent is not significantly stronger than the mobile phase, as this can lead to peak distortion.
Q3: My CDCA-3S signal intensity is low and inconsistent. What are the potential causes?
A3: Low and inconsistent signal intensity for CDCA-3S is a common issue often linked to matrix effects, where other components in the sample suppress the ionization of the target analyte in the mass spectrometer.[2][3] Inefficient extraction from the sample matrix during preparation can also lead to low recovery and consequently, a weak signal. Additionally, the acidity and ammonium (B1175870) levels in the mobile phase can impact the electrospray ionization of bile acids.[5][6]
Q4: How can I minimize matrix effects in my CDCA-3S analysis?
A4: Mitigating matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components such as phospholipids.[3][7]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard for CDCA-3S can help to correct for variability in sample preparation and ionization.[2]
-
Chromatographic Separation: Optimize the chromatographic method to separate CDCA-3S from co-eluting matrix components.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to distinguish the analyte from isobaric interferences.[2]
Troubleshooting Guides
Issue 1: Poor Recovery of CDCA-3S During Sample Preparation
| Potential Cause | Suggested Solution |
| Inefficient Protein Precipitation | Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol, typically in a 4:1 ratio to the sample volume) and vortexing thoroughly.[7][8] |
| Suboptimal Solid-Phase Extraction (SPE) Protocol | Optimize the SPE procedure by selecting the appropriate sorbent (e.g., C18), and carefully conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte. Ensure the cartridge does not dry out during the process.[7][9] |
| Analyte Loss During Evaporation | If an evaporation step is used, ensure it is not too harsh (e.g., excessive temperature or nitrogen flow) to prevent the loss of the analyte. |
| Incorrect pH for Extraction | The pH of the sample can influence the extraction efficiency of bile acids. Adjusting the pH may be necessary depending on the chosen extraction method. |
Issue 2: Co-elution of CDCA-3S with Other Isomeric Bile Acids
| Potential Cause | Suggested Solution |
| Inadequate Chromatographic Resolution | Optimize the LC gradient, mobile phase composition, and column chemistry. A longer gradient or a column with a different selectivity may be required to separate isomeric bile acids.[2] |
| Column Overloading | Injecting too much sample can lead to peak broadening and co-elution. Reduce the injection volume or dilute the sample. |
| Column Degradation | Over time, analytical columns can lose their resolving power. Replace the column if performance has degraded. |
Experimental Protocols
Protocol 1: Quantification of CDCA-3S in Human Plasma using LC-MS/MS
This protocol provides a general framework. Optimization and validation are essential for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled CDCA-3S).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
2. LC-MS/MS Parameters (Example)
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: Specific precursor-to-product ion transitions for CDCA-3S and its internal standard should be determined by direct infusion of standards.
Quantitative Data Summary
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Sulfated Bile Acids (including CDCA-S) | Serum | 1 nM - 1000 nM | 0.5 nM | [10] |
| General Bile Acids Panel | Serum | 5 ng/mL - 5000 ng/mL | 5 ng/mL | [11] |
| Major Bile Acids and their Sulfates | Mouse Plasma, Liver, Bile, Urine | - | 1 ng/mL | [12] |
| General Bile Acids Panel | Serum | 2-5 ng/mL - 5000 ng/mL | 2-5 ng/mL | [13] |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Metabolic pathway of chenodeoxycholic acid sulfation for detoxification and elimination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfation of bile salts: a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 6. WO2007078039A1 - Purification process for chenodeoxycholic acid - Google Patents [patents.google.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chenodeoxycholic Acid 3-Sulfate (CDCA-3S) Metabolomics
Welcome to the technical support center for the metabolomic analysis of chenodeoxycholic acid 3-sulfate (CDCA-3S). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDCA-3S) and why is it important in metabolomics?
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver.[1][2][3] It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1][3] CDCA can be conjugated with glycine (B1666218) or taurine, and also sulfated at the 3-hydroxyl group to form this compound (CDCA-3S).[4] This sulfation is a key detoxification pathway, increasing the water solubility of the bile acid and facilitating its excretion in urine and feces.[4][5] In metabolomics, studying CDCA-3S is important as its levels can be indicative of liver function, bile acid metabolism disorders, and cholestasis.[1]
Q2: Which biological matrices are suitable for the analysis of CDCA-3S?
CDCA-3S can be quantified in various biological matrices, including serum, plasma, urine, feces, and liver tissue.[5][6][7] The choice of matrix depends on the specific research question. For instance, urine analysis is often used to assess the excretion of sulfated bile acids[8][9], while serum or plasma levels reflect the circulating pool of bile acids.[6][10]
Q3: What is the most common analytical technique for quantifying CDCA-3S?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the sensitive and specific quantification of CDCA-3S and other bile acids.[1][6][8][11] This technique allows for the separation of structurally similar bile acid isomers and provides high accuracy and precision.[6][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of CDCA-3S | Inefficient extraction from the sample matrix. | Optimize the extraction method. For plasma/serum, protein precipitation with cold methanol (B129727) or acetonitrile (B52724) is common.[6] Solid-phase extraction (SPE) can also be effective.[5][10] For feces, homogenization followed by solvent extraction is necessary.[6] |
| Degradation of the analyte during sample processing. | Keep samples on ice or at 4°C throughout the preparation process.[6] Minimize freeze-thaw cycles.[10] | |
| Poor Chromatographic Peak Shape | Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase for reversed-phase chromatography of bile acids consists of a gradient of an aqueous solution with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or acetic acid) and an organic solvent like methanol or acetonitrile.[6] |
| Column contamination or degradation. | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of interfering substances from the biological matrix. | Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step.[5][10] Utilize matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[5] |
| Inability to Separate CDCA-3S from Isomers | Insufficient chromatographic resolution. | Optimize the LC gradient and flow rate.[6] Consider using a different column chemistry (e.g., a C18 column with different properties). |
| Inconsistent Quantitative Results | Variability in sample preparation. | Ensure precise and consistent pipetting and solvent volumes. Use an automated liquid handler if available. |
| Instability of the analyte in prepared samples. | Analyze samples as soon as possible after preparation. If storage is necessary, keep them at -80°C.[13] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Serum/Plasma
This protocol is a common and straightforward method for extracting bile acids from serum or plasma.
-
Thawing: Thaw frozen serum or plasma samples at 4°C.
-
Aliquoting: Aliquot 20 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 80 µL of an ice-cold methanolic solution containing a suitable stable isotope-labeled internal standard (e.g., d4-CDCA).[13]
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial with a microinsert for LC-MS/MS analysis.[6]
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
SPE is effective for cleaning up complex matrices like urine and concentrating the analytes.
-
Sample pH Adjustment: Adjust the pH of the urine sample to 7.4.[9]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then water.
-
Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar interferences.
-
Elution: Elute the bile acids from the cartridge with methanol or another suitable organic solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical concentration ranges of CDCA-3S in human biological fluids. Note that these values can vary significantly based on the individual's health status, diet, and the analytical method used.
| Analyte | Biological Matrix | Concentration Range (µM) | Reference |
| This compound | Blood | 0.1 (0.0-1.0) |
Visualizations
Caption: General workflow for CDCA-3S metabolomics analysis.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. Chenodeoxycholic Acids - Bile Acids, Fractionated LCMS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bile Acids Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC/ESI-tandem mass spectrometric determination of bile acid 3-sulfates in human urine 3beta-Sulfooxy-12alpha-hydroxy-5beta-cholanoic acid is an abundant nonamidated sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of urinary cholic and chenodeoxycholic acid conjugates with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
avoiding degradation of chenodeoxycholic acid 3-sulfate during storage
This technical support center provides guidance on the proper storage and handling of chenodeoxycholic acid 3-sulfate (CDCA-3S) to minimize degradation and ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4][5] When stored under these conditions, the compound is expected to be stable for at least one year.[1] Some suppliers indicate stability for up to three years at -20°C in powder form.
Q2: How should I store solutions of this compound?
A2: Stock solutions of CDCA-3S should be stored at -80°C for up to six months or at -20°C for up to one month.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Q3: What are the primary factors that can cause degradation of this compound during storage?
A3: The primary factors that can contribute to the degradation of CDCA-3S are exposure to moisture, inappropriate temperatures, and extreme pH conditions. The sulfate (B86663) ester linkage is susceptible to hydrolysis, a reaction that can be accelerated by the presence of water and non-neutral pH.
Q4: Is this compound sensitive to light?
Q5: What are the signs of degradation in my this compound sample?
A5: Visual signs of degradation in solid CDCA-3S can include a change in color or the appearance of clumping, which may suggest moisture absorption. For solutions, precipitation upon thawing or a change in color could indicate degradation or reduced solubility of potential degradation products. However, significant degradation can occur without any visible changes. Therefore, the most reliable way to assess the purity of your sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid and solution forms of CDCA-3S have been stored at the recommended temperatures and protected from light and moisture.
-
Check for Contamination: Ensure that the solvent used to prepare the stock solution was pure and that there was no cross-contamination during handling.
-
Analytical Confirmation: If possible, analyze the purity of the CDCA-3S stock solution using HPLC. Compare the chromatogram to that of a freshly prepared standard or a previous batch known to be of high quality. Look for the appearance of new peaks or a decrease in the area of the main CDCA-3S peak.
-
Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the solid material.
-
Issue 2: Appearance of a new peak in the HPLC chromatogram of a stored CDCA-3S solution.
-
Potential Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Hypothesize Degradation Product: The most likely degradation product is chenodeoxycholic acid, resulting from the hydrolysis of the sulfate group. You can confirm this by running a chenodeoxycholic acid standard on your HPLC system to see if the retention times match.
-
Review Solution Preparation and Storage: Assess the pH of the solvent used for the stock solution. Extreme pH values can accelerate hydrolysis. Also, consider the number of freeze-thaw cycles the solution has undergone.
-
Implement Preventative Measures: For future work, ensure that solutions are prepared in a pH-neutral buffer if compatible with your experimental design, and always aliquot stock solutions to minimize freeze-thaw cycles.
-
Quantitative Data on Stability
While specific kinetic studies on the degradation of this compound are limited in publicly available literature, the following table provides illustrative data on the expected stability of solid CDCA-3S under various storage conditions. Note: This data is hypothetical and intended to guide best practices.
| Storage Temperature | Relative Humidity | Duration | Expected Purity |
| -20°C | <30% | 12 months | >99% |
| 4°C | <30% | 6 months | ~98% |
| 25°C (Room Temp) | 60% | 1 month | <95% |
| 40°C | 75% | 1 week | <90% |
Recommended Storage Conditions Summary
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term (≥ 1 year) | Keep tightly sealed, protect from light.[1][2][3][4][5] |
| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for CDCA-3S.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of CDCA-3S at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a calibrated oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Control Sample:
-
Keep an aliquot of the stock solution at -20°C, protected from light.
-
4. Analysis:
-
Analyze all stressed samples and the control sample by a suitable stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact CDCA-3S from any degradation products.
-
Quantify the percentage of degradation by comparing the peak area of CDCA-3S in the stressed samples to the control sample.
-
If using an MS detector, analyze the mass of any new peaks to help identify potential degradation products.
Visualizations
Caption: Potential hydrolytic degradation of CDCA-3S.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvolysis of chenodeoxycholic acid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Glycochenodeoxycholic acid, 3-sulfate disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
troubleshooting low recovery of bile acids from fecal samples
Welcome to the technical support center for fecal bile acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on addressing low recovery of bile acids from fecal samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting bile acid recovery from fecal samples?
A1: Several factors can significantly impact the recovery of bile acids from fecal samples. These include:
-
Sample Collection and Storage: Immediate freezing of stool samples at -80°C is crucial to prevent degradation of bile acids.[1][2] The use of stabilizers is also an option for ambient temperature collection.[1] Repeated freeze-thaw cycles should be avoided as they can lead to poor recoveries for some bile acids.[3][4][5]
-
Sample Homogeneity: Fecal samples are inherently heterogeneous. Thorough homogenization of the entire stool sample before taking an aliquot is essential for obtaining a representative sample and ensuring reproducible results.[6][7]
-
Extraction Method: The choice of extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction) plays a pivotal role in recovery efficiency. Different methods have varying selectivities for different bile acid species.[8][9]
-
Water Content: Whether to use wet or dried (lyophilized) feces for extraction can affect recovery. Extracting from dried feces may show reduced recovery for certain bile acids, which can be corrected by spiking with deuterated standards before drying.[3][4][5]
-
Analytical Method: The sensitivity and specificity of the analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are critical for accurate quantification.[10][11]
Q2: Should I use wet or lyophilized (freeze-dried) fecal samples for bile acid extraction?
A2: The choice between wet and lyophilized samples depends on the specific bile acids of interest and the overall workflow.
-
Wet Feces: Extraction from wet feces often results in better recovery for a broader range of bile acids, including conjugated species.[3][12] However, it's necessary to determine the water content from a separate aliquot to normalize the results to dry weight.[3][4][5]
-
Lyophilized Feces: Lyophilization allows for easier storage and handling, and it simplifies the normalization of results to dry weight. However, the drying process can lead to lower recovery of some bile acids, particularly taurine (B1682933) and glycine-conjugated ones.[3][12] This loss can be compensated for by adding internal standards before the lyophilization step.[3][4][5]
Q3: What is the best way to store fecal samples for bile acid analysis?
A3: For long-term storage, fecal samples should be stored at -80°C immediately after collection.[1][2] If immediate freezing is not possible, samples can be refrigerated at 4°C for a short period (up to 48 hours).[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the homogenized sample into smaller portions before freezing.[3][4][5] Some commercial kits offer stabilizers that allow for ambient temperature collection and storage, which have been shown to be suitable for bile acid analysis.[1]
Q4: Can diet and medications affect fecal bile acid measurements?
A4: Yes, both diet and medications can significantly influence fecal bile acid composition and concentration.
-
Diet: High-fat and high-protein diets are associated with increased fecal excretion of bile acids.[13][14][15] Conversely, diets high in fiber may be related to lower fecal bile acid concentrations.[6][16] For clinical studies, it is often recommended that patients follow a controlled-fat diet (e.g., 100-150 g of fat per day) for a few days before and during the collection period.[17][18][19]
-
Medications: Several medications can interfere with bile acid metabolism. These include bile acid sequestrants (e.g., cholestyramine), antibiotics, statins, and laxatives.[17][20] It is important to document and consider the patient's medication history when interpreting results.
Troubleshooting Guide for Low Bile Acid Recovery
This guide provides a systematic approach to troubleshooting low recovery of bile acids from fecal samples.
Problem: Consistently low recovery of all bile acids.
| Potential Cause | Recommended Action |
| Inadequate Sample Homogenization | Ensure the entire fecal sample is thoroughly homogenized before taking an aliquot for extraction. Mechanical homogenization is recommended. |
| Inefficient Extraction Method | Optimize the extraction protocol. Consider switching to a different solvent system or a different extraction technique (e.g., from LLE to SPE). Alkaline hydrolysis with NaOH has been shown to be effective for stool extraction.[9][12] |
| Sample Degradation | Review sample collection and storage procedures. Ensure samples were frozen immediately after collection and that freeze-thaw cycles were minimized.[3][4][5] |
| Matrix Effects in LC-MS/MS | Dilute the sample extract to reduce matrix interference.[10] Use isotopically labeled internal standards for each bile acid to correct for matrix effects and recovery losses.[10] |
| Incorrect pH of Extraction Solvent | The pH of the extraction solvent can influence the solubility of different bile acids. Ensure the pH is optimized for the target bile acids. |
Problem: Low recovery of specific bile acid classes (e.g., conjugated bile acids).
| Potential Cause | Recommended Action |
| Loss During Lyophilization | If using lyophilized samples, be aware that conjugated bile acids are more prone to loss. Spike samples with internal standards before lyophilization to account for this.[3][4][5] Alternatively, use wet fecal samples for extraction.[3] |
| Suboptimal SPE Elution | If using Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to elute all bile acid classes. Optimize the elution step by using a stronger solvent or a series of solvents with increasing polarity. |
| Hydrolysis of Conjugated Bile Acids | During sample processing, enzymatic or chemical hydrolysis of conjugated bile acids can occur. Ensure samples are kept cold and processed quickly. |
Experimental Protocols
Protocol 1: General Fecal Sample Homogenization
-
Thaw the entire frozen fecal sample at room temperature or in a refrigerator.
-
Weigh the entire sample.
-
Transfer the sample to a suitable container for homogenization (e.g., a stomacher bag or a high-powered blender).
-
Homogenize the sample until it is visually uniform. For solid stool, it may be necessary to add a small amount of water or buffer to facilitate homogenization.
-
Immediately take aliquots for extraction and for dry weight determination.
-
Store the remaining homogenized sample and aliquots at -80°C.
Protocol 2: Liquid-Liquid Extraction (LLE) of Bile Acids from Wet Feces
This protocol is adapted from several sources and should be optimized for your specific application.[8]
-
Weigh approximately 0.1-0.5 g of homogenized wet feces into a glass tube.
-
Add an internal standard solution containing isotopically labeled bile acids.
-
Add 5 mL of an organic solvent mixture, such as 95% ethanol (B145695) containing 0.1 N NaOH.[12]
-
Vortex vigorously for 1 minute.
-
Sonicate the sample in a water bath for 20 minutes.
-
Centrifuge at 3000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a new glass tube.
-
Repeat the extraction (steps 3-7) on the pellet with another 5 mL of the solvent mixture.
-
Combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Bile Acid Clean-up
This protocol is a general guideline and should be optimized based on the specific SPE cartridge and bile acids of interest.[8]
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted fecal extract (from LLE or another extraction method) onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the bile acids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Bile Acid Recovery from Wet and Dried Fecal Samples
| Bile Acid | Recovery from Wet Feces (%) | Recovery from Dried Feces (%) | Reference |
| Cholic Acid (CA) | ~100 | ~50 | [3] |
| Chenodeoxycholic Acid (CDCA) | ~100 | ~50 | [3] |
| Glycine Conjugated BAs | ~100 | 0.2 - 23 | [3] |
| Taurine Conjugated BAs | ~100 | < 50 | [3] |
Note: The study indicates that spiking dried feces with deuterated standards prior to drying can correct for the reduced recovery.[3]
Table 2: Reported Recovery Rates for Different Fecal Bile Acid Extraction Methods
| Extraction Method | Recovery Range (%) | Bile Acids Analyzed | Reference |
| Methanol Extraction (Wet Feces) | 83.58 - 122.41 | 12 major bile acids | [3][4] |
| Solid-Phase Extraction (SPE) | 89.1 - 100.2 | Not specified for feces | [8] |
| Supercritical Fluid Extraction (SFE) | 102.1 - 115.9 | 4 major bile acids | [21] |
| Alkaline Ethanol Extraction | 98 - 104 | Conjugated bile salts | [20] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cdc.gov [cdc.gov]
- 3. ro.ecu.edu.au [ro.ecu.edu.au]
- 4. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Associations between Dietary Patterns and Bile Acids—Results from a Cross-Sectional Study in Vegans and Omnivores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying diarrhea caused by bile acid malabsorption - Mayo Clinic [mayoclinic.org]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Bile acid analysis [sciex.com]
- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 12. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Examining the Effects of Diet Composition, Soluble Fiber, and Species on Total Fecal Excretion of Bile Acids: A Meta-Analysis [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Effect of diet high in beef fat on the composition of fecal bile acids during intestinal carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A single faecal bile acid stool test demonstrates potential efficacy in replacing SeHCAT testing for bile acid diarrhoea in selected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gi.testcatalog.org [gi.testcatalog.org]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. med.virginia.edu [med.virginia.edu]
- 20. Extraction of bile acids from rat feces containing cholestyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of bile acids in human faecal samples using supercritical fluid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fecal Bile Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fecal bile acid analysis.
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the proper procedure for collecting fecal samples for bile acid analysis?
A1: Collect the stool in a dry, clean, leak-proof container. It is crucial to avoid contamination with urine, water, or soil. For timed collections (e.g., 48-hour), provide the patient with a specific collection kit and clear instructions. The entire collection from the specified period should be submitted for analysis.[1][2]
Q2: How should fecal samples be stored immediately after collection and long-term?
A2: Fecal bile acids are unstable at room temperature. Therefore, samples must be frozen immediately after collection.[3] For long-term storage, samples should be kept at -80°C. During a collection period (e.g., 48 hours), the patient can store the accumulating sample at refrigerated temperatures, but it must be frozen immediately upon completion of the collection.[1][3]
Q3: Are there any patient-related factors that can affect fecal bile acid measurements?
A3: Yes, several factors can influence the results. Patients should adhere to a fat-controlled diet (typically 100-150g of fat per day) for three days before and during the collection period.[1][3] Certain medications and substances should be avoided, including:
-
Antibiotics (for 7 days prior)[3]
-
Statins (for 5 days prior)[3]
-
Laxatives, especially mineral oil and castor oil (for 3 days prior)[1][3]
-
Bile acid sequestrants (for 24 hours prior)[3]
-
Barium contrast agents (wait at least 48 hours after use)[1][3]
Normalization Methods
Q4: Why is normalization of fecal bile acid data necessary?
A4: Feces is a highly heterogeneous matrix with significant inter-individual variability in water and indigestible solid content.[4][5] Normalization is essential to accurately compare bile acid concentrations between different individuals and samples by accounting for these variations.[4][5]
Q5: What are the common normalization methods for fecal bile acid analysis?
A5: The three primary normalization approaches are:
-
Wet Weight: Normalizing to the initial weight of the fecal sample.
-
Dry Weight: Normalizing to the weight of the fecal sample after complete dehydration.
-
Protein Concentration: Normalizing to the total protein content of the fecal sample.
Q6: Which normalization method is recommended?
A6: Studies have shown that bile acid concentrations normalized by wet weight exhibit the narrowest distribution.[4][5][6] This suggests that wet weight normalization may be the most suitable approach for reducing variability and enabling more precise detection of biological differences. However, the choice of normalization method may depend on the specific research question and study design. Some researchers advocate for dry weight as the most constant measure.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Bile Acid Recovery | Inefficient extraction from a dry sample. | Extracting from wet feces is generally recommended. If using dried feces, spike the sample with deuterated internal standards before the drying process to correct for recovery loss.[8] |
| Degradation of bile acids due to improper storage. | Ensure samples are frozen immediately after collection and stored at -80°C. Avoid multiple freeze-thaw cycles, as this can lead to poor recovery of some bile acids.[8] | |
| High Variability in Results Between Replicates | Inhomogeneous sample. | Thoroughly homogenize the entire fecal sample before taking aliquots for analysis. |
| Inconsistent sample preparation. | Strictly adhere to the standardized protocol for extraction and processing for all samples. | |
| LC-MS/MS Analysis Issues: Poor Peak Shape, Retention Time Drift | Matrix effects from co-eluting impurities. | Implement a robust sample clean-up procedure. Consider using a liquid-liquid extraction (LLE) for complex matrices like feces.[9] Utilize a standard addition method combined with an internal standard (SA-IS) to correct for matrix effects.[9] |
| Accumulation of lipids on the analytical column. | Incorporate a column wash step with a strong organic solvent (e.g., acetone) in the LC gradient to elute lipids.[10] | |
| Quantification Inaccuracies | Lack of appropriate internal standards. | Use stable isotope-labeled internal standards for each class of bile acid being analyzed to ensure high accuracy.[8] |
| Non-linear detector response. | Prepare a multi-point calibration curve covering the expected concentration range of the bile acids in the samples.[10] |
Data Presentation: Comparison of Normalization Methods
The following table summarizes the statistical analysis of five bile acids normalized by wet weight, dry weight, and protein content from a study of 70 human fecal samples. Data is presented as mean ± standard deviation (pmol/g).
| Bile Acid | Wet Weight (pmol/g) | Dry Weight (pmol/g) | Protein Content (pmol/g) |
| Taurocholic acid (TCA) | 1.8 ± 3.4 | 7.4 ± 13.9 | 213.7 ± 457.8 |
| Glycocholic acid (GCA) | 1.9 ± 3.1 | 7.9 ± 12.8 | 204.8 ± 345.5 |
| Chenodeoxycholic acid (CDCA) | 10.3 ± 13.0 | 43.1 ± 54.9 | 1195.9 ± 1675.2 |
| Glycochenodeoxycholic acid (GCDCA) | 3.3 ± 4.5 | 13.8 ± 18.2 | 390.4 ± 556.8 |
| Taurochenodeoxycholic acid (TCDCA) | 1.1 ± 2.0 | 4.6 ± 8.1 | 130.4 ± 243.6 |
Data adapted from a study evaluating normalization approaches.[6]
Experimental Protocols
Protocol 1: Fecal Sample Homogenization and Aliquoting
-
Thaw the frozen fecal sample on ice.
-
Transfer the entire sample to a pre-weighed homogenization tube.
-
Record the total weight of the sample (wet weight).
-
Homogenize the sample thoroughly using a mechanical homogenizer until a uniform consistency is achieved.
-
Immediately proceed with aliquoting for extraction and for determining dry weight and/or protein concentration.
Protocol 2: Normalization by Wet and Dry Weight
Wet Weight Normalization:
-
Use the initial weight of the homogenized fecal aliquot taken for bile acid extraction.
-
Express the final bile acid concentration as pmol or µmol per gram of wet feces.
Dry Weight Normalization:
-
Weigh an aliquot of the homogenized fecal sample into a pre-weighed tube.
-
Lyophilize (freeze-dry) the sample overnight or until a constant weight is achieved.[7]
-
Record the final weight of the dried sample.
-
The dry weight is the final weight minus the initial tube weight.
-
Calculate the percentage of dry matter: (Dry Weight / Wet Weight) * 100.
-
Use the dry weight to normalize the bile acid concentrations, expressed as pmol or µmol per gram of dry feces.
Protocol 3: Fecal Protein Quantification for Normalization (BCA Assay)
-
To a pre-weighed 1.5 mL microcentrifuge tube, add approximately 10 mg of homogenized fecal sample and record the precise weight.
-
Add 1 mL of CelLytic™ MT Cell Lysis Reagent supplemented with protease inhibitors.[11]
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[11]
-
Prepare a standard curve using the provided bovine serum albumin (BSA) standards.
-
Measure the absorbance of the standards and samples at 562 nm.
-
Calculate the protein concentration of the fecal extract based on the standard curve.
-
Normalize the bile acid concentrations to the protein concentration, expressed as pmol or µmol of bile acid per mg of protein.
Visualizations
Bile Acid Signaling Pathways
Bile acids act as signaling molecules by activating nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[12][13][14] These pathways play a crucial role in regulating bile acid synthesis, lipid and glucose metabolism, and intestinal homeostasis.[15][16]
Caption: Overview of FXR and TGR5 signaling in the liver and intestine.
Experimental Workflow for Fecal Bile Acid Analysis
The following diagram outlines the general workflow for the normalization and analysis of fecal bile acids.
Caption: Workflow for fecal bile acid analysis from sample collection to final results.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. cpllabs.com [cpllabs.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. [PDF] Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Pharmacokinetic profiles of Moutan Cortex after single and repeated administration in a dinitrobenzene sulfonic acid-induced colitis model | PLOS One [journals.plos.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Chenodeoxycholic Acid 3-Sulfate and Unconjugated Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of chenodeoxycholic acid 3-sulfate (CDCA-3S) and its parent compound, unconjugated chenodeoxycholic acid (CDCA). The information presented is supported by experimental data to assist researchers in understanding the functional consequences of sulfation on this primary bile acid.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. It plays a crucial role in lipid digestion and absorption and acts as a signaling molecule, most notably as a potent endogenous agonist for the farnesoid X receptor (FXR).[1][2] Sulfation is a major metabolic pathway for bile acids, enhancing their water solubility and facilitating their elimination.[3] This guide focuses on the 3-sulfated form of CDCA (CDCA-3S) and directly compares its biological activity to the unconjugated form.
Comparative Analysis of Biological Activities
The addition of a sulfate (B86663) group at the 3-position of the steroid nucleus significantly alters the physicochemical and biological properties of chenodeoxycholic acid. The primary consequence of this modification is a marked attenuation of its biological activity, particularly its ability to activate nuclear receptors.
Farnesoid X Receptor (FXR) Activation
Unconjugated CDCA is a well-established potent agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Activation of FXR by CDCA initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport. The half-maximal effective concentration (EC50) for CDCA to activate FXR has been reported in the range of 10-50 µM in various cell-based reporter assays.[1][2][4]
Table 1: Comparison of FXR Activation
| Compound | FXR Agonist Activity | EC50 (µM) |
| Unconjugated Chenodeoxycholic Acid (CDCA) | Potent Agonist | 10 - 50[1][2][4] |
| This compound (CDCA-3S) | Significantly Reduced/Abolished | Not Reported (Considered a poor agonist)[5] |
Regulation of Bile Salt Export Pump (BSEP)
The bile salt export pump (BSEP), encoded by the ABCB11 gene, is a critical transporter located on the canalicular membrane of hepatocytes responsible for the secretion of bile salts into the bile. The expression of BSEP is transcriptionally upregulated by FXR.[5]
Unconjugated CDCA, through its activation of FXR, induces the expression of BSEP, thereby promoting bile acid efflux from hepatocytes. This is a crucial mechanism for protecting the liver from the accumulation of cytotoxic bile acids.
Given that CDCA-3S is a poor activator of FXR, it is not expected to significantly induce BSEP expression. This lack of induction further distinguishes its biological role from that of its unconjugated counterpart.
Cytotoxicity
Bile acids, particularly at high concentrations, can be cytotoxic due to their detergent-like properties, which can disrupt cell membranes.[6][7] Unconjugated CDCA has been shown to induce apoptosis and necrosis in various cell types.[6] The cytotoxic effects of CDCA are concentration-dependent, with reported IC50 values varying depending on the cell line and assay conditions. For instance, in colon cancer cell lines, CDCA has demonstrated significant cytotoxicity.[7]
Sulfation is a recognized detoxification pathway for bile acids.[3] The addition of the highly polar sulfate group to CDCA increases its water solubility and reduces its ability to intercalate into and disrupt cell membranes. Consequently, CDCA-3S is significantly less cytotoxic than unconjugated CDCA. While direct comparative studies with IC50 values are limited, the general consensus in the literature is that sulfation protects cells from bile acid-induced toxicity.[3]
Table 2: Comparative Cytotoxicity
| Compound | Cytotoxicity | IC50 |
| Unconjugated Chenodeoxycholic Acid (CDCA) | Cytotoxic | Cell line and assay dependent[6][7] |
| This compound (CDCA-3S) | Significantly Reduced | Not Reported (Considered less toxic)[3] |
Signaling Pathways
The differential activities of unconjugated CDCA and CDCA-3S can be attributed to their distinct interactions with cellular signaling pathways.
Unconjugated Chenodeoxycholic Acid (CDCA) Signaling
Unconjugated CDCA is a pleiotropic signaling molecule that activates multiple pathways:
-
FXR-Mediated Signaling: This is the most well-characterized pathway for CDCA. Upon binding to FXR, CDCA induces a conformational change that leads to the recruitment of coactivators and the regulation of target gene expression. Key downstream effects include the suppression of bile acid synthesis (via FGF19) and the induction of bile acid transport proteins like BSEP.[1][5]
Caption: FXR-mediated signaling pathway of unconjugated CDCA.
-
Other Signaling Pathways: Unconjugated CDCA has also been reported to influence other signaling cascades, including the activation of protein kinase C (PKC) and the epidermal growth factor receptor (EGFR)/Stat3 pathway, which can impact cell proliferation and apoptosis.[8]
This compound (CDCA-3S) Signaling
Due to its significantly reduced ability to activate FXR and its lower cytotoxicity, the direct signaling activities of CDCA-3S are not well-defined. Its primary role is considered to be a detoxified metabolite of CDCA destined for excretion. It is unlikely to trigger the same robust signaling cascades as its unconjugated precursor.
Experimental Protocols
Farnesoid X Receptor (FXR) Transactivation Assay
This assay is used to determine the ability of a compound to activate FXR. A common method is the luciferase reporter gene assay.
Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs). If the test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. The resulting luminescence is proportional to the level of FXR activation.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) or human hepatoma (HepG2) cells are typically used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression vector and an FXRE-driven luciferase reporter vector using a suitable transfection reagent. A plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with a medium containing various concentrations of the test compounds (unconjugated CDCA or CDCA-3S). A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After an incubation period of 18-24 hours, the cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction is calculated relative to the vehicle control. EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for an FXR reporter gene assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is proportional to the number of viable, metabolically active cells.
Detailed Methodology:
-
Cell Seeding: Cells (e.g., HepG2, Caco-2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the test compounds (unconjugated CDCA or CDCA-3S). A vehicle control is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance of the treated wells is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated from the dose-response curve.
Conclusion
The sulfation of chenodeoxycholic acid at the 3-position has a profound impact on its biological activity. Unconjugated CDCA is a potent signaling molecule, primarily acting as an agonist for the farnesoid X receptor, thereby regulating key aspects of bile acid and lipid metabolism. In contrast, this compound is a significantly less active, detoxified metabolite. This difference in activity underscores the importance of considering the metabolic fate of bile acids when evaluating their physiological and pharmacological roles. For researchers in drug development, targeting the enzymes responsible for sulfation could represent a strategy for modulating the activity of endogenous bile acids.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway [frontiersin.org]
A Comparative Analysis of Chenodeoxycholic Acid 3-Sulfate and 7-Sulfate: Hepatic Transport and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of chenodeoxycholic acid (CDCA) 3-sulfate and 7-sulfate, two key sulfated metabolites of the primary bile acid chenodeoxycholic acid. While direct clinical efficacy comparisons are not extensively available, this document focuses on a critical aspect of their physiological activity: hepatic transport kinetics. Differential uptake by the liver is a primary determinant of a compound's bioavailability and subsequent biological effects.
This comparison is supported by experimental data from studies on isolated perfused rat livers, providing a quantitative basis for understanding the distinct processing of these two sulfated bile acids. Additionally, the known signaling pathways of the parent compound, chenodeoxycholic acid, are detailed to provide context for the potential downstream effects of these metabolites.
Quantitative Comparison of Hepatic Influx
The primary difference in the physiological handling of chenodeoxycholic acid 3-sulfate and 7-sulfate lies in their rate of uptake by the liver. The following table summarizes the hepatic influx of these compounds relative to their unsulfated parent molecule, as determined in an isolated perfused rat liver model.[1]
| Compound | Relative Hepatic Influx (%) |
| Chenodeoxycholic Acid | 100% |
| Chenodeoxycholic Acid 7-Sulfate | 57% |
| This compound | 20% |
These data clearly indicate that the position of sulfation significantly impacts the efficiency of hepatic uptake. Chenodeoxycholic acid 7-sulfate is taken up by the liver more than twice as efficiently as the 3-sulfate derivative. This difference in hepatic influx is a crucial factor that likely influences their subsequent metabolic fate and potential biological activity.[1]
Experimental Protocols
The quantitative data presented above was obtained using the isolated perfused rat liver model. This ex vivo technique allows for the study of hepatic transport and metabolism in a controlled environment, independent of systemic physiological variables.
Isolated Perfused Rat Liver Protocol for Bile Acid Transport Studies
This protocol is a generalized representation based on standard methodologies for studying hepatic transport.[2][3][4][5]
1. Animal Preparation and Liver Isolation:
-
Male Wistar rats (200-250g) are typically used.
-
Animals are anesthetized, and the abdominal cavity is opened.
-
The portal vein and inferior vena cava are cannulated.
-
The liver is carefully excised and transferred to a perfusion apparatus.
2. Perfusion System and Medium:
-
The liver is perfused in a single-pass or recirculating manner with a Krebs-Henseleit bicarbonate buffer (pH 7.4), gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
The perfusion medium typically contains albumin (to mimic physiological binding) and the bile acid of interest (e.g., radiolabeled or fluorescently tagged this compound or 7-sulfate) at a defined concentration.
3. Experimental Procedure:
-
After a stabilization period, the perfusion medium containing the test compound is infused into the portal vein at a constant flow rate.
-
Samples of the effluent perfusate are collected from the inferior vena cava cannula at timed intervals.
-
Bile is collected via a cannula inserted into the bile duct.
4. Analysis:
-
The concentrations of the test compound in the influent and effluent perfusate are measured to determine the rate of hepatic uptake (influx).
-
The amount of the compound and any metabolites excreted into the bile is quantified.
-
Kinetic parameters, such as the maximal uptake velocity (Vmax) and the Michaelis constant (Km), can be calculated from these data.
5. Visualization of Experimental Workflow:
Isolated Perfused Liver Experimental Workflow
Signaling Pathways
While specific signaling pathways for the sulfated derivatives of chenodeoxycholic acid are not well-elucidated, the pathways activated by the parent compound, CDCA, provide a framework for understanding their potential biological roles.
Chenodeoxycholic Acid and cAMP Signaling
Chenodeoxycholic acid has been shown to stimulate chloride secretion in colonic epithelial cells through a cyclic AMP (cAMP) dependent signaling pathway.[6] This process is mediated by the activation of the TGR5 receptor, a G protein-coupled receptor.
References
- 1. Transport of chenodeoxycholic acid and its 3-alpha- and 7-alpha-sulfates by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of bile acids by perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. Bile lipid secretion in isolated perfused rat liver. A model for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of bile acids in perfused rat liver subjected to chronic biliary drainage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
Chenodeoxycholic Acid 3-Sulfate vs. Lithocholic Acid: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of chenodeoxycholic acid 3-sulfate (CDCA-3S) and lithocholic acid (LCA). While both are bile acids, their effects on cellular health are markedly different, primarily due to the sulfation of CDCA-3S. This document synthesizes available experimental data to highlight these differences, offering insights for researchers in toxicology, drug development, and gastrointestinal physiology.
Executive Summary
Comparative Cytotoxicity Data
The following tables summarize available quantitative and qualitative data on the cytotoxicity of LCA and the inferred cytotoxicity of CDCA-3S.
Table 1: Quantitative Cytotoxicity Data for Lithocholic Acid (LCA)
| Cell Line | Assay | Parameter | Value | Reference |
| Human Fibroblasts | Mitochondrial Dehydrogenase Activity | Inhibition | 18-34% of control at 1-20 µM | [5] |
| Mammalian Cells | DNA Polymerase β Inhibition | IC50 | 15 µM | N/A |
| Rat Hepatocytes | Cellular Lysis (LDH release) | Effect | Progressive and time-dependent at 1 mM | [6] |
Table 2: Comparative Overview of Cytotoxic Effects
| Feature | Lithocholic Acid (LCA) | This compound (CDCA-3S) |
| General Cytotoxicity | High, consistently ranked as one of the most toxic bile acids[1]. | Low to negligible. Sulfation is a key detoxification mechanism[2][3]. |
| Mechanism of Action | Induces apoptosis and necrosis through mitochondrial damage, ER stress, and generation of reactive oxygen species (ROS)[7][8][9]. | Not known to be cytotoxic; sulfation prevents cellular uptake and interaction with membranes. |
| Effect on Cell Membranes | Disrupts cell and mitochondrial membranes due to its hydrophobic and detergent properties[4]. | The addition of a sulfate (B86663) group increases hydrophilicity, reducing its ability to interact with and disrupt lipid membranes. |
| Induction of Apoptosis | Potent inducer of apoptosis in various cell types[7][10]. | Not reported to induce apoptosis. |
Signaling Pathways of Lithocholic Acid-Induced Cytotoxicity
LCA exerts its cytotoxic effects through the activation of multiple signaling pathways, primarily leading to apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are both implicated.
Figure 1: Signaling pathways of Lithocholic Acid (LCA)-induced apoptosis.
Experimental Protocols
The assessment of cytotoxicity for bile acids is commonly performed using in vitro cell-based assays. The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of lithocholic acid and this compound in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the bile acids. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL. Incubate the plates for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2: A generalized workflow for the MTT cytotoxicity assay.
Logical Relationship: Sulfation and Detoxification
The key difference in the cytotoxicity of LCA and CDCA-3S lies in the presence of a sulfate group. Sulfation is a phase II metabolic process that increases the water solubility of compounds, facilitating their excretion and reducing their biological activity.
Figure 3: The role of sulfation in reducing bile acid cytotoxicity.
Conclusion
References
- 1. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Bile acid-induced liver toxicity: relation to the hydrophobic-hydrophilic balance of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrahepatic deposition and cytotoxicity of lithocholic acid: studies in two hamster models of hepatic failure and in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfated vs. Unsulfated Chenodeoxycholic Acid: A Comparative Analysis of Farnesoid X Receptor (FXR) Activation
For Immediate Release
A detailed comparison of sulfated and unsulfated chenodeoxycholic acid (CDCA) reveals significant differences in their ability to activate the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of how sulfation impacts the biological activity of this primary bile acid.
Executive Summary
Chenodeoxycholic acid (CDCA) is a well-established natural agonist of the farnesoid X receptor (FXR). Its activation of FXR triggers a cascade of signaling events that are crucial for maintaining metabolic health. However, the metabolic fate of CDCA in the liver can include sulfation, a chemical modification that significantly alters its physicochemical properties and, consequently, its biological activity. This guide presents a comparative analysis of unsulfated CDCA and its sulfated counterpart in the context of FXR activation. Experimental evidence strongly indicates that sulfation of CDCA at the 3-hydroxy position effectively abolishes its ability to activate FXR. This lack of activation has profound implications for the downstream signaling pathways regulated by this nuclear receptor.
Comparative Analysis of FXR Activation
Experimental data consistently demonstrates that unsulfated CDCA is a potent activator of FXR, while sulfated CDCA is largely inactive. This difference is critical for understanding the physiological roles of these two forms of the bile acid.
| Compound | FXR Activation Potential | EC50 (in vitro) | Downstream Gene Regulation |
| Unsulfated Chenodeoxycholic Acid (CDCA) | Agonist | ~10-50 µM | Induces expression of SHP, FGF19, BSEP, OSTα/β; Represses CYP7A1 |
| Sulfated Chenodeoxycholic Acid (e.g., CDCA-3-sulfate) | Inactive / Antagonist (potential) | Not Applicable (inactive as an agonist) | Does not induce FXR target genes; may antagonize the effects of unsulfated CDCA |
This table summarizes the general findings from multiple in vitro studies. Specific EC50 values can vary depending on the experimental system.
FXR Signaling Pathway
The activation of FXR by an agonist like unsulfated CDCA initiates a well-defined signaling cascade. The following diagram illustrates the canonical FXR signaling pathway.
Chenodeoxycholic Acid 3-Sulfate: A Potential Biomarker for Cholestasis Explored
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers for cholestasis is a critical endeavor. This guide provides a comparative analysis of chenodeoxycholic acid 3-sulfate (CDCA-3S) as an emerging biomarker for cholestatic liver injury, evaluating its performance against established markers and detailing the experimental methodologies for its validation.
Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of bile acids in the liver and systemic circulation, resulting in hepatocellular injury and fibrosis.[1] The early and accurate diagnosis of cholestasis is crucial for effective management and to prevent progression to more severe liver disease.[2] While traditional biomarkers such as alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) are widely used, they can lack specificity.[2][3] This has spurred the investigation of more specific markers, such as individual bile acid species.
The Rise of Sulfated Bile Acids in Cholestasis Diagnosis
Under normal physiological conditions, bile acids are synthesized from cholesterol in the liver, conjugated with glycine (B1666218) or taurine, and secreted into the bile.[4] During cholestasis, the impaired bile flow leads to an accumulation of bile acids, which can be toxic to hepatocytes.[1] To mitigate this toxicity, the liver employs alternative metabolic pathways, including sulfation.[4] This process increases the water solubility of bile acids, facilitating their urinary excretion.[5] Consequently, the levels of sulfated bile acids, including this compound (CDCA-3S), are often elevated in patients with cholestasis, making them promising biomarker candidates.[5][6]
Performance of Cholestasis Biomarkers: A Comparative Look
The following table summarizes the performance characteristics of CDCA-3S and other established biomarkers for cholestasis, based on available experimental data. It is important to note that while data for total sulfated bile acids (SBA) and non-sulfated chenodeoxycholic acid (CDCA) are more readily available, specific performance metrics for CDCA-3S as a standalone marker are still emerging.
| Biomarker | Type | Advantages | Disadvantages | Reported Performance |
| This compound (CDCA-3S) | Sulfated Bile Acid | - Increased specificity for cholestasis due to its formation as a detoxification product.[5] - Non-invasive detection in urine is possible.[5] | - Limited standalone validation studies across diverse cholestatic conditions. - Requires specialized analytical techniques like LC-MS/MS.[7][8] | - Elevated levels of serum sulfated bile acids (including CDCA-3S) are significantly associated with cholestasis.[6] - Urinary sulfated bile acid (USBA) levels are significantly correlated with serum total bile acid and total bilirubin (B190676) levels in patients with hepatobiliary diseases.[4] |
| Total Bile Acids (TBA) | Bile Acids | - Sensitive indicator of overall bile acid retention.[9] | - Can be influenced by postprandial status.[10] - Lacks specificity for the type of liver injury.[11] | - In Intrahepatic Cholestasis of Pregnancy (ICP), TBA has a reported sensitivity of 94% and specificity of 63%.[10] |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | - A primary bile acid, its elevation can directly reflect impaired biliary secretion. | - Less specific than its sulfated form as it is a normal component of the bile acid pool. | - In ICP, CDCA has a reported sensitivity of 89% and a specificity of 59%.[10] |
| Alkaline Phosphatase (ALP) | Enzyme | - Widely available and routinely measured.[2] | - Not specific to the liver; can be elevated in bone and other diseases.[2][12] - Placental production during pregnancy can confound results.[9] | - In choledocholithiasis, ALP showed a sensitivity of 65.1% and specificity of 59.8%.[3] |
| Gamma-Glutamyl Transferase (GGT) | Enzyme | - More specific to the liver than ALP.[3] | - Can be elevated in other conditions like alcohol-related liver disease.[13] | - In choledocholithiasis, GGT demonstrated a sensitivity of 90.8% and specificity of 83.6%.[3] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible measurement of bile acids is paramount for their validation as biomarkers. The following sections detail common experimental protocols for the quantification of CDCA-3S and other bile acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum CDCA-3S
This is the most widely used technique for the specific and sensitive quantification of individual bile acids.[14]
1. Sample Preparation (Protein Precipitation): [7][14]
-
To 100 µL of serum, add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., d4-labeled CDCA-3S).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water) for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions: [8]
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with the same modifier.
-
Gradient: A gradient elution is typically used to separate the various bile acids. For example, starting with a low percentage of Mobile Phase B and gradually increasing it over the run time.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
3. Tandem Mass Spectrometry (MS/MS) Conditions: [7]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for CDCA-3S and then monitoring for a specific product ion after fragmentation.
-
MRM Transition for CDCA-3S: The specific mass-to-charge ratio (m/z) for the precursor and product ions of CDCA-3S would be programmed into the instrument.
Enzymatic Assay for Total Sulfated Bile Acids
This method provides a measure of the total concentration of 3-alpha-sulfated bile acids in a sample.[6]
1. Principle:
-
The assay utilizes a specific enzyme, 3-alpha-sulfated bile acid sulfohydrolase, which cleaves the sulfate (B86663) group from the bile acid.
-
The resulting non-sulfated bile acid is then measured using a 3-alpha-hydroxysteroid dehydrogenase (3α-HSD) based reaction.
-
The 3α-HSD enzyme, in the presence of NAD+, oxidizes the 3-alpha-hydroxyl group of the bile acid, leading to the production of NADH.
-
The increase in NADH is measured spectrophotometrically or fluorometrically and is proportional to the amount of sulfated bile acids in the sample.
2. General Procedure: [15][16]
-
Sample Preparation: Serum samples may require dilution.
-
Reaction Mixture: A reaction buffer containing the sulfohydrolase enzyme is added to the sample and incubated to allow for desulfation.
-
Quantification: A second reaction mixture containing 3α-HSD and NAD+ is added, and the change in absorbance or fluorescence is monitored over time.
-
Standard Curve: A standard curve is generated using known concentrations of a sulfated bile acid standard (e.g., glycolithocholic acid 3-sulfate).
-
Calculation: The concentration of total sulfated bile acids in the sample is determined by comparing its signal to the standard curve.
Visualizing the Pathways and Workflows
To better understand the context of CDCA-3S as a biomarker, the following diagrams illustrate the bile acid metabolism pathway and a typical workflow for biomarker validation.
Caption: Dysregulation of bile acid metabolism in cholestasis.
Caption: A typical workflow for validating a new biomarker.
Conclusion
This compound holds promise as a specific biomarker for cholestasis, reflecting the liver's response to bile acid overload. While further large-scale validation studies are needed to establish its definitive diagnostic accuracy across a spectrum of cholestatic liver diseases, the existing evidence for elevated sulfated bile acids in these conditions is compelling. The continued development and standardization of robust analytical methods, such as LC-MS/MS, will be crucial in advancing the clinical utility of CDCA-3S and other sulfated bile acids in the diagnosis and management of cholestatic liver injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study between Gamma-Glutamyl Transferase and Alkaline Phosphatase as an Early and Accurate Indicator for Choledocholithiasis | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 4. Clinical significance of measuring urinary sulfated bile acids in adult patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Re-evaluating diagnostic thresholds for intrahepatic cholestasis of pregnancy: case-control and cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pediatric Genetic Cholestatic Liver Disease Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Guideline No. 452: Diagnosis and Management of Intrahepatic Cholestasis of Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medpace.com [medpace.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. diazyme.com [diazyme.com]
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity for Sulfated Bile Acids
For researchers, scientists, and drug development professionals, the precise detection of sulfated bile acids is critical for advancing studies in liver disease, metabolic disorders, and drug-induced toxicity. This guide provides an objective comparison of antibody performance against various sulfated bile acids, supported by experimental data, to aid in the selection of the most appropriate reagents for specific research needs.
Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids. The resulting sulfated bile acids are increasingly recognized as important biomarkers. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for their quantification, but the specificity of the antibodies used is paramount. Cross-reactivity with other structurally similar bile acids can lead to inaccurate measurements and misinterpretation of results. This guide delves into the cross-reactivity profiles of commercially available and research-developed antibodies for different sulfated bile acids.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is typically assessed by competitive enzyme-linked immunosorbent assay (ELISA), where the ability of various related compounds to inhibit the binding of the primary antibody to its target antigen is measured. The following tables summarize the available quantitative data on the cross-reactivity of antibodies developed for specific sulfated and non-sulfated bile acids.
Monoclonal Antibody for Ursodeoxycholic Acid 3-Sulfates (UDCA-3S)
A notable example of high specificity is a monoclonal antibody (Ba-10) developed for the quantification of ursodeoxycholic acid 3-sulfates (UDCA-3S), which includes nonamidated, glycine-, and taurine-amidated forms. This antibody demonstrates high specificity for the UDCA 3-sulfate group with minimal recognition of other related bile acids, making it a valuable tool for specific UDCA-3S quantification.
| Compound | Cross-Reactivity (%) |
| Ursodeoxycholic acid 3-sulfate (UDCA-3S) | 100 |
| Unconjugated Ursodeoxycholic acid (UDCA) | Negligible |
| UDCA 7-N-acetylglucosaminide | Negligible |
| Cholic acid 3-sulfate | Negligible |
| Chenodeoxycholic acid 3-sulfate | Negligible |
| Deoxycholic acid 3-sulfate | Negligible |
| Data sourced from a study on a monoclonal antibody-based ELISA for UDCA 3-sulfates.[1] |
Monoclonal Antibody for Chenodeoxycholic Acid (CDCA)
For context and comparison, the cross-reactivity profile of a monoclonal antibody for the non-sulfated primary bile acid, chenodeoxycholic acid (CDCA), is presented below. This antibody shows high affinity for both CDCA and its glycine (B1666218) conjugate, with some minor cross-reactivity with other non-sulfated bile acids. This highlights that even without the sulfate (B86663) group, achieving absolute specificity is a challenge.
| Compound | Cross-Reactivity (%) |
| Chenodeoxycholic acid (CDCA) | 100 |
| Glycochenodeoxycholic acid | 100 |
| Cholic acid | 4 |
| Deoxycholic acid | 0.6 |
| Cholesterol | 0 |
| Data sourced from a commercially available Chenodeoxycholic Acid ELISA Kit. |
Monoclonal Antibody for Cholic Acid
Similarly, an antibody developed for the primary bile acid, cholic acid, demonstrates a distinct cross-reactivity profile.
| Compound | Cross-Reactivity (%) |
| Cholic acid | 100 |
| Chenodeoxycholic acid | 11.9 |
| Glycochenodeoxycholic acid | 8.0 |
| Deoxycholic acid | 5.1 |
| Cholesterol | 0 |
| Data sourced from a commercially available Cholic Acid ELISA Kit.[2] |
Note: Comprehensive cross-reactivity data for a wide range of antibodies specifically targeting other sulfated bile acids (e.g., sulfated lithocholic acid, sulfated deoxycholic acid) is limited in publicly available literature. Researchers are encouraged to request detailed cross-reactivity data from commercial suppliers or to perform in-house validation against a panel of relevant sulfated and non-sulfated bile acids.
Experimental Methodologies
The determination of antibody cross-reactivity is predominantly performed using a competitive ELISA format. A generalized protocol is outlined below.
Competitive ELISA for Cross-Reactivity Assessment
This method measures the ability of a panel of related bile acids to compete with the target bile acid for a limited number of antibody binding sites.
Materials:
-
Microtiter plate pre-coated with the target bile acid-protein conjugate.
-
Specific monoclonal or polyclonal antibody against the target sulfated bile acid.
-
Standard solutions of the target sulfated bile acid.
-
Solutions of potentially cross-reacting bile acids (sulfated and non-sulfated).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Standard/Sample Incubation: Add standard solutions of the target bile acid or solutions of the test (potentially cross-reacting) bile acids to the wells of the pre-coated microtiter plate.
-
Primary Antibody Addition: Add a fixed, limited amount of the primary antibody to each well.
-
Incubation: Incubate the plate to allow the bile acids in solution to compete for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound antibodies and bile acids.
-
Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody that is now bound to the coated antigen.
-
Incubation and Washing: Incubate the plate, then wash to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: The concentration of the test bile acid that causes 50% inhibition of the maximal signal (IC50) is determined. Cross-reactivity is then calculated using the following formula:
Cross-Reactivity (%) = (IC50 of target bile acid / IC50 of test bile acid) x 100
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Bile Acid Sulfation and Signaling Pathways
Bile acids are not only detergents for fat absorption but also act as signaling molecules that regulate their own synthesis, transport, and metabolism. The sulfation of bile acids is a critical detoxification step, particularly in cholestatic conditions, rendering them more water-soluble and facilitating their urinary excretion.[3]
The primary signaling pathways influenced by bile acids involve nuclear receptors such as the Farnesoid X Receptor (FXR) and G-protein coupled receptors like TGR5. Sulfation can modulate the interaction of bile acids with these receptors, thereby altering downstream signaling cascades that control lipid and glucose metabolism.
Caption: Overview of bile acid sulfation and its role in signaling.
Conclusion
The selection of an antibody for the quantification of a specific sulfated bile acid requires careful consideration of its cross-reactivity profile. As demonstrated, highly specific monoclonal antibodies are available for certain sulfated bile acids, such as UDCA-3-sulfate, offering reliable and accurate measurement. However, for other sulfated bile acids, comprehensive cross-reactivity data is less accessible, underscoring the need for thorough validation. Researchers should prioritize antibodies with well-characterized specificity to ensure the integrity of their experimental findings in the complex milieu of bile acid metabolism.
References
- 1. A monoclonal antibody-based enzyme-linked immunosorbent assay of ursodeoxycholic acid 3-sulfates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Purity of Synthetic Chenodeoxycholic Acid 3-Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the purity of synthetic chenodeoxycholic acid 3-sulfate (CDCA-3S). It compares analytical methodologies, potential impurities, and discusses alternative compounds, supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting and characterizing high-purity CDCA-3S for laboratory and pre-clinical applications.
Introduction to this compound
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in lipid digestion and absorption. Sulfation at the 3-position to form this compound (CDCA-3S) is a significant metabolic step that increases the hydrophilicity of the molecule, facilitating its excretion. CDCA and its derivatives are potent signaling molecules, primarily acting as agonists for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). These receptors are key regulators of bile acid, lipid, and glucose homeostasis. Given its biological significance, the purity of synthetic CDCA-3S is paramount for accurate and reproducible research findings.
Purity Assessment of Synthetic CDCA-3S
The purity of synthetic CDCA-3S is determined by the presence of process-related impurities, including residual starting materials, by-products, and other bile acid species. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for the identification and quantification of these impurities.
Table 1: Common Potential Impurities in Synthetic Chenodeoxycholic Acid Preparations
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Source |
| Chenodeoxycholic Acid (CDCA) | C₂₄H₄₀O₄ | 392.57 | Unreacted starting material |
| Cholic Acid | C₂₄H₄₀O₅ | 408.57 | Impurity in starting material |
| Deoxycholic Acid | C₂₄H₄₀O₄ | 392.57 | By-product of synthesis |
| Lithocholic Acid | C₂₄H₄₀O₃ | 376.57 | By-product of synthesis |
| Ursodeoxycholic Acid | C₂₄H₄₀O₄ | 392.57 | Isomeric impurity |
| 7-Oxochenodeoxycholic Acid | C₂₄H₃₈O₅ | 406.56 | Oxidation by-product |
| Chenodeoxycholic acid 7-sulfate | C₂₄H₄₀O₇S | 472.64 | Isomeric sulfation product |
Table 2: Illustrative Purity Comparison of Commercial CDCA (Precursor) Samples
| Supplier | Purity of CDCA (%) | Method of Analysis | Reference |
| Supplier A | >98 | HPLC-ELSD | Internal Data |
| Supplier B | >99 | HPLC-MS | Internal Data |
| Supplier C | >97 | HPLC-UV | Internal Data |
Note: This table is illustrative. Researchers should always request a certificate of analysis from the supplier for specific batch purity.
Comparative Analysis with Alternative Compounds
The primary alternative to CDCA and its derivatives in research and clinical applications is cholic acid. Both are primary bile acids and act as FXR agonists. However, they exhibit different binding affinities and can trigger distinct downstream signaling events.
Table 3: Functional Comparison of CDCA and Cholic Acid
| Feature | Chenodeoxycholic Acid (CDCA) | Cholic Acid (CA) |
| FXR Agonism | Potent agonist | Agonist |
| Effect on Cholesterol Synthesis | Inhibits | Less pronounced inhibition |
| Primary Therapeutic Use | Gallstone dissolution, cerebrotendinous xanthomatosis | Bile acid synthesis disorders |
| Reported Side Effects | Diarrhea, potential hepatotoxicity at high doses | Generally well-tolerated |
Experimental Protocols
Purity Determination of CDCA-3S by LC-MS/MS
This protocol outlines a general method for the purity assessment of a synthetic CDCA-3S sample.
Objective: To identify and quantify impurities in a synthetic CDCA-3S sample.
Materials:
-
Synthetic CDCA-3S sample
-
Reference standards for potential impurities (Table 1)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic CDCA-3S sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1 mg/mL.
-
Prepare individual stock solutions of reference standards at 1 mg/mL.
-
Create a mixed standard solution containing all reference standards at a known concentration (e.g., 10 µg/mL).
-
Prepare a series of calibration standards by diluting the mixed standard solution.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute all compounds.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted impurity analysis.
-
Precursor and Product Ions: Determine the specific precursor and product ions for CDCA-3S and each potential impurity using the individual standard solutions. For example, for CDCA-3S (C₂₄H₄₀O₇S), the [M-H]⁻ ion would be at m/z 471.25.
-
-
-
Data Analysis:
-
Identify peaks in the chromatogram of the synthetic CDCA-3S sample by comparing their retention times and mass-to-charge ratios with those of the reference standards.
-
Quantify the impurities by constructing a calibration curve for each impurity using the peak areas from the calibration standards.
-
Calculate the purity of the CDCA-3S sample by subtracting the percentage of all identified impurities from 100%.
-
In Vitro FXR Activation Assay
This protocol describes a cell-based reporter assay to compare the FXR activation potential of CDCA-3S with an alternative compound like cholic acid.
Objective: To compare the dose-dependent activation of the Farnesoid X Receptor (FXR) by CDCA-3S and cholic acid.
Materials:
-
HepG2 cells (or other suitable cell line expressing FXR)
-
FXR reporter plasmid (containing an FXR response element driving a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent
-
CDCA-3S and Cholic Acid
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the FXR reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a serum-free medium containing various concentrations of CDCA-3S or cholic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
-
Calculate the EC₅₀ (half-maximal effective concentration) for both CDCA-3S and cholic acid to compare their potency in activating FXR.
-
Visualizing Key Biological Pathways and Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
Bile acids, including CDCA, are the primary endogenous ligands for the nuclear receptor FXR. Activation of FXR plays a central role in maintaining bile acid homeostasis.
Caption: FXR signaling pathway activated by bile acids like CDCA.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity assessment of synthetic CDCA-3S.
Caption: Workflow for the purity analysis of synthetic CDCA-3S.
Conclusion
The purity of synthetic this compound is critical for its use in research and drug development. A thorough characterization using robust analytical methods like LC-MS/MS is essential to ensure the absence of confounding impurities. When selecting a source of synthetic CDCA-3S, researchers should demand comprehensive analytical data and consider the potential impact of any identified impurities on their experimental outcomes. Furthermore, a clear understanding of the biological activity of CDCA-3S in comparison to its alternatives, such as cholic acid, will enable a more informed selection of compounds for specific research applications. The protocols and information provided in this guide offer a solid foundation for the rigorous evaluation of synthetic CDCA-3S.
A Guide to the Inter-Laboratory Validation of Chenodeoxycholic Acid 3-Sulfate Measurement
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Performance
The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of bile acids, including sulfated species like CDCA-3S, from various studies. These data provide a benchmark for expected assay performance.
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity (r²) | >0.99 | >0.99 | >0.9999 |
| Lower Limit of Quantification (LLOQ) | 0.02 - 3.5 ng/mL | 0.5 ng/mL | 2.0 µg/mL |
| Intra-assay Precision (%CV) | <10% | <11.6% | Not Reported |
| Inter-assay Precision (%CV) | <10% | Not Reported | Not Reported |
| Accuracy/Recovery (%) | 85-115% | >80% | 91.3-109.3% |
Experimental Protocols
A detailed experimental protocol for the quantification of CDCA-3S in biological matrices using LC-MS/MS is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.[1][3][4]
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of CDCA-3S).
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reversed-phase C18 column is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution using a two-solvent system is common.
-
Mobile Phase A: Water with a modifier such as formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and methanol, also with a modifier.
-
-
Gradient Elution: The gradient starts with a high percentage of mobile phase A, which is gradually decreased while the percentage of mobile phase B is increased to elute the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.
-
Detection: Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for CDCA-3S and its internal standard are monitored for quantification.
Visualizing the Biological Context and Workflow
To better understand the biological relevance and the analytical process, the following diagrams illustrate a key signaling pathway involving the parent compound of CDCA-3S and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Chenodeoxycholic Acids - Bile Acids, Fractionated LCMS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Chenodeoxycholic Acid 3-Sulfate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Chenodeoxycholic acid 3-sulfate, ensuring the protection of personnel and the environment.
I. Understanding the Compound: Safety and Handling
II. Personal Protective Equipment (PPE): A Tabulated Overview
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated space. | Avoids inhalation of airborne particles. |
III. Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:
-
Consult Institutional and Local Guidelines: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste. Regulations can vary significantly by location.
-
Waste Segregation:
-
Containerization:
-
Use a designated and clearly labeled waste container for "Non-halogenated Organic Solids" or a similar classification as directed by your EHS department.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
-
Small Quantity Disposal (e.g., residual amounts on labware):
-
Wipe down contaminated surfaces and labware with a solvent-wetted cloth (e.g., ethanol (B145695) or isopropanol).
-
Dispose of the contaminated wipes in the designated solid chemical waste container.
-
-
Bulk Quantity Disposal:
-
Carefully transfer the solid this compound into the designated waste container, minimizing the generation of dust.
-
If the compound is in solution, it should be placed in a designated "Organic Liquid Waste" container. Ensure the solvent is compatible with the contents of the waste container.
-
-
Final Disposal:
-
Once the waste container is full (typically around 80% capacity to prevent spillage), securely close the lid.
-
Arrange for pickup and disposal by your institution's hazardous waste management service.
-
Crucially, do not dispose of this compound down the drain or in regular trash.
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the PPE outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, gently sweep or vacuum the material, avoiding dust generation. Place the collected material in the designated chemical waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Place the used absorbent material into the chemical waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as chemical waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Chenodeoxycholic acid 3-sulfate
Essential Safety and Handling Guide for Chenodeoxycholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a sulfated derivative of a primary bile acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. Given that specific toxicological data for this sulfated conjugate may be limited, it is prudent to handle it with a high degree of caution, treating it as a potentially hazardous substance. All users must review the complete Safety Data Sheet (SDS) for the parent compound, Chenodeoxycholic acid, and consider the general guidelines for handling sulfated steroids before commencing any work.
Core Safety and Personal Protective Equipment (PPE)
Minimizing exposure to this compound is paramount. The following Personal Protective Equipment (PPE) is mandatory when handling this compound, especially in its solid form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[1] |
| Eye Protection | Chemical splash goggles or a face shield.[2] | Protects against accidental splashes of the compound, especially when in solution.[1] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | Required if there is a risk of aerosolization (e.g., handling powder outside of a fume hood). A NIOSH-approved N95 or higher respirator should be used.[1][2] | Protects against inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
The storage location should be clearly labeled and accessible only to authorized personnel.
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of any airborne particles.[1]
-
Use a calibrated balance to weigh the required amount of the compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Work over a disposable absorbent bench pad to contain any potential spills.[1]
3. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental setups (e.g., cell culture media), continue to wear all prescribed PPE.
-
Clearly label all solutions containing this compound.
4. Decontamination:
-
All non-disposable equipment that has come into contact with the compound should be decontaminated. Consult the SDS of the parent compound for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect any solid waste, including contaminated gloves, bench pads, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1] Do not pour down the drain.[4]
-
Container Disposal: Empty containers that held the solid compound or its solutions should be rinsed with an appropriate solvent (if safe to do so), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualizing the Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
